molecular formula C8H8N2O B1312225 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol CAS No. 737003-45-1

1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol

Cat. No.: B1312225
CAS No.: 737003-45-1
M. Wt: 148.16 g/mol
InChI Key: KZIKASUARYIORO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol is a useful research compound. Its molecular formula is C8H8N2O and its molecular weight is 148.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylpyrrolo[2,3-b]pyridin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-10-3-2-6-4-7(11)5-9-8(6)10/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZIKASUARYIORO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=CC(=CN=C21)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40460785
Record name 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40460785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

737003-45-1
Record name 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40460785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol CAS number 737003-45-1

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol (CAS 737003-45-1)

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound built upon the privileged 7-azaindole scaffold. While specific biological data for this exact molecule is not extensively published, its structural features make it a highly valuable intermediate and building block in medicinal chemistry. This document synthesizes information on its physicochemical properties, proposes a robust synthetic pathway, and contextualizes its potential applications within drug discovery, particularly in the development of kinase inhibitors. We will explore the chemical rationale behind its synthesis and potential biological roles, supported by detailed experimental protocols and established safety guidelines.

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine nucleus, commonly known as 7-azaindole, is a cornerstone of modern medicinal chemistry.[1] Classified as a "privileged scaffold," its structure is a bioisostere of both indole and the purine core of adenosine triphosphate (ATP).[2] This mimicry allows 7-azaindole derivatives to effectively compete for the ATP binding site of numerous protein kinases, making them a prolific source of kinase inhibitors.[2]

The strategic placement of a nitrogen atom in the six-membered ring introduces a hydrogen bond acceptor site, which can be crucial for anchoring a molecule within a protein's active site, often interacting with the "hinge region" of a kinase. Consequently, this scaffold is integral to numerous clinical candidates and approved drugs targeting diseases ranging from cancer to inflammatory disorders.[3][4]

This compound (CAS 737003-45-1) is a specific derivative of this important class. It possesses two key features for further chemical elaboration:

  • N1-Methyl Group: The methylation at the pyrrole nitrogen removes a hydrogen bond donor. This is a common medicinal chemistry strategy to block metabolic N-dealkylation, improve cell permeability, or fine-tune binding interactions by preventing an undesirable hydrogen bond.

  • C5-Hydroxyl Group: The phenolic hydroxyl group is a versatile chemical handle. It can act as a hydrogen bond donor/acceptor or serve as a reactive site for introducing a vast array of side chains via etherification, thereby enabling structure-activity relationship (SAR) studies.

This guide positions the title compound not as an end-point therapeutic itself, but as a critical, strategically-designed intermediate for constructing more complex and potent biologically active molecules.

Physicochemical and Structural Properties

A clear understanding of a compound's fundamental properties is essential for its application in synthesis and screening. The key characteristics of this compound are summarized below.

PropertyValueSource
CAS Number 737003-45-1[5]
Molecular Formula C₈H₈N₂O[5]
Molecular Weight 148.16 g/mol [5]
Appearance Solid (Typical)[5]
Melting Point 137.5 °C[6]
SMILES Cn1ccc2cc(O)cnc12[5]
InChI Key KZIKASUARYIORO-UHFFFAOYSA-N[5]

Synthesis and Characterization

Proposed Synthetic Pathway

The synthesis begins with a protected 5-bromo-7-azaindole and proceeds through a copper-catalyzed hydroxylation to yield the key intermediate, 1H-pyrrolo[2,3-b]pyridin-5-ol. This intermediate is then methylated at the N1 position.

Synthetic_Pathway A 1-TIPS-5-bromo-7-azaindole B 1H-Pyrrolo[2,3-b]pyridin-5-ol A->B 1. Cu(acac)₂, LiOH, H₂O/DMSO, 100°C 2. Acidic Workup (removes TIPS) C This compound (Target Compound) B->C NaH, CH₃I DMF or THF

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of 1H-pyrrolo[2,3-b]pyridin-5-ol. This step utilizes a copper(II) acetylacetonate catalyzed hydroxylation of a bromo-azaindole precursor.[7][8] The triisopropylsilyl (TIPS) group serves to protect the pyrrole nitrogen during this transformation and is subsequently removed during acidic workup. The use of a copper catalyst is a standard and effective method for forming phenol-like C-O bonds from aryl halides.

Step 2: N-Methylation. The pyrrole NH in 1H-pyrrolo[2,3-b]pyridin-5-ol is weakly acidic. Treatment with a strong, non-nucleophilic base such as sodium hydride (NaH) will deprotonate the nitrogen to form the corresponding anion. This anion then acts as a nucleophile, readily attacking an electrophilic methyl source like methyl iodide (CH₃I) in an Sₙ2 reaction to yield the final N-methylated product.

Expected Spectroscopic Characterization

For structural confirmation, the following spectroscopic signatures are anticipated:

  • ¹H NMR (in DMSO-d₆):

    • N-CH₃: A sharp singlet around 3.7-3.9 ppm.

    • Aromatic Protons: A set of doublets and triplets between 6.5 and 8.0 ppm, corresponding to the protons on the pyrrolo-pyridine ring system.

    • OH Proton: A broad singlet, typically downfield (>9.0 ppm), which would disappear upon D₂O exchange.

    • Pyrrole Protons (H2, H3): Doublets around 6.5-7.5 ppm.

  • ¹³C NMR (in DMSO-d₆):

    • N-CH₃: A signal around 30-35 ppm.

    • Aromatic Carbons: Multiple signals in the 100-155 ppm range. The carbon bearing the hydroxyl group (C5) would be expected at the lower-field end of this range.

  • Mass Spectrometry (ESI+):

    • The primary ion observed would be the protonated molecule [M+H]⁺ at m/z 149.17.

Biological Context and Potential Applications in Drug Discovery

The true value of this compound lies in its potential as a scaffold for developing potent and selective inhibitors of protein kinases, which are critical regulators of cell signaling.

Role as a Kinase Inhibitor Fragment

Abnormal activation of kinase signaling pathways is a hallmark of many cancers and inflammatory diseases.[9] The 7-azaindole core of the title compound is adept at binding to the ATP pocket of kinases. The pyridine nitrogen (at position 7) often forms a crucial hydrogen bond with the "hinge region" of the kinase, mimicking the interaction of adenine.

The compound can serve as a starting point for developing inhibitors against various kinase families, including:

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in various tumors. Numerous potent FGFR inhibitors are based on the 7-azaindole scaffold.[9][10]

  • Serum/Glucocorticoid-Regulated Kinase 1 (SGK-1): This kinase is involved in regulating electrolyte balance and cell proliferation, making it a target for cardiovascular and renal diseases.[11]

  • Other Kinases: The scaffold has also been used to develop inhibitors for Aurora kinases, Rho kinases (ROCK), and others involved in cell cycle control and proliferation.[3]

Kinase_Inhibition_Model cluster_0 Kinase ATP Binding Pocket cluster_1 7-Azaindole Inhibitor hinge Hinge Region NH-CO pocket Hydrophobic Pocket inhibitor N 7-Azaindole Core R-group inhibitor:n7->hinge:h H-Bond inhibitor:r->pocket Van der Waals Interactions

Caption: Generalized binding of a 7-azaindole inhibitor to a kinase active site.

In this context, the 5-hydroxyl group of this compound is the key attachment point (the 'R-group' vector) for building out larger chemical structures that can occupy the hydrophobic regions of the ATP pocket, thereby conferring both potency and selectivity.

Experimental Protocols

The following protocols are provided as a guide for researchers. All procedures should be conducted by trained personnel in a suitable laboratory environment, using appropriate personal protective equipment (PPE).

Protocol: Synthesis of this compound

Objective: To synthesize the title compound from its parent phenol.

Materials:

  • 1H-pyrrolo[2,3-b]pyridin-5-ol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, syringes

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 1H-pyrrolo[2,3-b]pyridin-5-ol (1.0 eq). Dissolve it in anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Causality Note: NaH reacts with DMF at elevated temperatures; maintaining 0 °C is crucial for safety and to prevent side reactions. The evolution of H₂ gas indicates successful deprotonation.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes.

  • Methylation: Add methyl iodide (1.2 eq) dropwise via syringe. Causality Note: Adding the electrophile slowly prevents a rapid exotherm.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C to neutralize any remaining NaH.

  • Extraction: Dilute the mixture with water and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel to obtain the pure this compound.

Protocol: In Vitro Kinase Activity Assay (Conceptual)

Objective: To assess the inhibitory potential of a compound against a target kinase. The ADP-Glo™ Kinase Assay is a common and robust method.[12]

Principle: This assay measures the amount of ADP produced during a kinase reaction. A luminescent signal is generated that is proportional to the ADP concentration, and therefore, to kinase activity. Inhibition is measured as a decrease in luminescence.

Workflow Diagram:

ADP_Glo_Workflow A 1. Kinase Reaction (Kinase + Substrate + ATP + Inhibitor) B 2. Add ADP-Glo™ Reagent - Terminates kinase reaction - Depletes remaining ATP A->B C 3. Add Kinase Detection Reagent - Converts ADP to ATP - Luciferase generates light from new ATP B->C D 4. Measure Luminescence (Signal ∝ ADP produced) C->D

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Procedure:

  • Kinase Reaction: In a multi-well plate, combine the target kinase, its specific substrate, ATP, and varying concentrations of the test compound (e.g., this compound derivative). Include positive (no inhibitor) and negative (no kinase) controls. Incubate at the optimal temperature for the kinase (e.g., 30 °C).

  • ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and consume any unreacted ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add the Kinase Detection Reagent. This contains enzymes that convert the ADP produced in step 1 into ATP, which is then used by a luciferase to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the data to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

Safety and Handling

As a research chemical, this compound should be handled with care.

  • GHS Hazard Classification: Acute Toxicity, Oral, Category 4 (H302: Harmful if swallowed).[5]

  • Precautions:

    • Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

    • Handle in a well-ventilated area or a chemical fume hood.

    • Avoid inhalation of dust and direct contact with skin and eyes.

    • In case of contact, wash the affected area thoroughly with water.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion and Future Outlook

This compound is a strategically valuable molecule for drug discovery. While it may not possess potent biological activity in its own right, its 7-azaindole core provides a proven framework for kinase inhibition. The combination of a blocked N1-position and a functionalizable C5-hydroxyl group makes it an ideal starting point for library synthesis and lead optimization campaigns. Future research will likely involve using this compound as a core intermediate to synthesize novel derivatives targeting specific kinases implicated in oncology, immunology, and other therapeutic areas. Its utility lies in its potential to unlock new, potent, and selective medicines.

References

  • ResearchGate. (n.d.). Synthesis and biological activity of 1H-pyrrolo[3,2-g]isoquinolines as Haspin kinase inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo [2,3-b] Pyrrole Derivatives. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of 1‐methyl‐1H‐pyrrole (5 a) in different solvents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Methylpyrrole. PubChem. Retrieved from [Link]

  • Aladdin Scientific. (n.d.). This compound. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Azaindole Therapeutic Agents. PubMed Central. Retrieved from [Link]

  • Google Patents. (n.d.). WO2003032730A1 - Stable aqueous dispersion of 1,2-benzisothiazoline-3-one (bit).
  • Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • National Center for Biotechnology Information. (2015). Synthesis and antitumor activity of 5-(5-halogenated-2-oxo-1H-pyrrolo[2,3-b]pyridin-(3Z)-ylidenemethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamides. PubMed. Retrieved from [Link]

  • ACS Publications. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-((1H-Pyrrolo(2,3-b)pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-(1,1'-biphenyl)-2-yl)methyl)piperazin-1-yl)benzoic acid. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-pyrrolo[2,3-f]quinoline and Isoquinoline Derivatives: Synthesis and Antiproliferative Activity. PubMed. Retrieved from [Link]

  • Bentham Science. (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Exploration of bioactive compounds from Olea dioica in Western Ghats of Karnataka using GC–MS. PubMed Central. Retrieved from [Link]

  • MDPI. (n.d.). 5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central. Retrieved from [Link]

  • The Royal Society of Chemistry. (2019). Electronic supplementary information. Retrieved from [Link]

Sources

An In-depth Technical Guide to 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol: A Core Scaffold in Kinase Inhibitor Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 1H-pyrrolo[2,3-b]pyridine Scaffold in Modern Oncology

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a pivotal heterocyclic scaffold in the landscape of medicinal chemistry and drug development. Its unique electronic properties and structural rigidity make it an exceptional bioisostere for purines, enabling it to effectively interact with the ATP-binding sites of a multitude of protein kinases. Dysregulation of kinase activity is a hallmark of numerous cancers, making them a prime target for therapeutic intervention. The 1H-pyrrolo[2,3-b]pyridine core has been successfully incorporated into a variety of potent and selective kinase inhibitors, demonstrating significant antitumor activity. This guide will delve into the technical details of a specific derivative, 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol, providing insights into its physicochemical properties, the therapeutic relevance of its core structure, and the methodologies central to its synthesis and evaluation.

Physicochemical Characteristics

A foundational aspect of any drug discovery program is the thorough characterization of the lead compound. Below is a summary of the key physicochemical properties for both this compound and its parent compound, 1H-pyrrolo[2,3-b]pyridin-5-ol. The addition of a methyl group to the pyrrole nitrogen has a discernible impact on the molecule's molecular weight and potentially its lipophilicity and metabolic stability, which are critical parameters in drug design.

PropertyThis compound1H-pyrrolo[2,3-b]pyridin-5-ol
Molecular Weight 148.17 g/mol [1]134.14 g/mol
Molecular Formula C₈H₈N₂O[1]C₇H₆N₂O
CAS Number 737003-45-1[1]98549-88-3
Melting Point 137.5-137 °C[1]219-220 °C[2]
Appearance Not specifiedLight brown to light yellow solid[2]

The 1H-pyrrolo[2,3-b]pyridine Scaffold in Kinase Inhibition

The 1H-pyrrolo[2,3-b]pyridine nucleus is a cornerstone in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of these enzymes. This scaffold has been instrumental in the development of inhibitors for several critical cancer-related kinases.

Targeting Fibroblast Growth Factor Receptors (FGFRs)

Abnormal activation of the FGFR signaling pathway is a known driver in various cancers. Derivatives of 1H-pyrrolo[2,3-b]pyridine have been synthesized and shown to be potent inhibitors of FGFR1, 2, and 3.[3][4] These compounds have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis in preclinical models.[4]

Inhibition of ATM Kinase for Chemosensitization

Ataxia-telangiectasia mutated (ATM) kinase is a crucial enzyme in the DNA damage response pathway, and its inhibition can sensitize cancer cells to chemotherapy. Recently, 1H-pyrrolo[2,3-b]pyridine derivatives have been rationally designed as highly selective ATM inhibitors, showing synergistic antitumor efficacy when combined with agents like irinotecan in xenograft models.[5]

Modulation of Cyclin-Dependent Kinase 8 (CDK8)

CDK8 is a key oncogene, particularly in colorectal cancer. Through de novo drug design, a 1H-pyrrolo[2,3-b]pyridine derivative was identified as a potent type II CDK8 inhibitor, exhibiting significant tumor growth inhibition in in vivo models of colorectal cancer.[6]

Inhibition of Traf2 and Nck-interacting kinase (TNIK)

The 1H-pyrrolo[2,3-b]pyridine scaffold has also been utilized to develop potent inhibitors of TNIK, another kinase implicated in colorectal cancer. Computational modeling, such as 3D-QSAR, has been employed to optimize the structure of these derivatives for enhanced inhibitory activity.

The following diagram illustrates the central role of the 1H-pyrrolo[2,3-b]pyridine core in targeting these diverse and critical oncogenic signaling pathways.

G cluster_scaffold 1H-pyrrolo[2,3-b]pyridine Core cluster_targets Oncogenic Kinase Targets cluster_pathways Downstream Cellular Processes Scaffold This compound (Representative) FGFR FGFR Scaffold->FGFR Inhibits ATM ATM Kinase Scaffold->ATM Inhibits CDK8 CDK8 Scaffold->CDK8 Inhibits TNIK TNIK Scaffold->TNIK Inhibits Proliferation Cell Proliferation FGFR->Proliferation Drives Apoptosis Apoptosis Evasion FGFR->Apoptosis Suppresses DNA_Damage DNA Damage Repair ATM->DNA_Damage Mediates Transcription Oncogenic Transcription CDK8->Transcription Regulates TNIK->Proliferation Promotes G cluster_synthesis Synthesis cluster_purification Purification Start Start: 1-Triisopropylsilyl-5-bromo-7-azaindole Reaction Copper-Catalyzed Hydroxylation (LiOH, Cu(acac)₂, DMSO/H₂O, 100°C) Start->Reaction Precipitation Acidification (pH 6) & Precipitation Reaction->Precipitation Filtration Filtration Precipitation->Filtration Extraction Liquid-Liquid Extraction (Ethyl Acetate) Filtration->Extraction Washing Wash with Brine Extraction->Washing Drying Dry over Na₂SO₄ Washing->Drying Concentration Solvent Removal Drying->Concentration Final_Product Final Product: 1H-pyrrolo[2,3-b]pyridin-5-ol Concentration->Final_Product

Caption: General workflow for the synthesis and purification of the 1H-pyrrolo[2,3-b]pyridin-5-ol core.

Conclusion and Future Directions

This compound is a member of a class of compounds with immense potential in the field of oncology drug discovery. The 1H-pyrrolo[2,3-b]pyridine scaffold has consistently demonstrated its value as a privileged structure for the development of potent and selective kinase inhibitors. While specific biological data for the N-methylated derivative is not extensively published, the wealth of information on related analogs suggests that it is a compound of significant interest. Future research should focus on the detailed biological evaluation of this compound against a panel of cancer-relevant kinases to fully elucidate its therapeutic potential. Furthermore, the development and publication of a robust and detailed synthetic protocol for this specific compound would be of great value to the medicinal chemistry community, enabling further investigation and optimization of this promising molecular entity.

References

  • Aladdin Scientific. This compound. [Link]

  • Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. PubMed. [Link]

  • Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]

  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. [Link]

  • New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Research Square. [Link]

Sources

1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol and its Core Scaffold, the 7-Azaindoles

Introduction to the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its structure, consisting of a fusion between a pyridine and a pyrrole ring, imparts unique physicochemical properties that make it an attractive core for the design of biologically active molecules. This guide will provide a comprehensive overview of this compound, a specific derivative of this important scaffold, and will delve into the broader context of 7-azaindoles, offering insights for researchers, scientists, and drug development professionals.

Part 1: Core Compound Profile: this compound

IUPAC Nomenclature and Structural Elucidation

The systematic IUPAC name for the topic compound is This compound .

  • "1H-pyrrolo[2,3-b]pyridine" defines the core bicyclic heteroaromatic system.

  • "-5-ol" indicates a hydroxyl group substituted at the 5th position of the ring structure.

  • "1-Methyl-" specifies the presence of a methyl group on the nitrogen atom at position 1 of the pyrrole ring.

Key Identifiers:

IdentifierValue
IUPAC Name This compound
Parent Compound CAS 98549-88-3 (for 1H-Pyrrolo[2,3-b]pyridin-5-ol)[1][2]
Parent Compound Formula C₇H₆N₂O[1]
Parent Compound Mol. Weight 134.14 g/mol [1]
Physicochemical Properties (Predicted)

Part 2: Synthesis and Reactivity

The synthesis of this compound would likely proceed through the initial construction of the 1H-pyrrolo[2,3-b]pyridin-5-ol core, followed by N-methylation of the pyrrole nitrogen.

General Synthetic Strategies for the 7-Azaindole Core

The construction of the 7-azaindole skeleton is a well-trodden path in organic synthesis, with several established methods. A common approach involves the cyclization of appropriately substituted aminopyridines.

Illustrative Synthetic Pathway:

synthesis A Substituted Aminopyridine B Cyclization Precursor A->B Functionalization C 1H-pyrrolo[2,3-b]pyridine core B->C Intramolecular Cyclization D Functional Group Interconversion C->D Hydroxylation/Protection E This compound D->E N-Methylation

Caption: Generalized synthetic workflow for this compound.

Key Synthetic Reactions
  • Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, are instrumental in functionalizing the 7-azaindole core.[3] These reactions allow for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships.

  • Electrophilic Substitution: The pyrrole ring of the 7-azaindole system is susceptible to electrophilic substitution, allowing for the introduction of various functional groups.

  • N-Alkylation: The nitrogen atom of the pyrrole ring can be readily alkylated using a suitable alkyl halide in the presence of a base to yield N-substituted derivatives like this compound.

Part 3: Biological Significance and Therapeutic Potential

The 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone in the development of kinase inhibitors and other therapeutic agents.[4] Its ability to mimic the hinge-binding motif of ATP makes it a highly effective pharmacophore for targeting the ATP-binding site of various kinases.

Kinase Inhibition

Derivatives of 1H-pyrrolo[2,3-b]pyridine have been extensively investigated as inhibitors of a wide array of kinases, including:

  • Fibroblast Growth Factor Receptor (FGFR): Several 1H-pyrrolo[2,3-b]pyridine derivatives have demonstrated potent inhibitory activity against FGFRs, which are implicated in various cancers.[4]

  • Colony-Stimulating Factor 1 Receptor (CSF1R): The pyrrolo[2,3-d]pyrimidine scaffold, a close analog, has been a focus for developing CSF1R inhibitors for applications in oncology and inflammatory diseases.[5]

  • Salt Inducible Kinase 2 (SIK2): Substituted 1H-pyrrolo[2,3-b]pyridine derivatives have been explored as inhibitors of SIK2.[6]

The therapeutic potential of these compounds stems from the critical role of kinases in cell signaling pathways that, when dysregulated, can lead to diseases such as cancer and autoimmune disorders.

Signaling Pathway Inhibition:

signaling_pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (e.g., FGFR) ligand->receptor downstream Downstream Signaling (RAS-MEK-ERK, PI3K-Akt) receptor->downstream proliferation Cell Proliferation, Survival, Migration downstream->proliferation inhibitor 1H-pyrrolo[2,3-b]pyridine Derivative inhibitor->receptor Inhibition

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a 1H-pyrrolo[2,3-b]pyridine derivative.

Other Therapeutic Applications

Beyond kinase inhibition, the 7-azaindole scaffold has been incorporated into molecules targeting a variety of other biological targets, including as inhibitors of NADPH Oxidase 2 (NOX2) and as intermediates in the synthesis of Bcl-2 inhibitors.[3][7]

Part 4: Experimental Protocols and Characterization

General Synthesis Protocol for a 1H-pyrrolo[2,3-b]pyridine Derivative

This protocol provides a general procedure for the synthesis of a functionalized 1H-pyrrolo[2,3-b]pyridine, which can be adapted for the synthesis of this compound.

Step 1: Synthesis of a Substituted 1H-pyrrolo[2,3-b]pyridine

  • To a solution of a starting substituted pyridine (1 mmol) in a suitable solvent (e.g., methanol, 7 mL), add the appropriate aldehyde or ketone (1.1 mmol) and a base such as potassium hydroxide (5 mmol).[4]

  • Stir the reaction mixture at a specified temperature (e.g., 50 °C) for a designated time (e.g., 5 hours).[4]

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.[4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., 5% methanol in dichloromethane) to obtain the desired 1H-pyrrolo[2,3-b]pyridine derivative.[4]

Step 2: N-Methylation

  • To a solution of the synthesized 1H-pyrrolo[2,3-b]pyridin-5-ol (1 mmol) in a suitable solvent (e.g., DMF), add a base such as sodium hydride (1.2 mmol) portion-wise at 0 °C.

  • After stirring for a short period, add methyl iodide (1.2 mmol) and allow the reaction to warm to room temperature.

  • Monitor the reaction by TLC until completion.

  • Quench the reaction with water and extract with an organic solvent.

  • Dry the organic layer, concentrate, and purify by column chromatography to yield this compound.

Purification and Analytical Characterization

Purification:

  • Column Chromatography: This is the most common method for purifying 7-azaindole derivatives, typically using silica gel as the stationary phase and a mixture of polar and non-polar solvents as the mobile phase.[4][8]

  • Preparative High-Performance Liquid Chromatography (HPLC): For obtaining highly pure samples, preparative HPLC is often employed, especially when dealing with complex reaction mixtures.[3]

Analytical Techniques:

TechniquePurposeExpected Observations for this compound
¹H NMR Structural elucidation and confirmationSignals corresponding to the aromatic protons on the pyridine and pyrrole rings, a singlet for the N-methyl group, and a broad singlet for the hydroxyl proton.
¹³C NMR Confirmation of the carbon skeletonResonances for the aromatic carbons, the N-methyl carbon, and the carbon bearing the hydroxyl group.
Mass Spectrometry (MS) Determination of molecular weight and confirmation of molecular formulaA molecular ion peak corresponding to the exact mass of the compound.
High-Resolution Mass Spectrometry (HRMS) Precise determination of the elemental compositionProvides a highly accurate mass measurement to confirm the molecular formula.[4]

Conclusion

This compound, as a representative of the 7-azaindole class of compounds, holds significant potential in the field of drug discovery. The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold, coupled with well-established synthetic methodologies, makes it a valuable platform for the development of novel therapeutics. This guide has provided a comprehensive overview of the nomenclature, synthesis, biological relevance, and experimental considerations for this important molecule and its parent scaffold, offering a solid foundation for researchers and scientists in their drug development endeavors.

References

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). PubMed Central. Retrieved January 21, 2026, from [Link]

  • 2-((1H-Pyrrolo(2,3-b)pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-(1,1'-biphenyl)-2-yl)methyl)piperazin-1-yl)benzoic acid. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole. (2022). Semantic Scholar. Retrieved January 21, 2026, from [Link]

  • 1H-Pyrrolo[2,3-b]pyridin-5-ol. (n.d.). Pharmaffiliates. Retrieved January 21, 2026, from [Link]

  • SUBSTITUTED 1H-PYRROLO [2,3-B]PYRIDINE AND 1H-PYRAZOLO [3, 4-B]PYRIDINE DERIVATIVES AS SALT INDUCIBLE KINASE 2 (SIK2) INHIBITORS. (2013). Google Patents.

Sources

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrrolopyridine Core

The 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol scaffold, a derivative of 7-azaindole, represents a privileged heterocyclic system in medicinal chemistry. The pyrrolopyridine core is a key pharmacophore found in a variety of biologically active compounds, including kinase inhibitors for cancer therapy. Its structure allows for a multitude of interactions with biological targets, making it a valuable building block in drug discovery. The precise characterization and unambiguous structure elucidation of novel derivatives such as this compound are paramount for understanding their structure-activity relationships (SAR) and ensuring the integrity of subsequent research and development.

This in-depth technical guide provides a comprehensive walkthrough of the methodologies and analytical reasoning employed in the structural confirmation of this compound. As a self-validating system, each analytical step is designed to corroborate the findings of the others, leading to an irrefutable structural assignment.

Synthesis Pathway: From Parent Heterocycle to N-Methylated Derivative

The synthesis of this compound is most efficiently achieved through the N-methylation of the parent compound, 1H-pyrrolo[2,3-b]pyridin-5-ol. This precursor can be synthesized via several established routes. A common approach involves the reaction of a suitably substituted pyridine derivative with a reagent that facilitates the formation of the fused pyrrole ring.

A plausible synthetic route commences with the preparation of 1H-pyrrolo[2,3-b]pyridin-5-ol from 1-triisopropylsilyl-5-bromo-7-azaindole[1]. The subsequent N-methylation of the pyrrole nitrogen is a critical step. The regioselectivity of this reaction is influenced by the reaction conditions, particularly the choice of base and solvent. To favor N-1 methylation, a strong base that deprotonates the pyrrole nitrogen is typically employed.

Caption: Synthetic pathway for this compound.

Experimental Protocol: N-Methylation of 1H-pyrrolo[2,3-b]pyridin-5-ol
  • Preparation: To a solution of 1H-pyrrolo[2,3-b]pyridin-5-ol (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) is added portion-wise at 0 °C. The use of a strong, non-nucleophilic base like NaH ensures the deprotonation of the pyrrole nitrogen, which is more acidic than the hydroxyl proton, thus directing alkylation to the desired position[2].

  • Reaction: The resulting suspension is stirred at 0 °C for 30 minutes to allow for complete deprotonation. Methyl iodide (CH₃I, 1.5 eq) is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

  • Work-up and Purification: The reaction is quenched by the slow addition of water. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the pure this compound.

Structure Elucidation Workflow

The comprehensive structure elucidation of the synthesized compound relies on a synergistic application of multiple spectroscopic techniques. The logical flow of this process is designed to provide orthogonal data points that collectively confirm the molecular structure.

Caption: Overall workflow for structure elucidation.

Mass Spectrometry (MS)

Mass spectrometry is the first-line analytical technique to confirm the molecular weight and deduce the elemental composition of the synthesized compound.

Expected Results: For this compound (C₈H₈N₂O), the high-resolution mass spectrum (HRMS) should exhibit a molecular ion peak [M+H]⁺ at m/z 149.0658, consistent with the calculated exact mass.

Proposed Fragmentation Pathway

The fragmentation pattern in the mass spectrum provides valuable structural information. The pyrrolopyridine core is relatively stable, but characteristic losses can be anticipated.

Fragmentation_Pathway M_plus Molecular Ion [M]⁺˙ m/z = 148 M_minus_CH3 Loss of Methyl Radical [M-CH₃]⁺ m/z = 133 M_plus:f1->M_minus_CH3:f0 M_minus_CO Loss of Carbon Monoxide [M-CO]⁺˙ m/z = 120 M_plus:f1->M_minus_CO:f0 M_minus_HCN Loss of Hydrogen Cyanide [M-HCN]⁺˙ m/z = 121 M_plus:f1->M_minus_HCN:f0

Caption: Predicted mass spectrometry fragmentation pathway.

Table 1: Predicted Major Fragments in the Mass Spectrum

m/zProposed FragmentRationale
148[C₈H₈N₂O]⁺˙Molecular Ion
133[C₇H₅N₂O]⁺Loss of a methyl radical (•CH₃) from the N-methyl group.
120[C₇H₈N₂]⁺˙Loss of carbon monoxide (CO) from the pyridine ring.
121[C₇H₇NO]⁺˙Loss of hydrogen cyanide (HCN) from the pyrrole ring.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is employed to identify the key functional groups present in the molecule.

Expected Characteristic Peaks:

  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is expected for the hydroxyl group.

  • C-H Stretch (Aromatic): Peaks above 3000 cm⁻¹ are characteristic of C-H stretching in the aromatic rings.

  • C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹ correspond to the C-H stretching of the methyl group.

  • C=C and C=N Stretch: Aromatic ring stretching vibrations will appear in the 1450-1650 cm⁻¹ region[3].

  • C-O Stretch: A peak in the 1260-1000 cm⁻¹ range is indicative of the C-O stretching of the phenol.

The presence of these characteristic bands provides strong evidence for the proposed functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. A combination of 1D (¹H and ¹³C) and 2D NMR experiments provides a complete picture of the molecular structure.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

The predicted ¹H NMR spectrum provides information on the chemical environment and connectivity of the protons.

Table 2: Predicted ¹H NMR Chemical Shifts

ProtonPredicted δ (ppm)MultiplicityAssignment
H-27.45dPyrrole ring
H-36.40dPyrrole ring
H-47.95dPyridine ring
H-67.10dPyridine ring
N-CH₃3.80sN-methyl group
OH9.50s (br)Hydroxyl group

Disclaimer: These are predicted chemical shifts and may vary slightly from experimental values.

The predicted spectrum shows distinct signals for all protons in the molecule. The downfield shifts of H-4 and H-6 are consistent with their positions on the electron-deficient pyridine ring. The singlet for the N-methyl group confirms its presence and lack of adjacent protons.

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

The ¹³C NMR spectrum reveals the number of unique carbon environments.

Table 3: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted δ (ppm)Assignment
C-2128.5Pyrrole ring
C-3101.0Pyrrole ring
C-3a125.0Pyrrole-Pyridine fusion
C-4145.0Pyridine ring
C-5155.0Pyridine ring (bearing OH)
C-6115.0Pyridine ring
C-7a148.0Pyrrole-Pyridine fusion
N-CH₃32.0N-methyl group

Disclaimer: These are predicted chemical shifts and may vary slightly from experimental values.

The predicted ¹³C NMR spectrum shows eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The chemical shifts are consistent with the proposed structure, with the carbons of the pyridine ring appearing at lower field than those of the pyrrole ring.

2D NMR Spectroscopy for Unambiguous Assignment

To definitively assign all proton and carbon signals and confirm the connectivity, a suite of 2D NMR experiments is essential.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. We would expect to see correlations between H-2 and H-3 in the pyrrole ring, and between H-4 and H-6 in the pyridine ring (long-range coupling).

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It allows for the unambiguous assignment of each protonated carbon signal in the ¹³C NMR spectrum[4].

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. This is crucial for confirming the connectivity of the entire molecule. Key expected correlations include:

    • The N-methyl protons to C-2 and C-7a.

    • H-4 to C-5, C-6, and C-7a.

    • H-6 to C-4, C-5, and C-7a.

The collective data from these 2D NMR experiments would provide irrefutable evidence for the structure of this compound.

Conclusion

The structure elucidation of this compound is a systematic process that integrates synthetic chemistry with a multi-pronged spectroscopic approach. The combination of mass spectrometry, FT-IR, and a comprehensive suite of 1D and 2D NMR experiments provides a self-validating dataset that allows for the unambiguous confirmation of the molecular structure. This rigorous characterization is a critical foundation for any further investigation into the biological activity and therapeutic potential of this promising heterocyclic compound.

References

  • Scott, R. D., Ueno, H., & Metzler, D. E. (1982).
  • Pinto, D. C. G. A., Silva, A. M. S., & Cavaleiro, J. A. S. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 11(5), 397-427.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure elucidation of organic compounds by spectroscopy. Springer.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric identification of organic compounds. John Wiley & Sons.
  • LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • ACD/Labs. NMR Prediction. [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
  • Sadek, K. U., Al-Qalaf, F. A., & El-Apasery, M. A. (2009).
  • Susanti, D., & Husein, S. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.
  • Stuart, B. H. (2004).
  • O'Connor, C. J., Singh, S., & Taylor, M. R. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein journal of organic chemistry, 17, 1937–1948.
  • Molodtsov, S. G., Elyashberg, M. E., Blinov, K. A., Williams, A. J., Martirosian, E. E., Martin, G. E., & Lefebvre, B. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of chemical information and computer sciences, 44(5), 1737-1751.

Sources

Spectroscopic and Analytical Profile of 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and analytical characteristics of 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol, a heterocyclic compound of interest in medicinal chemistry and drug development.[1][2] Given the limited availability of direct experimental data for this specific molecule, this document leverages established principles of spectroscopy and comparative analysis with structurally related 7-azaindole derivatives to present a predictive yet robust spectroscopic profile.[1][3][4][5][6] This guide is intended to serve as a foundational resource for researchers, aiding in the identification, characterization, and quality control of this compound in a laboratory setting. We will delve into the theoretical underpinnings of its spectroscopic signatures, provide detailed, field-proven protocols for data acquisition, and present the expected data in a clear, structured format.

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry due to its versatile biological activities, including antiviral and anticancer properties.[1][3] Its ability to mimic the purine core and engage in crucial hydrogen bonding interactions makes it a valuable building block in the design of kinase inhibitors and other targeted therapeutics.[1] The N-methylation and hydroxylation at the 5-position, as in this compound, can significantly modulate the compound's physicochemical properties, such as solubility, metabolic stability, and target-binding affinity. A thorough understanding of its spectroscopic properties is therefore paramount for advancing research and development efforts involving this compound.

Chemical and Physical Properties

A foundational understanding of the basic physical and chemical properties of this compound is essential for its handling, storage, and analysis.

PropertyValueSource
Chemical Formula C₈H₈N₂O[7]
Molecular Weight 148.16 g/mol [7]
CAS Number 737003-45-1
Appearance Solid
Melting Point 137.5-137.9 °C[7]
InChI Key KZIKASUARYIORO-UHFFFAOYSA-N

Safety Information: this compound is classified as an acute oral toxicant (Acute Tox. 4 Oral). Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.[8] The predicted ¹H and ¹³C NMR spectra of this compound are based on the analysis of related 7-azaindole derivatives and general principles of NMR chemical shifts.[3][9]

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to reveal distinct signals for the aromatic protons on the pyrrolo-pyridine ring system, the N-methyl protons, and the hydroxyl proton. The chemical shifts are influenced by the electron-donating and withdrawing effects of the substituents and the heteroatoms within the bicyclic system.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H-2~6.4d~3.0
H-3~7.2d~3.0
H-4~7.8d~8.5
H-6~7.0d~8.5
N-CH₃~3.8s-
OHBroad singlet, variables-

Causality behind Predictions: The predicted chemical shifts are extrapolated from known data for 7-azaindole derivatives. The protons on the pyrrole ring (H-2 and H-3) are expected to be in the upfield aromatic region. The protons on the pyridine ring (H-4 and H-6) will be deshielded due to the electronegativity of the pyridine nitrogen. The N-methyl group will appear as a singlet in the typical range for such groups. The hydroxyl proton signal is expected to be broad and its chemical shift will be dependent on the solvent and concentration.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (ppm)
C-2~100
C-3~125
C-3a~128
C-4~115
C-5~150
C-6~110
C-7a~145
N-CH₃~35

Causality behind Predictions: The chemical shifts are estimated based on the electronic environment of each carbon atom. The C-5 carbon, being attached to the electronegative oxygen atom, is expected to be the most downfield of the aromatic carbons. The carbons of the pyrrole ring will be relatively upfield compared to those of the pyridine ring. The N-methyl carbon will have a characteristic upfield chemical shift.

Experimental Protocol for NMR Data Acquisition

This protocol outlines a standardized procedure for acquiring high-quality NMR spectra of this compound.

Instrumentation:

  • A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often a good choice for heterocyclic compounds and will allow for the observation of the hydroxyl proton.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap the NMR tube and gently invert to ensure homogeneity.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 3-4 seconds.

  • Spectral Width (sw): 12-16 ppm, centered around 6 ppm.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans: 1024-4096, due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width (sw): 200-240 ppm, centered around 120 ppm.

  • Temperature: 298 K.

Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Integrate the ¹H NMR signals and determine the multiplicities.

  • Pick and label the peaks in both ¹H and ¹³C spectra.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Weigh Weigh Sample (5-10 mg) Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer H1_Acq ¹H NMR Acquisition Transfer->H1_Acq Insert Sample C13_Acq ¹³C NMR Acquisition Transfer->C13_Acq Insert Sample FT Fourier Transform H1_Acq->FT C13_Acq->FT Phasing Phase Correction FT->Phasing Calibration Chemical Shift Calibration Phasing->Calibration Analysis Integration & Peak Picking Calibration->Analysis Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Elucidation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR (¹H, ¹³C) Purification->NMR MS HRMS Purification->MS IR FTIR Purification->IR UVVis UV-Vis Purification->UVVis Structure_Elucidation Structure Confirmation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment MS->Structure_Elucidation MS->Purity_Assessment IR->Structure_Elucidation Structure_Elucidation->Purity_Assessment

Caption: Integrated workflow for the synthesis and characterization of novel compounds.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic and analytical profile of this compound. The presented data, derived from a thorough analysis of structurally related compounds and fundamental spectroscopic principles, offers a valuable resource for researchers working with this molecule. The step-by-step protocols for data acquisition are designed to be readily implemented in a standard laboratory setting, ensuring the generation of high-quality, reproducible data. As more experimental data for this specific compound becomes available, this guide can be further refined. However, in the interim, it serves as a robust starting point for the confident identification and characterization of this compound.

References

  • Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. (2024). MDPI. Retrieved from [Link]

  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. Retrieved from [Link]

  • Photophysics and Biological Applications of 7-Azaindole and Its Analogs. ACS Publications. Retrieved from [Link]

  • Spectroscopic Study of Hydrogen Bonded 7-Azaindole Clusters. (1995). ResearchGate. Retrieved from [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Retrieved from [Link]

  • Total synthesis of pyrrolo[2,3-c]quinoline alkaloid: trigonoine B. Beilstein Journals. Retrieved from [Link]

  • Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. (2019). ResearchGate. Retrieved from [Link]

  • 1H-Pyrrole, 1-methyl-. NIST WebBook. Retrieved from [Link]

  • This compound. Aladdin. Retrieved from [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Retrieved from [Link]

  • Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. Journal of the Chemical Society C: Organic. Retrieved from [Link]

  • Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. The Royal Society of Chemistry. Retrieved from [Link]

  • 1H-Pyrrole, 1-methyl-. NIST WebBook. Retrieved from [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. ScienceDirect. Retrieved from [Link]

  • 1H-Pyrrolo[2,3-b]pyridine. NIST WebBook. Retrieved from [Link]

  • 1H-Pyrrolo[2,3-b]pyridine. NIST WebBook. Retrieved from [Link]

  • 1H-Pyrrolo[2,3-b]pyridine. NIST WebBook. Retrieved from [Link]

  • This compound | Aladdin. Aladdin. Retrieved from [Link]

  • 2-((1H-Pyrrolo(2,3-b)pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-(1,1'-biphenyl)-2-yl)methyl)piperazin-1-yl)benzoic acid. PubChem. Retrieved from [Link]

  • (1H-Pyrrolo[2,3-b]pyridin-5-yl)methanol. PubChem. Retrieved from [Link]

  • In-Line UV-Vis Spectroscopy as a Fast-Working Process Analytical Technology (PAT) during Early Phase Product Development Using Hot Melt Extrusion (HME). PubMed Central. Retrieved from [Link]

  • UV-Vis absorption spectra in DMSO of pyrrolo[1,2-a]p[1][10]henanthroline compounds 3-7. ResearchGate. Retrieved from [Link]

  • (PDF) 2-[(1H-Pyrrol-2-yl)methyl]-1H-pyrrole. ResearchGate. Retrieved from [Link]

  • UV/Vis+ Photochemistry Database. science-softCon. Retrieved from [Link]

  • Pyrrole. NIST WebBook. Retrieved from [Link]

  • Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. Retrieved from [Link]

  • EPA/NIH Mass Spectral Data Base. GovInfo. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol Scaffold

The this compound moiety, a derivative of 7-azaindole, represents a privileged scaffold in modern medicinal chemistry. The 7-azaindole core is a bioisostere of indole and is found in numerous biologically active compounds, particularly as a hinge-binding motif in kinase inhibitors. The strategic placement of a methyl group at the 1-position and a hydroxyl group at the 5-position can significantly influence the molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive overview of a robust synthetic route to this compound, offering detailed protocols and mechanistic insights to facilitate its application in drug discovery and development.

Strategic Overview of the Synthesis

The synthesis of this compound can be efficiently achieved through a multi-step sequence starting from the commercially available 5-bromo-7-azaindole. The overall strategy involves:

  • Protection of the Pyrrole Nitrogen: To prevent unwanted side reactions in subsequent steps, the N-H of the pyrrole ring is first protected.

  • Hydroxylation of the Pyridine Ring: A copper-catalyzed nucleophilic substitution reaction is employed to introduce the hydroxyl group at the C-5 position.

  • Deprotection of the Pyrrole Nitrogen: Removal of the protecting group to yield the core intermediate, 1H-pyrrolo[2,3-b]pyridin-5-ol.

  • Protection of the Hydroxyl Group: To ensure selective N-methylation, the newly introduced hydroxyl group is protected.

  • N-Methylation of the Pyrrole Ring: Introduction of the methyl group at the N-1 position.

  • Final Deprotection: Removal of the hydroxyl protecting group to yield the target molecule.

This strategic approach ensures high yields and purity of the final product by controlling the reactivity of the different functional groups present in the molecule.

Detailed Experimental Protocols

Part 1: Synthesis of the Core Intermediate: 1H-pyrrolo[2,3-b]pyridin-5-ol

This part details the synthesis of the key precursor, 1H-pyrrolo[2,3-b]pyridin-5-ol, from 5-bromo-1H-pyrrolo[2,3-b]pyridine.

The initial step involves the protection of the pyrrole nitrogen to prevent its interference in the subsequent hydroxylation step. A common and effective protecting group for this purpose is the triisopropylsilyl (TIPS) group.

Experimental Protocol:

  • To a solution of 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) is added sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

  • The resulting mixture is stirred at 0 °C for 30 minutes.

  • Triisopropylsilyl chloride (1.2 eq) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is quenched by the slow addition of water.

  • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 5-bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine.

With the pyrrole nitrogen protected, the C-5 position is activated for nucleophilic substitution. A copper-catalyzed reaction with a hydroxide source is an efficient method for introducing the hydroxyl group.

Experimental Protocol: [1][2]

  • To a reaction vessel are added 5-bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq), copper(I) iodide (0.1 eq), and 8-hydroxyquinoline (0.2 eq).

  • Potassium hydroxide (2.0 eq) is added, followed by the addition of a mixture of dimethyl sulfoxide (DMSO) and water (4:1).

  • The reaction mixture is heated to 120 °C and stirred for 24 hours under an inert atmosphere.

  • After cooling to room temperature, the mixture is diluted with water and acidified with 1 M HCl to a pH of approximately 7.

  • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

The final step to obtain the core intermediate is the removal of the TIPS protecting group, which is typically achieved under acidic conditions.

Experimental Protocol:

  • The crude product from the previous step is dissolved in THF.

  • A 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5 eq) is added, and the mixture is stirred at room temperature for 2 hours.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield 1H-pyrrolo[2,3-b]pyridin-5-ol.

Part 2: Synthesis of this compound

This part describes the conversion of the core intermediate into the final target molecule.

To achieve selective N-methylation, the hydroxyl group is protected, for instance, as a benzyl ether.

Experimental Protocol:

  • To a solution of 1H-pyrrolo[2,3-b]pyridin-5-ol (1.0 eq) in anhydrous dimethylformamide (DMF) is added sodium hydride (1.2 eq, 60% dispersion in mineral oil) at 0 °C.

  • The mixture is stirred for 30 minutes, and then benzyl bromide (1.2 eq) is added dropwise.

  • The reaction is stirred at room temperature for 12 hours.

  • The reaction is quenched with water, and the product is extracted with ethyl acetate.

  • The organic layer is washed with brine, dried, and concentrated. The crude product, 5-(benzyloxy)-1H-pyrrolo[2,3-b]pyridine, is purified by column chromatography.

With the hydroxyl group protected, the pyrrole nitrogen can be selectively methylated.

Experimental Protocol: [3]

  • To a solution of 5-(benzyloxy)-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous DMF is added sodium hydride (1.2 eq, 60% dispersion in mineral oil) at 0 °C.

  • The mixture is stirred for 30 minutes, and then methyl iodide (1.5 eq) is added.

  • The reaction is stirred at room temperature for 4 hours.

  • The reaction is quenched with water, and the product is extracted with ethyl acetate.

  • The organic layer is washed with brine, dried, and concentrated to give crude 5-(benzyloxy)-1-methyl-1H-pyrrolo[2,3-b]pyridine, which can be used in the next step without further purification.

The final step is the removal of the benzyl protecting group to unveil the hydroxyl functionality. This is commonly achieved by catalytic hydrogenation.

Experimental Protocol: [1]

  • The crude 5-(benzyloxy)-1-methyl-1H-pyrrolo[2,3-b]pyridine is dissolved in methanol.

  • Palladium on carbon (10 wt. %) is added to the solution.

  • The reaction mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours.

  • The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure.

  • The residue is purified by column chromatography to afford the final product, this compound.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
5-Bromo-1H-pyrrolo[2,3-b]pyridineC₇H₅BrN₂197.03174-177
1H-pyrrolo[2,3-b]pyridin-5-olC₇H₆N₂O134.14234-236
This compoundC₈H₈N₂O148.16137.5-137.9[4]

Table 2: Spectroscopic Data for this compound

SpectroscopyData
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 7.85 (d, J=2.0 Hz, 1H), 7.05 (d, J=2.0 Hz, 1H), 6.90 (d, J=3.2 Hz, 1H), 6.40 (d, J=3.2 Hz, 1H), 5.0 (br s, 1H, OH), 3.75 (s, 3H).
¹³C NMR (CDCl₃, 101 MHz)δ (ppm): 150.2, 144.1, 129.8, 125.5, 116.0, 109.8, 101.2, 32.5.
Mass Spec. (ESI)m/z: 149.07 [M+H]⁺

Note: Predicted NMR data based on structurally similar compounds and standard chemical shift values.

Visualization of the Synthetic Workflow

Synthesis_Workflow A 5-Bromo-1H-pyrrolo[2,3-b]pyridine B 5-Bromo-1-(TIPS)-1H-pyrrolo[2,3-b]pyridine A->B  NaH, TIPSCl   C 1-(TIPS)-1H-pyrrolo[2,3-b]pyridin-5-ol B->C  CuI, 8-HQ, KOH   D 1H-pyrrolo[2,3-b]pyridin-5-ol C->D  TBAF   E 5-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine D->E  NaH, BnBr   F 5-(Benzyloxy)-1-methyl-1H-pyrrolo[2,3-b]pyridine E->F  NaH, MeI   G This compound F->G  H₂, Pd/C  

Caption: Synthetic route to this compound.

Conclusion and Future Perspectives

The synthetic route outlined in this guide provides a reliable and scalable method for the preparation of this compound. The strategic use of protecting groups is key to achieving high selectivity and yields in each step. The detailed protocols and characterization data serve as a valuable resource for researchers in the field of medicinal chemistry. The versatility of the 7-azaindole scaffold, coupled with the ability to introduce specific substitutions, ensures that this class of compounds will continue to be a fertile ground for the discovery of novel therapeutics. Further optimization of reaction conditions and exploration of alternative synthetic pathways could lead to even more efficient and environmentally friendly methods for the production of this important building block.

References

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC. [Link]

  • Aladdin. This compound. [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC. [Link]

  • Total synthesis of pyrrolo[2,3-c]quinoline alkaloid: trigonoine B - Beilstein Journals. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing. [Link]

  • Regiocontrolled N -, O - and C -methylation of 1-phenyl-3-polyfluoroalkyl-1 H -pyrazol-5-ols. [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. [Link]

  • PubChem. 1H-Pyrrolo(2,3-b)pyridine | C7H6N2 | CID 9222. [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. [Link]

  • Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy - NIH. [Link]

  • Google Patents. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • Site-Selective Intermolecular Oxidative C-3 Alkenylation of 7-Azaindoles at Room Temperature | Organic Letters - ACS Publications. [Link]

  • Site selective Heck arylation of N-vinyl-7-azaindole engineered by N-oxide activation: scope and mechanistic studies - Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Harnessing O-Vinylhydroxylamines for Ring-Annulation: A Scalable Approach to Azaindolines and Azaindoles | Organic Chemistry | ChemRxiv | Cambridge Open Engage. [Link]

  • Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles - PMC. [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - MDPI. [Link]

  • Nucleophilic chlorination of 1H‐pyrrolo[2,3‐b]pyridine‐N‐oxides with... - ResearchGate. [Link]

  • Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed. [Link]

  • 1H-Pyrrolo[2,3-b]pyridine - the NIST WebBook. [Link]

Sources

The 7-Azaindole Scaffold: A Lynchpin in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents with superior potency, selectivity, and pharmacokinetic profiles has led to the identification of certain chemical motifs as "privileged structures." These scaffolds serve as versatile platforms for the development of drugs targeting a multitude of biological targets. Among these, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework has emerged as a cornerstone, particularly in the realm of kinase inhibition and cancer therapy.[1][2] The strategic incorporation of a nitrogen atom at the 7-position of the indole ring bestows upon the 7-azaindole scaffold a unique constellation of physicochemical and biological properties that have been instrumental in the design of numerous successful clinical candidates and approved drugs.[1][3]

This guide provides a comprehensive exploration of the biological significance of the 7-azaindole scaffold. Moving beyond a mere catalog of its applications, we will delve into the mechanistic underpinnings of its efficacy, the rationale behind its selection in drug design, and the experimental methodologies employed in its evaluation.

The 7-Azaindole Advantage: A Bioisosteric Perspective

The primary strategic advantage of the 7-azaindole scaffold lies in its role as a superior bioisostere for the naturally occurring indole nucleus.[2][3][4] Bioisosterism, the interchange of atoms or groups of atoms that retain similar molecular shape and volume, is a powerful tool in drug design to modulate a compound's properties.[5] The substitution of a carbon atom with a nitrogen atom in the six-membered ring introduces significant alterations to the molecule's electronic distribution, hydrogen bonding capacity, and overall physicochemical profile.[6]

PropertyIndole7-AzaindoleSignificance in Drug Design
Hydrogen Bonding Donor (N1-H)Donor (N1-H) and Acceptor (N7)The additional hydrogen bond acceptor at N7 significantly enhances interactions with biological targets, particularly the hinge region of kinases.[1]
Polar Surface Area (PSA) LowerHigherIncreased PSA can lead to improved aqueous solubility and better membrane permeability, which are critical for oral bioavailability and formulation.[1]
Aqueous Solubility Generally LowerGenerally HigherEnhanced solubility is a key factor for achieving desired pharmacokinetic profiles.[1]
pKa Weakly acidicCan be modulatedThe nitrogen at the 7-position allows for fine-tuning of the molecule's acidity/basicity, which can impact target binding and ADME-tox properties.[7]

These enhanced properties often translate into improved potency, selectivity, and developability of drug candidates incorporating the 7-azaindole core.

Mechanism of Action: The Quintessential Hinge-Binder

The most profound impact of the 7-azaindole scaffold has been in the development of kinase inhibitors.[7][8] Kinases are a large family of enzymes that play a pivotal role in cellular signaling pathways by catalyzing the transfer of a phosphate group from ATP to a substrate protein.[1][8] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders.[8]

The 7-azaindole moiety has proven to be an exceptional "hinge-binding" motif.[1][8] The hinge region is a flexible segment of the kinase that connects the N- and C-terminal lobes of the catalytic domain and is crucial for ATP binding.[1][8] The 7-azaindole scaffold mimics the adenine base of ATP, forming critical bidentate hydrogen bonds with the backbone amide groups of the hinge region. The pyrrole NH acts as a hydrogen bond donor, while the pyridine N7 atom serves as a hydrogen bond acceptor.[3][8] This dual interaction anchors the inhibitor firmly in the ATP-binding pocket, leading to potent inhibition.[8]

Hinge_Binding cluster_kinase Kinase Hinge Region cluster_inhibitor 7-Azaindole Inhibitor hinge_NH Backbone NH azaindole N-H N hinge_NH->azaindole:N7 H-bond (acceptor) hinge_CO Backbone C=O azaindole:N1->hinge_CO H-bond (donor)

Caption: Bidentate hydrogen bonding of the 7-azaindole scaffold with the kinase hinge region.

Therapeutic Applications: A Scaffold for Diverse Targets

The versatility of the 7-azaindole scaffold has led to its incorporation in a wide array of therapeutic agents targeting various diseases.

Cancer Therapy: A Kinase-Centric Approach

The most prominent application of 7-azaindole derivatives is in oncology.[9] Many cancers are driven by aberrant kinase signaling, making kinases prime targets for therapeutic intervention.

Vemurafenib (Zelboraf®): A Paradigm of Success

A landmark example is Vemurafenib, an FDA-approved inhibitor of the B-RAF serine-threonine kinase.[4][8] Vemurafenib is used to treat metastatic melanoma with the BRAF V600E mutation.[4] The 7-azaindole core of Vemurafenib is crucial for its potent and selective inhibition of the mutated B-RAF kinase.[1]

BRAF_Pathway RAS RAS BRAF B-RAF (V600E) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Vemurafenib Vemurafenib Vemurafenib->BRAF Inhibition

Caption: Inhibition of the B-RAF/MEK/ERK signaling pathway by Vemurafenib.

Other Notable Kinase Targets

Beyond B-RAF, 7-azaindole-based inhibitors have been developed against a multitude of other kinases implicated in cancer, including:

  • PI3K (Phosphoinositide 3-kinase): The PI3K/AKT/mTOR pathway is a critical regulator of cell growth and survival, and its dysregulation is common in many cancers.[10][11]

  • CDKs (Cyclin-Dependent Kinases): CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis.[12]

  • JAK (Janus Kinase): The JAK-STAT signaling pathway is involved in inflammation and hematological malignancies.[7]

  • Aurora Kinases: These kinases play a crucial role in mitosis, and their inhibition can disrupt cell division in cancer cells.[7]

7-Azaindole DerivativeTarget Kinase(s)Therapeutic Area
Vemurafenib B-RAF (V600E)Melanoma
Pexidartinib CSF1RTenosynovial Giant Cell Tumor
Decernotinib JAK3Rheumatoid Arthritis (clinical trials)
AZD6738 ATRCancer (clinical trials)
Beyond Cancer: Expanding Therapeutic Horizons

The utility of the 7-azaindole scaffold extends beyond oncology. Its derivatives have shown promise in other therapeutic areas:

  • Neuroscience: 7-azaindole derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's disease by inhibiting the aggregation of β-amyloid peptides.[13] The scaffold has also been explored for its activity as ligands for dopamine and serotonin receptors, suggesting potential applications in treating depression and other neurological disorders.[14]

  • Inflammatory Diseases: As inhibitors of kinases like JAK and CCR2, 7-azaindole derivatives hold potential for the treatment of inflammatory conditions such as rheumatoid arthritis and asthma.[4][15]

  • Analgesic and Hypotensive Activity: Some early studies have reported analgesic and hypotensive properties of certain 7-azaindole derivatives.[16][17]

Experimental Protocols: From Synthesis to Biological Evaluation

The development of 7-azaindole-based therapeutics involves a rigorous process of synthesis, in vitro screening, and in vivo evaluation.

Synthesis of the 7-Azaindole Core

Several synthetic routes to the 7-azaindole scaffold have been developed. A common and efficient method is the rhodium-catalyzed coupling of 2-aminopyridine with alkynes.

Step-by-Step Methodology: Rh(III)-Catalyzed Synthesis [18]

  • Reactant Preparation: Dissolve 2-aminopyridine and the desired alkyne in a suitable solvent (e.g., 1,2-dichloroethane).

  • Catalyst Addition: Add the Rh(III) catalyst (e.g., [Cp*RhCl2]2) and a silver oxidant (e.g., AgSbF6) to the reaction mixture.

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 80-120 °C) for a defined period (e.g., 12-24 hours).

  • Work-up and Purification: After the reaction is complete, cool the mixture, filter to remove insoluble salts, and concentrate the filtrate. Purify the crude product by column chromatography on silica gel to obtain the desired 7-azaindole derivative.

Synthesis_Workflow Start Start: 2-Aminopyridine + Alkyne Reaction Rh(III) Catalyst Silver Oxidant Heat Start->Reaction Workup Cooling Filtration Concentration Reaction->Workup Purification Column Chromatography Workup->Purification End End: Pure 7-Azaindole Derivative Purification->End

Caption: General workflow for the synthesis of 7-azaindole derivatives.

In Vitro Kinase Inhibition Assay

Determining the potency of a 7-azaindole derivative against its target kinase is a critical step. A common method is the ADP-Glo™ Kinase Assay.

Step-by-Step Methodology: ADP-Glo™ Kinase Assay [1]

  • Kinase Reaction: In a 384-well plate, combine the target kinase, the ATP substrate, and varying concentrations of the 7-azaindole inhibitor in a suitable buffer. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal proportional to the ADP produced. Incubate for 30 minutes at room temperature.

  • Signal Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value (the concentration of inhibitor that reduces kinase activity by 50%).

Cell-Based Antiproliferative Assay

To assess the effect of a 7-azaindole compound on cancer cell growth, a cell viability assay such as the MTT assay is commonly used.

Step-by-Step Methodology: MTT Assay

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 7-azaindole compound and a vehicle control. Incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value (the concentration that causes 50% growth inhibition).

Conclusion: A Future-Forward Scaffold

The 7-azaindole scaffold has unequivocally established itself as a privileged motif in modern drug discovery. Its unique ability to enhance biological activity, particularly through superior hinge-binding interactions in kinases, coupled with its often-favorable physicochemical properties, makes it a highly attractive starting point for the design of novel therapeutics.[1] The continued exploration and functionalization of this versatile scaffold promise to yield a new generation of potent and selective drugs for the treatment of cancer, neurodegenerative disorders, and inflammatory diseases, further solidifying its significance in the armamentarium of medicinal chemists.

References

  • Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry - ACS Publications.
  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. J-STAGE.
  • SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pak. J. Pharm. Sci..
  • A Comparative Analysis of 7-Azaindole Derivatives as Kinase Inhibitors. BenchChem.
  • Azaindole Therapeutic Agents. PMC - PubMed Central.
  • The 7-Azaindole Scaffold: A Privileged Motif in Modern Drug Discovery. BenchChem.
  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. PMC - NIH.
  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters.
  • Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. PubMed Central.
  • 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini Reviews in Medicinal Chemistry.
  • The Role of 7-Azaindole Intermediates in Modern Drug Discovery. Pharmaceutical Chemistry.
  • Azaindoles in Medicinal Chemistry. PharmaBlock.
  • The Azaindole Framework in the Design of Kinase Inhibitors. PMC - PubMed Central.
  • 7-Azaindole: Uses and Synthesis. ChemicalBook.
  • (PDF) Synthesis and pharmacological activities of 7-azaindole derivatives. ResearchGate.
  • The importance of indole and azaindole scaffold in the development of antitumor agents. ResearchGate.
  • 7-Azaindole. Biosynth.
  • Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. PMC - PubMed Central.
  • The Strategic Advantage of Azaindoles: A Deep Dive into Bioisosterism in Drug Discovery. BenchChem.
  • Biological activity and material applications of 7-azaindole derivatives. ResearchGate.
  • Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. PubMed.
  • Synthesis of 7-azaindole derivatives, starting from different cyclic imines. ResearchGate.
  • Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. ResearchGate.
  • Application research of 7-Azaindole. ChemicalBook.
  • 7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed.
  • Discovery and characterization of novel indole and 7-azaindole derivatives as inhibitors of β-amyloid-42 aggregation for the treatment of Alzheimer's disease. PubMed.
  • Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. PMC.
  • FDA‐Approved drugs containing azaindole rings. ResearchGate.
  • Photophysics and Biological Applications of 7-Azaindole and Its Analogs. ACS Publications.
  • Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter. MDPI.
  • Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement. Journal of Medicinal Chemistry - ACS Publications.
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central.

Sources

Methodological & Application

Synthesis of 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol

The 7-azaindole scaffold, a bioisostere of indole, is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic functionalization of this nucleus is paramount in the development of novel drugs with enhanced potency and selectivity. Among its many derivatives, this compound stands out as a key building block in the synthesis of various kinase inhibitors and other pharmacologically active molecules. Its structure, featuring a methylated pyrrole nitrogen and a hydroxyl group on the pyridine ring, allows for diverse downstream chemical modifications, making it a valuable intermediate for drug discovery and development programs.

This comprehensive guide provides a detailed, field-proven protocol for the synthesis of this compound, starting from the readily available precursor, 7-azaindole. The presented synthetic strategy is designed for robustness and scalability, with a focus on explaining the rationale behind experimental choices to ensure successful execution.

Synthetic Strategy: A Two-Step Approach from 5-Bromo-7-azaindole

A direct and efficient synthesis of the target molecule is achieved through a two-step sequence starting from 5-bromo-7-azaindole. This intermediate is a well-established starting material, and its synthesis from 7-azaindole is documented.[1][2][3] The chosen pathway prioritizes selectivity and yield by first installing the N-methyl group, followed by the conversion of the bromo-substituent to the desired hydroxyl group. This approach circumvents potential challenges associated with direct hydroxylation of the 7-azaindole ring and the regioselectivity of methylation in the presence of a hydroxyl group.

The overall synthetic transformation is depicted below:

Synthetic_Pathway Start 5-Bromo-7-azaindole Intermediate 5-Bromo-1-methyl-7-azaindole Start->Intermediate Step 1: N-Methylation Product This compound Intermediate->Product Step 2: Hydroxylation

Caption: Overall synthetic workflow.

PART 1: Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of this compound.

Step 1: Synthesis of 5-Bromo-1-methyl-7-azaindole

The selective methylation of the pyrrole nitrogen (N-1) of 5-bromo-7-azaindole is a critical first step. The choice of a strong, non-nucleophilic base is essential to deprotonate the pyrrole NH without promoting unwanted side reactions. Sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) is a standard and effective combination for this transformation. Methyl iodide serves as the methyl source.

Reaction Scheme:

N_Methylation cluster_reactants Reactants cluster_product Product 5-Bromo-7-azaindole 5-Bromo-7-azaindole + + NaH, CH3I NaH, CH3I 5-Bromo-1-methyl-7-azaindole 5-Bromo-1-methyl-7-azaindole Reactants Reactants Product Product Reactants->Product DMF, 0 °C to rt

Caption: N-methylation of 5-bromo-7-azaindole.

Protocol:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 5-bromo-7-azaindole (1.0 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes. The evolution of hydrogen gas should be observed.

  • Methylation: Add methyl iodide (1.5 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 5-bromo-1-methyl-7-azaindole as a solid.

Quantitative Data Summary:

ReagentMolar Eq.PurityNotes
5-Bromo-7-azaindole1.0>98%Starting material
Sodium Hydride (60%)1.2Handle with care under inert atmosphere
Methyl Iodide1.5>99%Add dropwise
Dimethylformamide-AnhydrousSolvent
Expected Yield 85-95%
Step 2: Synthesis of this compound

The conversion of the aryl bromide to a hydroxyl group is achieved via a copper-catalyzed nucleophilic aromatic substitution reaction.[4] This method is advantageous due to the relatively mild reaction conditions and good functional group tolerance. The use of a ligand like 1,10-phenanthroline can enhance the catalytic activity of the copper source. Potassium hydroxide serves as the nucleophile and base.

Reaction Scheme:

Hydroxylation cluster_reactants Reactants cluster_product Product 5-Bromo-1-methyl-7-azaindole 5-Bromo-1-methyl-7-azaindole + + KOH KOH This compound This compound Reactants Reactants Product Product Reactants->Product CuI, 1,10-phenanthroline, DMSO, heat

Caption: Copper-catalyzed hydroxylation.

Protocol:

  • Reaction Setup: To a sealable reaction vessel, add 5-bromo-1-methyl-7-azaindole (1.0 eq), copper(I) iodide (0.1 eq), and 1,10-phenanthroline (0.2 eq).

  • Reagent Addition: Add potassium hydroxide (3.0 eq) and dimethyl sulfoxide (DMSO).

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to 120-140 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with water and acidify to pH ~6-7 with aqueous HCl (1 M). A precipitate may form.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent such as a mixture of ethyl acetate and isopropanol (e.g., 4:1 v/v) (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) or by recrystallization to yield this compound.

Quantitative Data Summary:

ReagentMolar Eq.PurityNotes
5-Bromo-1-methyl-7-azaindole1.0>98%Intermediate from Step 1
Copper(I) Iodide0.1Catalyst
1,10-Phenanthroline0.2>99%Ligand
Potassium Hydroxide3.0Nucleophile and Base
Dimethyl Sulfoxide-AnhydrousSolvent
Expected Yield 60-75%

PART 2: Mechanistic Insights and Rationale

Causality Behind Experimental Choices
  • N-Methylation First Strategy: The decision to perform N-methylation before introducing the hydroxyl group is a strategic one. If 1H-pyrrolo[2,3-b]pyridin-5-ol were the intermediate, methylation could occur at both the pyrrole nitrogen and the hydroxyl oxygen, leading to a mixture of products and complicating purification. By methylating the nitrogen first, this ambiguity is removed.

  • Choice of Base for N-Methylation: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the pyrrole nitrogen, which has a pKa of approximately 16-17. Weaker bases may not lead to complete deprotonation, resulting in incomplete reaction.

  • Copper-Catalyzed Hydroxylation: Palladium-catalyzed hydroxylation of aryl halides can be challenging. Copper-catalyzed methods often provide a more reliable and cost-effective alternative for this specific transformation. The use of a ligand like 1,10-phenanthroline stabilizes the copper catalyst and facilitates the catalytic cycle.

PART 3: Data Presentation and Visualization

Summary of Key Reaction Parameters
StepReactionKey ReagentsSolventTemp. (°C)Time (h)Yield (%)
1N-MethylationNaH, CH₃IDMF0 to rt2-485-95
2HydroxylationCuI, 1,10-phenanthroline, KOHDMSO120-14012-2460-75
Chemical Structures and Workflow Diagram

Detailed_Workflow cluster_step1 Step 1: N-Methylation cluster_step2 Step 2: Hydroxylation Start 5-Bromo-7-azaindole Reagents1 1. NaH, DMF, 0 °C 2. CH₃I, 0 °C to rt Intermediate 5-Bromo-1-methyl-7-azaindole Reagents1->Intermediate Reagents2 CuI, 1,10-phenanthroline, KOH, DMSO, 120-140 °C Product This compound Reagents2->Product

Caption: Detailed two-step synthetic workflow.

Conclusion and Future Perspectives

The synthetic route detailed herein provides a reliable and well-documented method for the preparation of this compound. By employing a strategic N-methylation followed by a copper-catalyzed hydroxylation, this protocol offers good yields and avoids common selectivity issues. This versatile intermediate can be further elaborated, opening avenues for the synthesis of novel and potent therapeutic agents. Future work could focus on optimizing the copper-catalyzed step to improve yields and reduce reaction times, potentially through the exploration of alternative ligands and copper sources.

References

  • Han, C., Green, K., Pfeifer, E., & Gosselin, F. (2020). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 24(7), 1326–1331).
  • Patsnap. Synthetic process of 5-bromo-7-azaindole.
  • Langer, P. et al. (2012). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]

  • Google Patents.
  • Duncton, M. A. J. et al. (2009). Site-Selective Azaindole Arylation at the Azine and Azole Rings via N-Oxide Activation. Organic Letters, 11(6), 1357–1360).
  • PubMed. Site-selective azaindole arylation at the azine and azole rings via N-oxide activation. [Link]

  • Organic Chemistry Portal. Azaindole synthesis. [Link]

  • Jeong, B.-S. et al. (2022). Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole. Molecules, 27(6), 1988).

Sources

Introduction: The Significance of the 7-Azaindole Scaffold and N-Methylation

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the N-methylation of 1H-pyrrolo[2,3-b]pyridin-5-ol

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug development. Its structure, which mimics the indole core of tryptophan, allows it to function as a versatile pharmacophore that can engage in various biological interactions, including hydrogen bonding and π-stacking. Consequently, 7-azaindole derivatives have been successfully incorporated into a wide array of therapeutic agents, particularly as kinase inhibitors in oncology.

The N-methylation of the pyrrole nitrogen within the 7-azaindole core is a critical synthetic step in the development of many of these compounds. This modification can significantly impact the molecule's physicochemical properties, such as its solubility, metabolic stability, and target-binding affinity. For instance, the N-methyl group can enhance membrane permeability or block a potential site of metabolism, thereby improving the pharmacokinetic profile of a drug candidate. Furthermore, the introduction of a methyl group can fine-tune the electronic properties of the heterocyclic system, which may lead to optimized interactions with the target protein.

This application note provides a detailed protocol for the N-methylation of a key intermediate, 1H-pyrrolo[2,3-b]pyridin-5-ol. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental guide, and discuss crucial considerations for achieving high yield and regioselectivity.

Mechanistic Insights: The Chemistry of N-Methylation

The N-methylation of 1H-pyrrolo[2,3-b]pyridin-5-ol typically proceeds via a nucleophilic substitution reaction (SN2). The pyrrole nitrogen, being the most nucleophilic site in the molecule under basic conditions, attacks an electrophilic methyl source. However, the presence of the hydroxyl group at the 5-position introduces a competing nucleophile, the phenoxide ion, which can lead to O-methylation. The choice of base and reaction conditions is therefore paramount in controlling the regioselectivity of this transformation.

A common and effective strategy involves the use of a strong base to deprotonate the pyrrole nitrogen, followed by the addition of a methylating agent. The use of a base such as sodium hydride (NaH) in an aprotic polar solvent like N,N-dimethylformamide (DMF) is often favored. The NaH irreversibly deprotonates the pyrrole nitrogen, forming a sodium salt which is a potent nucleophile. The subsequent addition of an electrophilic methyl source, such as methyl iodide (CH3I), leads to the desired N-methylated product.

The diagram below illustrates the proposed reaction mechanism:

N_Methylation_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack (SN2) Start 1H-pyrrolo[2,3-b]pyridin-5-ol Intermediate Sodium 5-hydroxy-1H-pyrrolo[2,3-b]pyridin-1-ide Start->Intermediate + NaH Base NaH H2 H₂ (gas) Intermediate->H2 Product 1-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol Intermediate->Product + CH₃I MethylatingAgent CH₃I Byproduct NaI Product->Byproduct

Caption: Proposed mechanism for the N-methylation of 1H-pyrrolo[2,3-b]pyridin-5-ol.

Experimental Protocol: N-methylation of 1H-pyrrolo[2,3-b]pyridin-5-ol

This protocol details a reliable method for the N-methylation of 1H-pyrrolo[2,3-b]pyridin-5-ol using sodium hydride and methyl iodide.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
1H-pyrrolo[2,3-b]pyridin-5-ol≥98%Sigma-Aldrich
Sodium hydride (NaH), 60% dispersion in mineral oilReagent GradeSigma-Aldrich
Methyl iodide (CH₃I)≥99.5%Sigma-Aldrich
N,N-Dimethylformamide (DMF), anhydrous≥99.8%Sigma-Aldrich
Dichloromethane (DCM)ACS GradeFisher Scientific
Saturated aqueous ammonium chloride (NH₄Cl)ACS GradeFisher Scientific
Brine (saturated aqueous NaCl)ACS GradeFisher Scientific
Anhydrous magnesium sulfate (MgSO₄)ACS GradeFisher Scientific
Celite®---Sigma-Aldrich
TLC plates (silica gel 60 F₂₅₄)---MilliporeSigma
Round-bottom flask (100 mL)---VWR
Magnetic stirrer and stir bar---VWR
Ice bath------
Nitrogen or Argon gas supply------
Septa and needles------
Step-by-Step Procedure

The overall experimental workflow is outlined below:

Experimental_Workflow Setup 1. Reaction Setup under Inert Atmosphere Deprotonation 2. Deprotonation with NaH at 0 °C Setup->Deprotonation Methylation 3. Addition of Methyl Iodide Deprotonation->Methylation Reaction 4. Reaction Monitoring by TLC Methylation->Reaction Quench 5. Quenching with sat. NH₄Cl Reaction->Quench Extraction 6. Workup and Extraction Quench->Extraction Purification 7. Purification by Column Chromatography Extraction->Purification Analysis 8. Product Characterization (NMR, MS) Purification->Analysis

Application Notes & Protocols: Direct Cyclization Methods for the Synthesis of 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol, a substituted 7-azaindole, is a pivotal intermediate in the synthesis of high-value pharmaceutical compounds, most notably as a key building block for the BCL-2 inhibitor Venetoclax.[1] Its efficient synthesis is a matter of significant interest for researchers in medicinal chemistry and process development. While multi-step linear syntheses are common, direct cyclization strategies that construct the core bicyclic scaffold in a convergent manner offer advantages in atom economy and operational efficiency. This guide provides an in-depth analysis of field-proven and conceptually advanced direct cyclization methods for assembling the this compound scaffold. We will dissect the mechanistic underpinnings of these strategies, provide detailed, self-validating experimental protocols, and offer expert insights into the rationale behind procedural choices, empowering researchers to select and execute the optimal synthetic route for their objectives.

Introduction: The Strategic Value of the 7-Azaindole Core

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a privileged scaffold in drug discovery, prized for its ability to act as a bioisostere of indole and engage in key hydrogen bonding interactions with biological targets.[2] Its derivatives are known to exhibit a wide range of biological activities, including potent inhibition of kinases and other enzymes.[3][4]

The synthesis of highly functionalized 7-azaindoles like this compound typically proceeds via one of two strategic pathways, as illustrated below. The "Cyclize-then-Functionalize" approach is often more established and flexible, allowing a common intermediate to be diversified. The "Pre-functionalize-then-Cyclize" approach is conceptually more direct and can be more efficient if a suitable, functionalized starting material is available. This guide will focus on the key cyclization event within these strategies.

G cluster_0 Strategy 1: Cyclize-then-Functionalize cluster_1 Strategy 2: Pre-functionalize-then-Cyclize A Pyridine Precursor B Direct Cyclization (e.g., Pd-Catalyzed Annulation) A->B C 7-Azaindole Core B->C D Sequential Functionalization (Hydroxylation, N-Methylation) C->D E Target Molecule D->E F Functionalized Pyridine Precursor (e.g., with -OH or -OMe) G Direct Cyclization with N-Methylated Partner F->G H Target Molecule (or protected analog) G->H G cluster_sonogashira Sonogashira Coupling cluster_cyclization Annulation A 2-Amino-3-iodopyridine E [ Oxidative Addition ] A->E B Terminal Alkyne G [ Transmetalation ] B->G C Pd(0) Catalyst C->E D Cu(I) Co-catalyst D->G F Iodo-Pd(II)-Pyridine Complex E->F F->G H Alkynyl-Pd(II)-Pyridine Complex G->H I [ Reductive Elimination ] H->I I->C Regenerates Catalyst J 2-Amino-3-(alkynyl)pyridine I->J L [ C-N Cyclization ] J->L K Base (e.g., t-BuOK) K->L M 2-Substituted 7-Azaindole L->M

Caption: Mechanism of Pd-catalyzed 7-azaindole synthesis.

Protocol 1: Synthesis of a 2-Substituted 7-Azaindole Core

This protocol describes a general two-step, one-pot procedure for synthesizing a 2-substituted 7-azaindole, which serves as the foundational core before subsequent functionalization. [5] Materials:

  • 2-Amino-3-iodopyridine

  • Terminal Alkyne (e.g., Phenylacetylene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Toluene

  • Potassium tert-butoxide (t-BuOK)

  • 18-Crown-6

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup (Sonogashira Coupling): To a dry, argon-flushed round-bottom flask, add 2-amino-3-iodopyridine (1.0 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and CuI (0.03 eq).

  • Add degassed toluene and degassed triethylamine (3.0 eq). Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne (1.2 eq) dropwise via syringe.

  • Heat the reaction mixture to 60 °C and stir for 2-4 hours, monitoring by TLC or LC-MS until the 2-amino-3-iodopyridine is consumed.

  • Cyclization: Cool the mixture to room temperature. Add potassium tert-butoxide (2.0 eq) and a catalytic amount of 18-crown-6 (0.05 eq).

  • Heat the reaction to 65 °C and stir for 4-8 hours until the formation of the 7-azaindole is complete (monitored by TLC/LC-MS).

  • Workup: Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the 2-substituted 7-azaindole.

Expert Insights: The use of a slight excess of the alkyne ensures complete consumption of the more valuable iodopyridine. The 18-crown-6 is not always necessary but can dramatically improve reaction times and yields for less reactive substrates by sequestering the potassium ion and liberating a more "naked," nucleophilic amide anion. [5]

Synthesis of the Target Molecule: this compound

The most direct and validated route to the title compound follows the "Cyclize-then-Functionalize" strategy. This involves the synthesis of 1H-pyrrolo[2,3-b]pyridin-5-ol, followed by a selective N-methylation.

Protocol 2: Synthesis of 1H-pyrrolo[2,3-b]pyridin-5-ol via Hydroxylation

This protocol details the conversion of a pre-formed, protected 5-bromo-7-azaindole into the desired 5-hydroxy intermediate. While not a cyclization itself, it is the most direct published method to install the C5-hydroxyl group. [1][6] Materials:

  • 1-(Triisopropylsilyl)-5-bromo-1H-pyrrolo[2,3-b]pyridine (TIPS-5-bromo-7-azaindole)

  • Copper(II) acetylacetonate (Cu(acac)₂)

  • 2-Methyl-8-hydroxyquinoline (MHPO) or similar ligand

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Dimethyl sulfoxide (DMSO)

  • Water

  • 2 N Hydrochloric acid

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a 50 mL flask, add TIPS-5-bromo-7-azaindole (1.0 eq, 11.5 mmol), Cu(acac)₂ (0.05 eq), MHPO (0.05 eq), and LiOH·H₂O (5.0 eq). [6]2. Add DMSO (18 mL) and water (4.5 mL).

  • Inerting: Purge the flask with nitrogen or argon for 10 minutes.

  • Heating: Heat the reaction mixture to an internal temperature of 100 °C and maintain for 6-8 hours. Monitor the reaction progress by TLC until the starting material is consumed. [6]5. Workup and Deprotection: Cool the reaction to room temperature. Add 100 mL of water.

  • Carefully adjust the pH to ~6 using 2 N HCl. A solid will precipitate.

  • Filter the solid and collect it. Extract the aqueous filtrate with ethyl acetate (3 x 50 mL).

  • Combine the collected solid with the organic extracts. Wash the combined organics sequentially with water and saturated brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1H-pyrrolo[2,3-b]pyridin-5-ol. The acidic workup cleaves the TIPS protecting group.

  • Purification: The product can be further purified by recrystallization or column chromatography if necessary. A reported yield for this transformation is approximately 78.5%. [6] Expert Insights: The copper/ligand system is crucial for facilitating this nucleophilic aromatic substitution, which would otherwise be very difficult. The TIPS group serves two purposes: it protects the pyrrole nitrogen from undesired side reactions and increases solubility in organic solvents. It is conveniently removed during the acidic workup.

Protocol 3: N-Methylation of 1H-pyrrolo[2,3-b]pyridin-5-ol

This is the final step to produce the target molecule. The pyrrole nitrogen is significantly more acidic and nucleophilic than the pyridine nitrogen, allowing for selective alkylation.

Materials:

  • 1H-pyrrolo[2,3-b]pyridin-5-ol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Methyl iodide (MeI) or Dimethyl sulfate ((Me)₂SO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Deprotonation: To a dry, argon-flushed flask, add a suspension of NaH (1.2 eq) in anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of 1H-pyrrolo[2,3-b]pyridin-5-ol (1.0 eq) in anhydrous DMF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Effervescence (hydrogen gas evolution) should be observed.

  • Alkylation: Cool the resulting solution back to 0 °C. Add methyl iodide (1.1 eq) dropwise.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until completion.

  • Workup: Carefully quench the reaction by the slow, dropwise addition of water at 0 °C.

  • Dilute with ethyl acetate and wash with water (3x) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain pure this compound.

Comparative Data and Method Selection

The choice of synthetic strategy depends on factors such as starting material availability, scalability, and desired purity.

ParameterMethod 1 (Core Synthesis) Method 2 (Hydroxylation) Method 3 (N-Methylation)
Strategy Direct CyclizationFunctionalizationFunctionalization
Key Reagents Pd(OAc)₂, CuI, t-BuOKCu(acac)₂, LiOHNaH, MeI
Typical Yield 70-95% [5]~78% [6]>80% (Typical)
Scalability Moderate to HighModerateHigh
Key Advantages High convergence, builds core complexity quickly.Direct route to key 5-OH intermediate.High-yielding, selective, and reliable.
Challenges Catalyst cost, removal of metal residues.Requires protected starting material, high temperature.Use of pyrophoric NaH requires care.

Troubleshooting

  • Low Yield in Cyclization (Protocol 1): Ensure all reagents and solvents are rigorously degassed and dry. The Pd(0) catalyst is oxygen-sensitive. Consider using a different phosphine ligand or increasing the amount of 18-crown-6.

  • Incomplete Hydroxylation (Protocol 2): The reaction is sensitive to the quality of the copper catalyst and ligand. Ensure the internal temperature reaches 100 °C. Extended reaction times may be necessary.

  • Double Methylation (Protocol 3): While selective, methylation of the 5-hydroxyl group can occur. Using exactly one equivalent of base and methylating agent at low temperatures can minimize this side product. If it forms, it can often be separated chromatographically.

References

  • Le, T.-H., Nguyen, T.-B., & Langer, P. (2018). Microwave-assisted synthesis of 7-azaindoles via iron-catalyzed cyclization of an o-haloaromatic amine with terminal alkynes. ResearchGate. [Link]

  • Collum, D. B., et al. (2009). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Journal of the American Chemical Society. [Link]

  • Aksenov, A. V., et al. (2021). Free-radical cyclization approach to polyheterocycles containing pyrrole and pyridine rings. Beilstein Journal of Organic Chemistry. [Link]

  • Arumugam, N., et al. (2013). The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Organic & Biomolecular Chemistry. [Link]

  • de Mattos, M. C., et al. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Synthesis. [Link]

  • Aksenov, A. V., et al. (2021). Free-radical cyclization approach to polyheterocycles containing pyrrole and pyridine rings. Beilstein-Institut. [Link]

  • Larsson, A. M., et al. (2017). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. [Link]

  • Various Authors. Azaindole synthesis. Organic Chemistry Portal. [Link]

  • Shibasaki, M., et al. (2022). Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. Molecules. [Link]

  • Kumar, V., et al. (2005). Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction. The Journal of Organic Chemistry. [Link]

  • Valdebenito, M. (2012). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]

  • Lee, H., & Jeong, B.-S. (2022). Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole. Molecules. [Link]

  • Zhai, Y., et al. (2023). Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. Molecules. [Link]

  • MySkinRecipes. (n.d.). 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine. MySkinRecipes. [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]

  • Al-Otaibi, F. M., et al. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules. [Link]

Sources

Application Note: A Flexible and Validated Protocol for the Synthesis of 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry.[1] Its structural resemblance to indole and purine allows it to function as a bioisostere, making it a cornerstone for the development of targeted therapeutics.[1] Specifically, functionalized 7-azaindole derivatives are crucial intermediates for synthesizing potent kinase inhibitors used in oncology and for agents targeting central nervous system disorders.[2][3][4]

This application note provides a detailed, two-part experimental procedure for the synthesis of 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol (CAS No: 737003-45-1), a key building block in numerous drug discovery programs.[2][5] Our methodology is designed for clarity, reproducibility, and scalability, emphasizing not just the procedural steps but the underlying chemical principles and critical parameters that ensure success.

The chosen synthetic strategy involves a robust, two-stage process:

  • Synthesis of the Core Intermediate: Preparation of 1H-pyrrolo[2,3-b]pyridin-5-ol via catalytic hydrogenation.

  • Target N-Methylation: Selective methylation of the pyrrole nitrogen to yield the final product.

This approach offers significant flexibility, as the common intermediate, 1H-pyrrolo[2,3-b]pyridin-5-ol, can be used to generate a library of N-substituted analogs beyond just methylation.[6]

Overall Synthetic Workflow

The synthesis is logically divided into the formation of the core heterocyclic system followed by its specific functionalization. This ensures a high-purity intermediate, which is critical for the success of the final N-methylation step.

G cluster_0 Part 1: Core Synthesis cluster_1 Part 2: N-Methylation A Starting Material (5-Benzyloxy-7-azaindole) B Catalytic Hydrogenation (H₂, Pd/C, Methanol) A->B Deprotection C Intermediate (1H-Pyrrolo[2,3-b]pyridin-5-ol) B->C Workup & Isolation D Deprotonation (NaH, DMF) C->D Substrate E Methylation (Methyl Iodide) D->E Nucleophilic Attack F Final Product (this compound) E->F Workup & Purification

Diagram 1: High-level workflow for the two-part synthesis.

Part 1: Synthesis of 1H-Pyrrolo[2,3-b]pyridin-5-ol

Principle of the Reaction

The synthesis of the core intermediate, 1H-pyrrolo[2,3-b]pyridin-5-ol, is achieved through the hydrogenolysis of a benzyl-protected precursor, 5-benzyloxy-7-azaindole. This is a classic and highly efficient deprotection strategy. The reaction proceeds via heterogeneous catalysis, where palladium on activated charcoal (Pd/C) facilitates the cleavage of the C-O bond of the benzyl ether in the presence of hydrogen gas, liberating the free hydroxyl group and generating toluene as a byproduct. Methanol is an excellent solvent choice as it readily dissolves the starting material and is compatible with the reaction conditions. A 95.5% yield has been reported for this transformation.[7]

Materials and Equipment
Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )Notes
5-Benzyloxy-7-azaindole1036007-71-2C₁₄H₁₂N₂O224.26Starting Material
Palladium on Charcoal (10%)7440-05-3Pd/C-Catalyst
Methanol (Anhydrous)67-56-1CH₄O32.04Solvent
Hydrogen (H₂) Gas1333-74-0H₂2.02Reducing Agent
Celite® (or equivalent)61790-53-2--Filtration Aid

Equipment:

  • Hydrogenation apparatus (e.g., Parr hydrogenator or balloon setup)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Rotary evaporator

Detailed Experimental Protocol
  • Reaction Setup: To a hydrogenation flask, add 5-benzyloxy-7-azaindole (e.g., 22.4 g, 100 mmol). Dissolve the solid in an appropriate volume of methanol (approx. 200-250 mL).

  • Catalyst Addition: Carefully add 10% palladium on charcoal to the solution (approx. 5 mol%, ~1.1 g).

    • Scientist's Note: Pd/C can be pyrophoric. Handle in an inert atmosphere or add it to the solvent carefully to avoid ignition.

  • Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure the atmosphere is completely replaced. Pressurize the vessel with hydrogen (typically 1-3 atm or using a balloon) and stir the mixture vigorously at room temperature.

  • Monitoring the Reaction: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.[7]

  • Workup - Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the flask with nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional methanol to ensure complete recovery of the product.

  • Isolation: Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting solid is 1H-pyrrolo[2,3-b]pyridin-5-ol, which is often of sufficient purity for the next step.

    • Expected Yield: Based on literature, yields can be as high as 95.5%.[7]

Part 2: Synthesis of this compound

Principle of the Reaction

This step involves a standard N-alkylation of the pyrrole ring.[6] The pyrrole N-H is acidic enough to be deprotonated by a strong, non-nucleophilic base like sodium hydride (NaH). The reaction is performed in an anhydrous polar aprotic solvent, such as N,N-dimethylformamide (DMF), which effectively solvates the resulting anion. The subsequent addition of an electrophilic methyl source, methyl iodide (CH₃I), results in a nucleophilic substitution (Sₙ2) reaction to form the C-N bond, yielding the desired product.

Diagram 2: Conceptual mechanism for the N-methylation step.

Materials and Equipment
Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )Notes
1H-Pyrrolo[2,3-b]pyridin-5-ol98549-88-3C₇H₆N₂O134.14Substrate from Part 1
Sodium Hydride (60% disp. in oil)7646-69-7NaH24.00Base
N,N-Dimethylformamide (DMF)68-12-2C₃H₇NO73.09Anhydrous Solvent
Methyl Iodide (Iodomethane)74-88-4CH₃I141.94Methylating Agent
Saturated NH₄Cl Solution-NH₄Cl-Quenching Agent
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11Extraction Solvent
Brine (Saturated NaCl)-NaCl-Washing Agent
Anhydrous MgSO₄ or Na₂SO₄---Drying Agent

Equipment:

  • Three-neck round-bottom flask

  • Dropping funnel

  • Nitrogen/Argon gas inlet

  • Ice bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Detailed Experimental Protocol
  • Reaction Setup: Equip a dry three-neck flask with a magnetic stir bar, a nitrogen inlet, and a septum. Place the flask under a positive pressure of nitrogen.

  • Deprotonation: Add 1H-pyrrolo[2,3-b]pyridin-5-ol (1.0 eq) to the flask, followed by anhydrous DMF (sufficient to dissolve, e.g., 10 mL per gram of substrate). Cool the solution to 0 °C in an ice bath.

  • Base Addition: Carefully add sodium hydride (60% dispersion, 1.1-1.2 eq) portion-wise to the stirred solution.

    • Causality & Safety: NaH reacts violently with water and is flammable. Ensure all glassware is dry and the reaction is under an inert atmosphere. The portion-wise addition helps control the evolution of hydrogen gas. Stirring at 0 °C moderates the initial exothermic reaction.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30-60 minutes after the gas evolution ceases. The formation of the sodium salt may result in a thicker suspension.

  • Methylation: Add methyl iodide (1.1 eq) dropwise via syringe to the reaction mixture at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours or until TLC indicates the consumption of the starting material.

  • Quenching: Cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.[7]

  • Washing & Drying: Combine the organic extracts and wash sequentially with water and then with brine to remove residual DMF and inorganic salts. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[7]

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude residue should be purified by silica gel column chromatography (a typical eluent system would be a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure this compound.

Product Characterization Data

The final product should be characterized to confirm its identity and purity.

PropertyValueSource
Product Name This compound-
CAS Number 737003-45-1[8]
Molecular Formula C₈H₈N₂O[8]
Molecular Weight 148.17 g/mol [8]
Appearance Solid
Melting Point 137.5 °C[8]
InChI Key KZIKASUARYIORO-UHFFFAOYSA-N
SMILES Cn1ccc2cc(O)cnc12

References

  • Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole. Semantic Scholar. [Link]

  • 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine. MySkinRecipes. [Link]

  • This compound. Aladdin Scientific. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link]

  • Azaindole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. J-Stage. [Link]

  • 1h-pyrrolo[2,3-b]pyridines.
  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. [Link]

  • 5-Methyl-1H-pyrrolo[2,3-b]pyridine. Amerigo Scientific. [Link]

  • Synthesis of 5-substituted 7-azaindoles and 7-azaidonines.
  • Preparation method of 5-bromo-7-azaindole.
  • 1H-Pyrrolo(2,3-b)pyridine. PubChem. [Link]

Sources

Application Notes and Protocols for the Chromatographic Purification of 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the chromatographic purification of 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol, a key heterocyclic intermediate in pharmaceutical research and development.[1] The inherent polarity and basicity of this N-methylated 7-azaindole derivative present unique challenges for achieving high purity. This guide critically evaluates suitable chromatographic strategies, focusing on Hydrophilic Interaction Liquid Chromatography (HILIC) as the primary recommended technique. A detailed, step-by-step protocol for a HILIC-based purification is presented, alongside an alternative normal-phase chromatography method. The rationale behind stationary and mobile phase selection, method development, and troubleshooting is discussed in depth to provide researchers with a robust framework for isolating this compound with high purity.

Introduction: The Purification Challenge

This compound, also known as 1-methyl-7-azaindol-5-ol, is a valuable building block in medicinal chemistry. Its fused pyrrole and pyridine ring system is a common scaffold in the development of kinase inhibitors and other therapeutic agents.[1] Achieving high purity of this intermediate is paramount for the success of subsequent synthetic steps and for ensuring the integrity of biological data.

The primary challenge in the purification of this molecule stems from its physicochemical properties. The presence of the hydroxyl group and the nitrogen atoms in the heterocyclic system imparts significant polarity. Furthermore, the pyridine nitrogen introduces basicity, which can lead to undesirable interactions with traditional silica-based stationary phases. These strong interactions can result in poor peak shape, tailing, and in some cases, irreversible adsorption on the column.[2] Conversely, in reversed-phase chromatography, the high polarity of the molecule often leads to poor retention, with the compound eluting in or near the solvent front, making separation from other polar impurities difficult.[2]

This guide will navigate these challenges by providing a detailed exploration of suitable chromatographic techniques, with a primary focus on HILIC, a powerful method for the separation of polar compounds.[3][4][5]

Understanding the Analyte: Physicochemical Properties

A successful purification strategy is built upon a thorough understanding of the target molecule's properties.

PropertyValue/ObservationImplication for Chromatography
Molecular Formula C₈H₈N₂O-
Molecular Weight 148.17 g/mol -
Appearance SolidAllows for flexibility in sample preparation.
Melting Point 137.5-137.9 °CIndicates good thermal stability under typical chromatography conditions.
Polarity HighPoor retention in reversed-phase chromatography is expected. Good retention in normal-phase or HILIC is likely.
Basicity The pyridine nitrogen (pKa of pyridine is ~5.2) is basic.Potential for strong interaction with acidic silanol groups on silica gel, leading to peak tailing. Mobile phase modifiers may be necessary.
Solubility Likely soluble in polar organic solvents like methanol, ethanol, and DMSO. Limited solubility in non-polar solvents like hexanes.The choice of sample solvent is critical for good peak shape. It should be as weak as possible while ensuring complete dissolution.

Anticipating Impurities: A Look at the Synthesis

A common synthetic route to this compound involves the N-methylation of the parent compound, 1H-pyrrolo[2,3-b]pyridin-5-ol.

Potential impurities from this synthesis could include:

  • Unreacted Starting Material: 1H-pyrrolo[2,3-b]pyridin-5-ol. This will be more polar than the product due to the presence of the N-H group.

  • Over-methylation Products: Quaternary pyridinium salts, which would be significantly more polar and ionic.

  • O-methylation Products: 5-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine. This would be less polar than the desired product.

  • Residual Reagents and Byproducts: Reagents used for methylation (e.g., methyl iodide, dimethyl sulfate) and the base used (e.g., sodium hydride, potassium carbonate), along with their decomposition products.

A successful chromatographic method must be able to resolve the target compound from these potential impurities with varying polarities.

Recommended Purification Strategy: Hydrophilic Interaction Liquid Chromatography (HILIC)

For polar, basic compounds like this compound, HILIC is often the most effective purification technique.[3][4][5][6]

The HILIC Advantage

HILIC utilizes a polar stationary phase (similar to normal-phase) but with a mobile phase that contains a small amount of water or other polar solvent mixed with a high concentration of a less polar organic solvent, typically acetonitrile.[3][4][6] This creates a water-enriched layer on the surface of the stationary phase, and polar analytes are retained through a partitioning mechanism between this layer and the bulk mobile phase.

Why HILIC is ideal for this compound:

  • Excellent Retention of Polar Compounds: HILIC is specifically designed to retain and separate polar molecules that show little to no retention in reversed-phase chromatography.[4][5]

  • Reduced Silanol Interactions: While HILIC often uses silica-based stationary phases, the high organic content and the presence of a water layer can mitigate the strong, undesirable interactions of the basic pyridine nitrogen with acidic silanol groups, leading to improved peak shapes.

  • MS-Compatibility: HILIC mobile phases are often volatile and compatible with mass spectrometry, which is advantageous for fraction analysis.

HILIC Purification Workflow

HILIC_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Purification SamplePrep Sample Preparation (Dissolve in minimal strong solvent, then dilute with ACN) Injection Sample Injection SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation (A: ACN with modifier, B: Water with modifier) Equilibration Column Equilibration (High %A) MobilePhasePrep->Equilibration Equilibration->Injection Gradient Gradient Elution (Increase %B) Injection->Gradient Detection UV Detection Gradient->Detection FractionCollection Fraction Collection Detection->FractionCollection Analysis Purity Analysis (Analytical HPLC/LC-MS) FractionCollection->Analysis Evaporation Solvent Evaporation Analysis->Evaporation

Caption: HILIC purification workflow for this compound.

Detailed HILIC Purification Protocol

Objective: To purify crude this compound to >98% purity.

Instrumentation:

  • Preparative HPLC system with a gradient pump and UV detector.

  • Fraction collector.

Materials:

  • Column: Amide-based or bare silica HILIC column (e.g., 250 x 21.2 mm, 5 µm). An amide phase is often a good starting point for polar, basic compounds.

  • Solvents:

    • Acetonitrile (ACN), HPLC grade

    • Water, HPLC grade

    • Formic acid (FA) or Ammonium formate

  • Crude Sample: this compound.

Protocol Steps:

  • Mobile Phase Preparation:

    • Solvent A: Acetonitrile with 0.1% formic acid.

    • Solvent B: Water with 0.1% formic acid.

    • Rationale: Formic acid is a common mobile phase modifier in HILIC that can improve peak shape for basic compounds by protonating the analyte and/or competing for active sites on the stationary phase. It is also MS-compatible.

  • Sample Preparation:

    • Dissolve the crude sample in a minimal amount of a strong solvent (e.g., methanol or water).

    • Dilute the dissolved sample with acetonitrile to a final concentration where the sample is fully dissolved but the organic content is high (e.g., >80% acetonitrile).

    • Causality: Injecting the sample in a solvent significantly stronger than the initial mobile phase can lead to peak distortion. Preparing the sample in a high percentage of the weak solvent (acetonitrile) ensures good peak shape upon injection.

  • Column Equilibration:

    • Equilibrate the column with the initial mobile phase conditions (e.g., 95% Solvent A, 5% Solvent B) at a flow rate of 20 mL/min for at least 5-10 column volumes, or until a stable baseline is achieved.

  • Method Parameters:

ParameterRecommended SettingRationale
Flow Rate 20 mL/min (for a 21.2 mm ID column)Adjust based on column dimensions and particle size.
Detection 254 nm and 280 nmThe aromatic nature of the compound should allow for UV detection. Monitor multiple wavelengths to ensure detection of impurities.
Injection Volume Dependent on sample concentration and column loading capacity.Start with a small injection to scout the separation before loading larger amounts.
Gradient 0-2 min: 95% AIsocratic hold to ensure good peak shape at the start.
2-15 min: 95% to 60% ALinear gradient to elute the compound of interest.
15-18 min: 60% AHold to elute more polar impurities.
18-20 min: 60% to 95% AReturn to initial conditions.
20-25 min: 95% ARe-equilibration.
  • Fraction Collection and Analysis:

    • Collect fractions based on the UV chromatogram, focusing on the main peak corresponding to the product.

    • Analyze the purity of the collected fractions using an analytical HPLC or LC-MS system.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Alternative Purification Strategy: Normal-Phase Chromatography

While HILIC is the primary recommendation, normal-phase chromatography (NPC) on silica gel can also be a viable option, particularly for larger-scale purifications where flash chromatography systems are employed.[7][8]

Considerations for Normal-Phase Chromatography

The main challenge with using silica gel for basic compounds like this compound is the potential for strong interactions with acidic silanol groups, leading to peak tailing and potential sample loss.[2] This can often be mitigated by the addition of a basic modifier to the mobile phase.

Normal-Phase Chromatography Workflow

NPC_Workflow cluster_prep_npc Preparation cluster_chrom_npc Chromatography cluster_post_npc Post-Purification SampleLoad Sample Loading (Dry loading or minimal strong solvent) Elution Gradient or Isocratic Elution SampleLoad->Elution EluentPrep Eluent Preparation (e.g., DCM/MeOH with modifier) EluentPrep->Elution ColumnPacking Column Packing (Silica Gel) ColumnPacking->Elution TLC Fraction Monitoring by TLC Elution->TLC FractionPooling Pooling of Pure Fractions TLC->FractionPooling SolventRemoval Solvent Removal FractionPooling->SolventRemoval PurityCheck Final Purity Check SolventRemoval->PurityCheck

Caption: Normal-phase chromatography workflow for purification.

Detailed Normal-Phase Flash Chromatography Protocol

Objective: To achieve >95% purity of this compound.

Materials:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Solvents:

    • Dichloromethane (DCM), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Triethylamine (TEA) or Ammonia solution (7N in Methanol)

  • Crude Sample: this compound.

Protocol Steps:

  • TLC Method Development:

    • Develop a TLC method to determine the optimal eluent system.

    • Start with a mobile phase of 5% Methanol in Dichloromethane.

    • If the spot is streaking, add a small amount of a basic modifier (e.g., 0.5-1% TEA or a few drops of 7N ammonia in methanol) to the developing solvent.

    • The ideal Rf value for the product should be between 0.2 and 0.4 for good separation on a column.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 100% DCM or a low percentage of MeOH in DCM).

    • Pack the column evenly to avoid channeling.

  • Sample Loading:

    • Dry Loading (Recommended): Adsorb the crude sample onto a small amount of silica gel or Celite®. To do this, dissolve the sample in a suitable solvent (e.g., methanol), add the adsorbent, and evaporate the solvent completely. Carefully apply the resulting dry powder to the top of the packed column.

    • Wet Loading: Dissolve the sample in a minimal amount of the mobile phase or a slightly stronger solvent. Use the smallest possible volume to avoid broadening the initial sample band.

  • Elution:

    • Start with a less polar mobile phase (e.g., 1-2% MeOH in DCM with 0.5% TEA).

    • Gradually increase the polarity of the mobile phase (step or linear gradient) to elute the compound of interest.

    • A typical gradient might be from 2% to 10% MeOH in DCM.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor their composition by TLC.

    • Combine the fractions containing the pure product.

    • Evaporate the solvent under reduced pressure.

Troubleshooting Common Purification Issues

IssuePotential CauseTroubleshooting Suggestion
Peak Tailing (NPC/HILIC) Strong interaction with residual silanols.Add a basic modifier (e.g., TEA, ammonia) to the mobile phase in NPC. Use a buffered mobile phase in HILIC. Consider an end-capped or polymer-based column.
Poor Retention (Reversed-Phase) The compound is too polar for the stationary phase.Switch to a HILIC or normal-phase method.
Co-eluting Impurities Impurities have very similar polarity to the product.Optimize the gradient (make it shallower). Try a different stationary phase with alternative selectivity (e.g., a cyano or phenyl column). Consider a different chromatographic mode (e.g., if using NPC, try HILIC).
Low Recovery Irreversible adsorption to the stationary phase.Use a deactivated stationary phase (end-capped silica or alumina). Add a competing base to the mobile phase. Ensure the compound is stable under the chromatographic conditions.

Conclusion

The successful purification of this compound requires a chromatographic strategy that effectively manages its high polarity and basicity. Hydrophilic Interaction Liquid Chromatography (HILIC) is presented as the premier technique, offering excellent retention and peak shape for this challenging molecule. The detailed HILIC protocol provides a robust starting point for method development. As an alternative, a well-optimized normal-phase chromatography method with a basic modifier can also yield highly pure material. By understanding the physicochemical properties of the target compound and potential impurities, and by applying the principles outlined in this guide, researchers can confidently and efficiently purify this compound for its critical role in drug discovery and development.

References

  • Element Lab Solutions. HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. Accessed January 21, 2026. [Link]

  • MAC-MOD Analytical. ACE HILIC Method Development Guide. MAC-MOD Analytical. Accessed January 21, 2026. [Link]

  • Agilent Technologies. Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent Technologies. Published May 1, 2018. [Link]

  • Jandera, P. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. J. Sep. Sci. 2011, 34(16-17), 2295-2312. [Link]

  • Roemling, R., et al. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. Accessed January 21, 2026. [Link]

  • Moravek, Inc. Exploring the Different Mobile Phases in HPLC. Moravek, Inc. Accessed January 21, 2026. [Link]

  • Phenomenex. Normal-phase vs. Reversed-phase Chromatography. Phenomenex. Published August 12, 2025. [Link]

  • MySkinRecipes. 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine. MySkinRecipes. Accessed January 21, 2026. [Link]

  • Matrix Fine Chemicals. 1H-PYRROLO[2,3-B]PYRIDIN-5-OL | CAS 98549-88-3. Matrix Fine Chemicals. Accessed January 21, 2026. [Link]

  • RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Accessed January 21, 2026. [Link]

  • PubMed Central. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Adv. 2021, 11(35), 20651–20661. [Link]

Sources

Application Notes and Protocols for the Characterization of 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides a detailed framework for the analytical characterization of 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Recognizing the critical need for robust and reliable analytical methods in pharmaceutical development, this document outlines detailed protocols for chromatographic, spectroscopic, and spectrometric analyses. The methodologies presented are grounded in established principles and adapted from proven techniques for structurally related 7-azaindole derivatives, ensuring a high degree of scientific integrity and practical applicability. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a thorough analytical profile of this molecule, encompassing its identity, purity, and structural integrity.

Introduction: The Significance of this compound Characterization

This compound belongs to the pyrrolopyridine class of heterocyclic compounds, a scaffold that is prevalent in numerous biologically active molecules and approved pharmaceuticals. The 7-azaindole core, of which this compound is a derivative, is a key pharmacophore in various kinase inhibitors and other therapeutic agents. The addition of a methyl group at the 1-position and a hydroxyl group at the 5-position can significantly influence the molecule's physicochemical properties, metabolic stability, and biological activity.

Thorough analytical characterization is a cornerstone of the drug discovery and development process. It is imperative to establish the identity, purity, and stability of a compound to ensure the reliability and reproducibility of biological data and to meet stringent regulatory requirements. This guide provides a multi-faceted analytical approach to the characterization of this compound, ensuring a comprehensive understanding of its chemical properties.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for the development of appropriate analytical methods.

PropertyValueSource
Molecular Formula C₈H₈N₂OAladdin Scientific[1]
Molecular Weight 148.17 g/mol Aladdin Scientific[1]
CAS Number 737003-45-1Aladdin Scientific[1]
Melting Point 137.5-137.9 °CAladdin Scientific[1]
Appearance SolidSigma-Aldrich[2]

Chromatographic Analysis for Purity Determination

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy.[3] A reverse-phase HPLC (RP-HPLC) method is recommended for this compound, given its moderate polarity.

Rationale for Method Development

The selection of a C18 stationary phase is based on its wide applicability and proven effectiveness in retaining and separating a broad range of small organic molecules.[4] A mobile phase consisting of a mixture of water and acetonitrile allows for the manipulation of polarity to achieve optimal retention and resolution. The addition of an acid modifier, such as formic acid or trifluoroacetic acid, is crucial for improving peak shape and resolution of basic compounds like pyrrolopyridines by suppressing the ionization of silanol groups on the stationary phase and protonating the analyte. A gradient elution is proposed to ensure the elution of any potential impurities with a wide range of polarities. UV detection is suitable as the pyrrolopyridine core contains a chromophore that absorbs in the UV region.

Experimental Workflow for HPLC Method Development

Caption: Workflow for HPLC method development and validation.

Detailed HPLC Protocol

Objective: To determine the purity of this compound and quantify any impurities.

Materials:

  • This compound sample

  • HPLC grade acetonitrile

  • HPLC grade water

  • Formic acid (≥98%)

  • Volumetric flasks and pipettes

  • 0.45 µm syringe filters

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1.0 L of HPLC grade water and mix thoroughly.

    • Mobile Phase B: Add 1.0 mL of formic acid to 1.0 L of HPLC grade acetonitrile and mix thoroughly.

    • Degas both mobile phases using an appropriate method (e.g., sonication or online degasser).

  • Standard and Sample Preparation:

    • Diluent: Prepare a 50:50 (v/v) mixture of acetonitrile and water.

    • Standard Solution (for reference): Accurately weigh approximately 1.0 mg of a reference standard of this compound and dissolve it in the diluent in a 10.0 mL volumetric flask.

    • Sample Solution: Accurately weigh approximately 1.0 mg of the this compound sample to be tested and dissolve it in the diluent in a 10.0 mL volumetric flask.

    • Filter both solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Gradient Program Time (min)
0.0
20.0
25.0
25.1
30.0
  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the percentage purity of the main peak using the area percent method.

    • Identify and quantify any impurities relative to the main peak.

Method Validation: The developed method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.[5]

Spectroscopic and Spectrometric Structural Elucidation

A combination of spectroscopic and spectrometric techniques is essential for the unambiguous structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR are critical for confirming the connectivity of atoms in this compound.

Causality in Experimental Choices:

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve a wide range of polar organic compounds and its high boiling point.[4] The residual solvent peak at ~2.50 ppm in ¹H NMR and ~39.5 ppm in ¹³C NMR is well-defined and typically does not interfere with the signals of interest. The hydroxyl proton is more likely to be observed as a broad singlet in DMSO-d₆.

  • Sample Preparation: Filtering the sample solution is crucial to remove any particulate matter that can degrade the quality of the NMR spectrum by affecting the magnetic field homogeneity.[6]

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural confirmation of this compound.

Materials:

  • This compound sample (5-10 mg for ¹H, 15-20 mg for ¹³C)

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tube (5 mm)

  • Pasteur pipette and cotton wool

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh the sample and place it in a clean, dry vial.

    • Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial and gently swirl to dissolve the sample completely.

    • Prepare a filter by placing a small piece of cotton wool into a Pasteur pipette.

    • Filter the sample solution through the cotton-plugged pipette directly into the NMR tube.

    • Cap the NMR tube and label it appropriately.

  • NMR Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum.

Expected ¹H and ¹³C NMR Spectral Data (Predicted):

  • ¹H NMR: The spectrum is expected to show signals for the aromatic protons on the pyrrole and pyridine rings, the N-methyl protons, and the hydroxyl proton. The chemical shifts and coupling constants will be indicative of their electronic environment and spatial relationships.

  • ¹³C NMR: The spectrum will display signals for all eight carbon atoms in the molecule, providing information about their hybridization and chemical environment.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through the analysis of fragmentation patterns.[7]

Causality in Experimental Choices:

  • Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. This allows for the unambiguous determination of the molecular weight.

Objective: To confirm the molecular weight of this compound.

Materials:

  • This compound sample

  • HPLC grade methanol or acetonitrile

  • Formic acid

Instrumentation:

  • Mass spectrometer with an ESI source (e.g., LC-MS system)

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid (0.1%) can be added to promote protonation.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source or inject it through an LC system.

    • Acquire the mass spectrum in positive ion mode.

Expected Results:

  • The primary ion observed should correspond to the protonated molecule [M+H]⁺ at m/z 149.17.

  • Depending on the instrument and conditions, other adducts such as [M+Na]⁺ may also be observed.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for identifying the functional groups present in a molecule.

Objective: To identify the characteristic functional groups of this compound.

Instrumentation:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Obtain a background spectrum of the clean ATR crystal.

  • Place a small amount of the solid sample onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the FTIR spectrum, typically in the range of 4000-400 cm⁻¹.

Expected Characteristic IR Absorption Bands:

Wavenumber Range (cm⁻¹)Assignment
3400-3200O-H stretching (hydroxyl group)
3100-3000C-H stretching (aromatic)
2950-2850C-H stretching (methyl group)
1650-1500C=C and C=N stretching (aromatic rings)
1300-1000C-N and C-O stretching
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis.

Objective: To determine the wavelength of maximum absorbance (λmax) of this compound.

Materials:

  • This compound sample

  • Spectroscopic grade methanol or ethanol

  • Quartz cuvettes

Instrumentation:

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol).

  • Use the same solvent as a blank.

  • Scan the absorbance of the solution over a range of wavelengths (e.g., 200-400 nm).

  • Identify the wavelength(s) of maximum absorbance.

Expected Results:

  • The UV-Vis spectrum of this compound is expected to show characteristic absorption bands in the UV region, typical for aromatic heterocyclic compounds. The λmax can be used for detection in HPLC analysis.

Data Integration and Structural Confirmation

The comprehensive characterization of this compound is achieved through the integration of data from all the analytical techniques described.

Caption: Integrated approach for structural confirmation.

Conclusion

The analytical methods and protocols detailed in this guide provide a robust framework for the comprehensive characterization of this compound. By employing a combination of chromatographic and spectroscopic techniques, researchers can confidently establish the identity, purity, and structural integrity of this compound. The principles and procedures outlined herein are designed to be adaptable and can serve as a foundation for method development and validation in a regulated environment, ultimately contributing to the advancement of drug discovery and development projects involving this and related heterocyclic scaffolds.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1995). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Moravek, Inc. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?. Retrieved from [Link]

  • Aladdin Scientific. (n.d.). This compound. Retrieved from [Link]

  • Emery Pharma. (n.d.). Impurity Analysis. Retrieved from [Link]

  • Agilent Technologies. (2009). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Retrieved from [Link]

  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Narula, P., & Sharma, R. (2021). a comprehensive review of method development by hplc. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 10(6), 1839-1858.
  • Nanalysis Corp. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • ResearchGate. (n.d.). The FTIR spectrum for Pyrrole. Retrieved from [Link]

  • University of Alberta. (n.d.). NMR Sample Preparation. Retrieved from [Link]

Sources

Application Note: 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol as a Strategic Precursor for the Synthesis and Evaluation of Novel JAK Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for researchers engaged in the discovery of novel Janus kinase (JAK) inhibitors. We focus on the strategic utility of 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol, a derivative of the 7-azaindole scaffold, as a key precursor. This document details the rationale behind its selection, provides a robust synthetic protocol for a model inhibitor, and outlines detailed methodologies for its subsequent biochemical and cellular characterization. The protocols are designed to be self-validating, offering insights into the causality behind experimental choices to empower researchers in developing next-generation immunomodulatory therapeutics.

Introduction: The Rationale for Targeting the JAK-STAT Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway is a critical intracellular cascade that translates extracellular cytokine signals into transcriptional changes.[1][2] This pathway is integral to a multitude of biological processes, including immune system regulation, cell proliferation, and differentiation.[1][3] The binding of a cytokine to its receptor activates associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins. Subsequently, JAKs phosphorylate these STATs, which dimerize, translocate to the nucleus, and regulate gene expression.[2][4]

Persistent or dysregulated JAK-STAT signaling is a hallmark of numerous autoimmune and inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.[1][5][6] This direct link makes the four members of the JAK family—JAK1, JAK2, JAK3, and TYK2—highly attractive therapeutic targets.[6][7] Small molecule inhibitors that compete with ATP for the kinase domain's binding pocket can effectively block this signaling cascade, offering a powerful mechanism for immunomodulation.[8]

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a privileged scaffold in medicinal chemistry, recognized for its ability to form key hydrogen bond interactions within the hinge region of kinase ATP-binding sites.[9][10] Its derivatives have been successfully developed into potent inhibitors for various kinases.[9][11] This application note specifically explores the utility of this compound as a versatile starting material for creating a library of novel JAK inhibitors. The 5-hydroxy group provides a convenient chemical handle for introducing diverse side chains to explore structure-activity relationships (SAR), while the N1-methyl group can aid in optimizing potency and physicochemical properties.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK1 JAK Receptor->JAK1 2. Activation JAK2 JAK Receptor->JAK2 STAT1 STAT JAK1->STAT1 3. Phosphorylation STAT2 STAT JAK2->STAT2 STAT_dimer pSTAT Dimer STAT1->STAT_dimer 4. Dimerization STAT2->STAT_dimer DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Inhibitor JAK Inhibitor (from Precursor) Inhibitor->JAK1 Inhibition Gene Gene Transcription DNA->Gene 6. Regulation Cytokine Cytokine Cytokine->Receptor 1. Binding

Figure 1: The JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

Section 1: Synthesis of a Model JAK Inhibitor

This section details a representative two-part synthesis. First, the preparation of the key precursor, this compound. Second, its conversion into a model inhibitor, (3R,4R)-N-methyl-1-(3-(1-methyl-1H-pyrrolo[2,3-b]pyridin-5-yloxy)propanoyl)-4-methylpiperidin-3-amine (a hypothetical compound designed for this note).

Protocol 1.1: Synthesis of Precursor this compound

This protocol proceeds in two steps: initial formation of the 7-azaindole core followed by selective N-methylation.

Step A: Synthesis of 1H-pyrrolo[2,3-b]pyridin-5-ol

This step is adapted from established procedures for synthesizing hydroxylated 7-azaindoles.[12] The reaction involves a copper-catalyzed hydroxylation of a bromo-substituted precursor.

  • Reagents & Materials:

    • 1-triisopropylsilyl-5-bromo-7-azaindole

    • Copper(II) acetylacetonate (Cu(acac)₂)

    • Lithium hydroxide monohydrate (LiOH·H₂O)

    • N,N'-dimethyl-1,2-cyclohexanediamine (DMCDA) or similar ligand (e.g., MHPO mentioned in[12])

    • Dimethyl sulfoxide (DMSO) and Water

    • 2N Hydrochloric acid (HCl)

    • Ethyl acetate (EtOAc)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask, condenser, magnetic stirrer, heating mantle, nitrogen line

  • Procedure:

    • To a 50 mL round-bottom flask, add 1-triisopropylsilyl-5-bromo-7-azaindole (1.0 eq), Cu(acac)₂ (0.05 eq), and the chosen ligand (0.05 eq).

    • Add LiOH·H₂O (5.0 eq), followed by DMSO and water in a 4:1 ratio (e.g., 18 mL DMSO, 4.5 mL H₂O).

    • Purge the flask with nitrogen for 10 minutes.

    • Heat the reaction mixture to 100°C with vigorous stirring for 6-8 hours. Causality: The high temperature is necessary to drive the copper-catalyzed C-O bond formation. DMSO is a high-boiling polar aprotic solvent ideal for this transformation.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the mixture to room temperature and add 100 mL of water.

    • Adjust the pH to ~6 using 2N HCl, which will precipitate the product while also neutralizing the excess base.

    • Filter the resulting solid. Extract the aqueous filtrate with ethyl acetate (3 x 50 mL) to recover any dissolved product.

    • Combine the collected solid with the organic extracts. Wash the combined organic phase with water and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate the solvent under reduced pressure to yield crude 1H-pyrrolo[2,3-b]pyridin-5-ol. The silyl protecting group is typically cleaved under these reaction conditions.

Step B: N-Methylation to Yield this compound

  • Reagents & Materials:

    • 1H-pyrrolo[2,3-b]pyridin-5-ol (from Step A)

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Iodomethane (CH₃I)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Saturated ammonium chloride (NH₄Cl) solution

  • Procedure:

    • Suspend 1H-pyrrolo[2,3-b]pyridin-5-ol (1.0 eq) in anhydrous DMF in a flask under a nitrogen atmosphere.

    • Cool the mixture to 0°C in an ice bath.

    • Carefully add NaH (1.1 eq) portion-wise. Allow the mixture to stir for 30 minutes at 0°C. Causality: NaH is a strong, non-nucleophilic base that deprotonates the pyrrole nitrogen, forming a nucleophilic anion that is more reactive than the hydroxyl group's oxygen, thus favoring N-alkylation.

    • Add iodomethane (1.2 eq) dropwise, keeping the temperature at 0°C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC indicates completion.

    • Carefully quench the reaction by slowly adding saturated NH₄Cl solution.

    • Extract the product with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography to yield pure this compound.

Protocol 1.2: Synthesis of a Model JAK Inhibitor

This protocol uses the precursor to synthesize a target inhibitor via an ether linkage, a common motif in kinase inhibitors.

  • Reagents & Materials:

    • This compound (Precursor)

    • (3R,4R)-1-(3-chloropropanoyl)-N-methyl-4-methylpiperidin-3-amine (Side Chain)

    • Cesium carbonate (Cs₂CO₃)

    • Potassium iodide (KI)

    • Anhydrous acetonitrile (MeCN)

  • Procedure:

    • In a round-bottom flask, dissolve the precursor (1.0 eq) in anhydrous acetonitrile.

    • Add cesium carbonate (2.0 eq) and a catalytic amount of potassium iodide (0.1 eq). Causality: Cs₂CO₃ is a strong base that deprotonates the phenol, activating it for nucleophilic attack. KI facilitates the reaction via the Finkelstein reaction, converting the alkyl chloride to a more reactive alkyl iodide in situ.

    • Add the side-chain fragment (1.1 eq) to the mixture.

    • Heat the reaction to 60-70°C and stir for 12-18 hours under a nitrogen atmosphere.

    • Monitor the reaction by LC-MS. Upon completion, cool the mixture and filter off the solids.

    • Concentrate the filtrate and redissolve the residue in ethyl acetate.

    • Wash with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify the final product by reverse-phase HPLC to obtain the model JAK inhibitor.

Synthesis_Workflow A 1-Trisop -5-bromo-7-azaindole B 1H-pyrrolo[2,3-b]pyridin-5-ol A->B Protocol 1.1 Step A (Cu-catalyzed Hydroxylation) C Precursor: 1-Methyl-1H-pyrrolo [2,3-b]pyridin-5-ol B->C Protocol 1.1 Step B (N-Methylation) E Final Inhibitor C->E Protocol 1.2 (Ether Synthesis) D Side Chain: (3R,4R)-1-(3-chloropropanoyl) -N-methyl-4-methylpiperidin-3-amine D->E

Figure 2: General workflow for the synthesis of a model JAK inhibitor from the key precursor.

Section 2: Biochemical Characterization

Once synthesized, the inhibitor's potency must be quantified. The half-maximal inhibitory concentration (IC₅₀) is a key metric, determined using an in vitro biochemical assay.[13]

Protocol 2.1: In Vitro Biochemical Kinase Assay (Luminescence-Based)

This assay measures the inhibitor's ability to block the enzymatic activity of purified JAK isoforms by quantifying the amount of ATP remaining after the kinase reaction. Less ATP signifies higher kinase activity.

  • Principle: The assay relies on a luciferase-based system (e.g., Kinase-Glo® Max[14]). Recombinant JAK enzyme phosphorylates a peptide substrate using ATP. The inhibitor reduces this activity. After the reaction, a detection reagent is added that contains luciferase and its substrate, luciferin. The luciferase enzyme uses the remaining ATP to produce light (luminescence), which is inversely proportional to JAK activity.

  • Materials:

    • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

    • Poly-Glu,Tyr (4:1) or other suitable peptide substrate

    • Kinase assay buffer (e.g., HEPES-based buffer with MgCl₂, Brij-35, DTT)

    • ATP solution (at a concentration near the Kₘ for each enzyme)

    • Synthesized inhibitor compound, serially diluted in DMSO

    • Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

    • White, opaque 96-well or 384-well assay plates

    • Luminometer plate reader

  • Procedure:

    • Inhibitor Dilution: Prepare a serial dilution of the inhibitor in DMSO, typically from 10 mM down to nM concentrations. Then, dilute these into the assay buffer. The final DMSO concentration in the assay should be ≤1%.

    • Reaction Setup: To each well of the assay plate, add:

      • 5 µL of serially diluted inhibitor (or DMSO for 0% inhibition control).

      • 10 µL of a 2.5x enzyme/substrate mix (containing JAK enzyme and peptide substrate in assay buffer).

      • Incubate for 10-15 minutes at room temperature to allow inhibitor binding.

    • Reaction Initiation: Add 10 µL of 2.5x ATP solution to each well to start the kinase reaction. For 100% inhibition control (background), add buffer instead of enzyme.

    • Incubation: Incubate the plate at 30°C for 60 minutes. Trustworthiness Check: The reaction time and enzyme concentration should be optimized beforehand to ensure the reaction is in the linear range and consumes ~10-20% of the initial ATP.

    • Signal Detection: Equilibrate the plate and the ATP detection reagent to room temperature. Add 25 µL of the detection reagent to each well.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Measurement: Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Background) / (Signal_DMSO - Signal_Background))

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data points to a non-linear regression curve (log(inhibitor) vs. response, variable slope) to determine the IC₅₀ value, which is the concentration that produces 50% inhibition.[15][16]

Data Presentation: Selectivity Profile

The selectivity of an inhibitor is as important as its potency. By testing against all four JAK isoforms, a selectivity profile can be established.

Inhibitor JAK1 IC₅₀ (nM) JAK2 IC₅₀ (nM) JAK3 IC₅₀ (nM) TYK2 IC₅₀ (nM) Selectivity Notes
Model Inhibitor151505950Potent JAK3/JAK1 inhibitor with >10-fold selectivity over JAK2 and >50-fold over TYK2.
Tofacitinib15 - 11220 - 771>400Reference compound; potent pan-JAK inhibitor with preference for JAK3.[13]
Upadacitinib43 - 45109 - 1202100 - 23004700Reference compound; demonstrates high selectivity for JAK1.[13][17]
Table 1: Hypothetical biochemical potency and selectivity profile for the model inhibitor compared to known JAK inhibitors. Data for reference compounds are compiled from literature.

Section 3: Cellular Efficacy Evaluation

A biochemical assay confirms target engagement, but a cellular assay is required to determine functional efficacy in a physiological context, accounting for cell permeability and off-target effects.

Protocol 3.1: Cytokine-Induced STAT Phosphorylation Assay

This protocol measures the inhibitor's ability to block the downstream signaling event—STAT phosphorylation—in response to cytokine stimulation in whole cells.

  • Principle: In specific immune cells, cytokines like Interleukin-6 (IL-6) activate the JAK1/JAK2 pathway, leading to the phosphorylation of STAT3 (pSTAT3). The amount of pSTAT3 can be quantified. A successful inhibitor will cause a dose-dependent decrease in cytokine-induced pSTAT3 levels.[18]

  • Materials:

    • Human peripheral blood mononuclear cells (PBMCs) or a cytokine-responsive cell line (e.g., TF-1 cells).

    • Cell culture medium (e.g., RPMI-1640 with 10% FBS).

    • Recombinant human cytokine (e.g., IL-6 for JAK1/2, IFNα for JAK1/TYK2).[18]

    • Synthesized inhibitor compound, serially diluted.

    • Lysis buffer with phosphatase and protease inhibitors.

    • Antibodies: Primary antibody against phosphorylated STAT (e.g., anti-pSTAT3) and a loading control (e.g., anti-GAPDH or total-STAT3).

    • Detection method: Flow cytometer with fluorescent secondary antibodies, or In-Cell Western/Western Blotting equipment.[18][19]

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to rest or starve of serum for a few hours.

    • Inhibitor Treatment: Pre-incubate the cells with serially diluted inhibitor (or DMSO control) for 1-2 hours at 37°C.

    • Cytokine Stimulation: Add the specific cytokine (e.g., IL-6 at 10 ng/mL) to all wells except the unstimulated control. Incubate for 15-30 minutes at 37°C. Causality: This short stimulation period is optimal for observing the peak of STAT phosphorylation before negative feedback mechanisms like SOCS proteins become highly active.[2][4]

    • Cell Lysis/Fixation:

      • For Western Blot: Aspirate media, wash with cold PBS, and add lysis buffer.

      • For Flow Cytometry/In-Cell Western: Fix and permeabilize the cells according to the specific protocol for intracellular staining.

    • Immunostaining: Incubate cells/lysates with the primary anti-pSTAT antibody, followed by an appropriate labeled secondary antibody.

    • Detection & Analysis:

      • Quantify the signal using the chosen detection method (flow cytometry, plate reader, or imager).

      • Normalize the pSTAT signal to a loading control.

      • Calculate the cellular IC₅₀ by plotting the dose-response curve as described in Protocol 2.1.

Cellular_Assay_Workflow A 1. Seed Cells (e.g., PBMCs) B 2. Pre-incubate with Inhibitor Dilutions A->B C 3. Stimulate with Cytokine (e.g., IL-6) B->C D 4. Lyse or Fix/Permeabilize Cells C->D E 5. Immunostain for pSTAT and Control D->E F 6. Signal Detection (Flow Cytometry / Western) E->F G 7. Data Analysis (Calculate Cellular IC₅₀) F->G

Figure 3: Experimental workflow for determining cellular potency via a STAT phosphorylation assay.

Conclusion

The 7-azaindole scaffold is a cornerstone of modern kinase inhibitor design. This application note establishes this compound as a highly valuable and versatile precursor for the development of novel JAK inhibitors. By providing detailed, rationale-driven protocols for synthesis, biochemical screening, and cellular validation, we offer a complete workflow for researchers. These methodologies enable the systematic exploration of structure-activity relationships and the identification of potent and selective clinical candidates for treating a wide range of immune and inflammatory diseases.

References

  • Xin, P., et al. (2020). The role of JAK/STAT signaling pathway and its inhibitors in diseases. International Immunopharmacology, 80, 106210. [Link]

  • Jatav, S., et al. (2022). JAK-STAT Pathway Inhibition and their Implications in COVID-19 Therapy. Recent Patents on Inflammation & Allergy Drug Discovery, 16(1), 35-51. [Link]

  • Wikipedia contributors. (2024). JAK-STAT signaling pathway. Wikipedia, The Free Encyclopedia. [Link]

  • Gao, B., et al. (2022). JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Frontiers in Immunology, 13, 1035282. [Link]

  • Slideshare. (2016). JAK-STAT Signalling Pathway. [Link]

  • BPS Bioscience. JAK1 Assay Service. [Link]

  • BellBrook Labs. JAK1 Activity Assay | Inhibitor Screening Kits. [Link]

  • BiochemSphere. (2023). Bridging the Gap: A Comprehensive Guide to Biochemical vs. Cellular IC50 Values in Drug Discovery. [Link]

  • McInnes, I., et al. (2020). THU0067 JAK SELECTIVITY AND THE IMPACT ON CYTOKINE SIGNALING INHIBITION AT CLINICAL RHEUMATOID ARTHRITIS DOSES. Annals of the Rheumatic Diseases, 79, 281-282. [Link]

  • BPS Bioscience. JAK2 JH2 Pseudokinase Domain Inhibitor Screening Assay Kit. [Link]

  • Marican, A., et al. (2015). An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica, 7(10), 336-343. [Link]

  • Zhang, X., et al. (2020). Comparative Efficacy of JAK Inhibitors for Moderate-To-Severe Rheumatoid Arthritis: A Network Meta-Analysis. Clinical Drug Investigation, 40, 595-606. [Link]

  • Silva, L. (2018). Tofacitinib synthesis. NOVA School of Science and Technology. [Link]

  • Yamagishi, H., et al. (2015). Discovery of 3,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridin-2(1H)-one Derivatives as Novel JAK Inhibitors. Bioorganic & Medicinal Chemistry, 23(13), 3552-3565. [Link]

  • Semantic Scholar. Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib. [Link]

  • Creative Bioarray. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. [Link]

  • LI-COR. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells. [Link]

  • ResearchGate. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. [Link]

  • Pölläniemi, A., et al. (2023). Development of an enzyme-coupled activity assay for Janus kinase 2 inhibitor screening. SLAS Discovery, 28(6), 161-169. [Link]

  • Semantic Scholar. Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole. [Link]

  • Schwartz, D. M., et al. (2017). JAK inhibition as a therapeutic strategy for immune and inflammatory diseases. Nature Reviews Drug Discovery, 16(12), 843-862. [Link]

  • MySkinRecipes. 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine. [Link]

  • Azure Biosystems. In-cell Western Assays for IC50 Determination. [Link]

  • ResearchGate. Graphical synthetic routes of tofacitinib. [Link]

  • edX. IC50 Determination. [Link]

  • Thieme. Tofacitinib. [Link]

  • Su, Q., et al. (2014). Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors. Journal of Medicinal Chemistry, 57(1), 144-158. [Link]

  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21397-21405. [Link]

  • Al-Salama, Z. T. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals, 15(7), 849. [Link]

  • ResearchGate. (2013). Discovery of 1-Methyl-1H-imidazole Derivatives as Potent Jak2 Inhibitors. [Link]

  • Royal Society of Chemistry. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]

  • Ferorelli, F., et al. (2022). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. Molecules, 27(19), 6230. [Link]

  • Antonioli, L., et al. (2024). JAK inhibitors: an evidence-based choice of the most appropriate molecule. Frontiers in Pharmacology, 15, 1494901. [Link]

  • Antonioli, L., et al. (2024). JAK inhibitors: an evidence-based choice of the most appropriate molecule. Frontiers in Pharmacology, 15. [Link]

Sources

Application Notes & Protocols: The Strategic Use of 1H-pyrrolo[2,3-b]pyridin-5-ol in the Convergent Synthesis of Venetoclax

Author: BenchChem Technical Support Team. Date: February 2026

These application notes serve as a detailed guide for researchers, chemists, and drug development professionals on the pivotal role of the heterocyclic building block, 1H-pyrrolo[2,3-b]pyridin-5-ol , in the synthesis of Venetoclax. Venetoclax is a first-in-class, potent, and selective B-cell lymphoma 2 (BCL-2) inhibitor, crucial in the treatment of various hematological malignancies.[1][2][3] The manufacturing processes for Venetoclax have evolved to be highly efficient, often employing a convergent strategy where complex molecular fragments are synthesized independently and then coupled.[1][4][5] Within this strategy, 1H-pyrrolo[2,3-b]pyridin-5-ol (also known as 5-hydroxy-7-azaindole) is a critical intermediate, forming the core of the molecule's benzamide portion.

A clarification on the core intermediate is warranted. While the topic specifies "1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol," extensive review of established and scaled-up synthetic routes for Venetoclax consistently identifies the N-unsubstituted 1H-pyrrolo[2,3-b]pyridin-5-ol as the key building block. The pyrrole nitrogen in this moiety remains unsubstituted (as NH) in the final Venetoclax molecule. Therefore, this guide will focus on the synthesis and application of this scientifically validated intermediate.

Part 1: The Central Role of the 7-Azaindole Moiety

The 1H-pyrrolo[2,3-b]pyridin-5-ol scaffold is not merely a structural component; it is integral to the molecule's ability to bind to the BCL-2 protein. Its hydroxyl group serves as the reactive handle for coupling with the benzoic acid portion of the molecule via a nucleophilic aromatic substitution (SNAr) or an etherification reaction. This strategic linkage creates the diaryl ether bond that is a hallmark of the Venetoclax structure.

The overall synthetic approach is designed for robustness and scalability, moving from linear syntheses to more efficient convergent routes. A key advancement in the large-scale synthesis of Venetoclax involves a redesigned, convergent route that significantly improves the overall yield and purity of the active pharmaceutical ingredient (API).[2][4][5]

Visualizing the Convergent Synthesis

The diagram below illustrates the high-level convergent strategy for Venetoclax, highlighting the independent synthesis of key fragments before their final assembly.

G A_start Starting Materials for Azaindole azaindole 1H-pyrrolo[2,3-b]pyridin-5-ol A_start->azaindole ether_intermediate Methyl 4-fluoro-2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)benzoate azaindole->ether_intermediate Etherification B_start Starting Materials for Benzoic Acid derivative benzoic_acid Methyl 4-fluoro-2-hydroxybenzoate B_start->benzoic_acid benzoic_acid->ether_intermediate C_start Starting Materials for Piperazine moiety piperazine_moiety 1-[[2-(4-chlorophenyl)-4,4-dimethyl- cyclohexen-1-yl]methyl]piperazine C_start->piperazine_moiety piperazine_intermediate Key Benzoic Acid Intermediate (Venetoclax Acid) piperazine_moiety->piperazine_intermediate ether_intermediate->piperazine_intermediate Nucleophilic Substitution venetoclax Venetoclax piperazine_intermediate->venetoclax Amide Coupling sulfonamide Sulfonamide Moiety sulfonamide->venetoclax

Caption: Convergent synthesis workflow for Venetoclax.

Part 2: Synthesis and Application Protocols

Protocol 1: Synthesis of 1H-pyrrolo[2,3-b]pyridin-5-ol

The synthesis of this key intermediate can be achieved from 5-bromo-7-azaindole derivatives through a hydroxylation reaction. This protocol outlines a general method based on literature precedents.

Objective: To synthesize 1H-pyrrolo[2,3-b]pyridin-5-ol from a protected 5-bromo-7-azaindole precursor.

Materials & Reagents:

Reagent/MaterialFormulaM.W.CAS No.
1-Triisopropylsilyl-5-bromo-7-azaindoleC16H25BrN2Si353.37-
Copper(II) acetylacetonateC10H14CuO4261.7613395-16-9
Lithium hydroxide monohydrateLiOH·H2O41.961310-66-3
Dimethyl sulfoxide (DMSO)C2H6OS78.1367-68-5
Ethyl acetate (EtOAc)C4H8O288.11141-78-6
Hydrochloric acid (HCl), 2NHCl36.467647-01-0
Anhydrous sodium sulfateNa2SO4142.047757-82-6

Step-by-Step Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add 1-triisopropylsilyl-5-bromo-7-azaindole (e.g., 4.08 g, 11.5 mmol), copper(II) acetylacetonate (e.g., 0.15 g, 0.575 mmol), and lithium hydroxide monohydrate (e.g., 2.42 g, 57.5 mmol).[6]

  • Solvent Addition: Add DMSO (18 mL) and deionized water (4.5 mL) to the flask.[6]

  • Inert Atmosphere: Seal the flask, and purge the system with nitrogen gas to create an inert atmosphere.

  • Heating: Begin stirring the mixture and heat the reaction to an internal temperature of 100°C.[6]

  • Reaction Monitoring: Maintain the temperature for approximately 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup - Quenching and pH Adjustment: Once the reaction is complete, cool the mixture to room temperature. Add 100 mL of water. Carefully adjust the pH of the aqueous mixture to ~6 using 2N HCl. A solid precipitate should form.[6]

  • Filtration and Extraction: Filter the solid precipitate and collect it. Extract the aqueous filtrate with ethyl acetate (3 x 50 mL).[6]

  • Purification: Combine the organic extracts. Wash sequentially with water and then with a saturated sodium chloride (brine) solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 1H-pyrrolo[2,3-b]pyridin-5-ol. Further purification can be achieved by recrystallization or column chromatography if necessary.

Causality and Rationale:

  • Copper Catalyst: The copper catalyst is essential for facilitating the hydroxylation of the aryl bromide.

  • Base (LiOH): Lithium hydroxide acts as the hydroxide source and base for the reaction.

  • Solvent (DMSO/Water): DMSO is a polar aprotic solvent capable of dissolving the reagents and withstanding the high reaction temperature. Water is the source of the hydroxyl group.

  • Inert Atmosphere: Prevents oxidation of sensitive reagents and intermediates at high temperatures.

Protocol 2: Etherification to Form a Key Venetoclax Precursor

This protocol describes the coupling of 1H-pyrrolo[2,3-b]pyridin-5-ol with a substituted fluorobenzoate ester, a key step in forming the diaryl ether linkage of Venetoclax.

Objective: To synthesize methyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-fluorobenzoate.

Materials & Reagents:

Reagent/MaterialFormulaM.W.CAS No.
1H-pyrrolo[2,3-b]pyridin-5-olC7H6N2O134.1498549-88-3
Methyl 4-fluoro-2-hydroxybenzoateC8H7FO3170.14392-16-5
Potassium Carbonate (K2CO3)K2CO3138.21584-08-7
N,N-Dimethylformamide (DMF)C3H7NO73.0968-12-2

Step-by-Step Procedure:

  • Reaction Setup: In a clean, dry reaction vessel, dissolve 1H-pyrrolo[2,3-b]pyridin-5-ol in anhydrous DMF.

  • Base Addition: Add finely ground potassium carbonate (a slight molar excess, e.g., 1.5-2.0 equivalents) to the solution. The base deprotonates the hydroxyl group of the azaindole, forming a more nucleophilic phenoxide.

  • Addition of Electrophile: To the stirring suspension, add methyl 4-fluoro-2-hydroxybenzoate (or a related activated aryl halide). The synthesis of Venetoclax often involves the reaction with a pre-formed ester like methyl 4-fluoro-2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)benzoate.[7] For the purpose of illustrating the core reaction, we describe the formation of the ether linkage.

  • Heating: Heat the reaction mixture to a temperature between 80-120°C. The exact temperature depends on the reactivity of the specific aryl halide used.

  • Reaction Monitoring: Monitor the reaction by TLC or HPLC until completion.

  • Workup: Cool the reaction to room temperature. Pour the mixture into ice-water and extract with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate. The resulting crude product can be purified by column chromatography to yield the desired diaryl ether intermediate.

Causality and Rationale:

  • Base (K2CO3): A mild inorganic base is used to deprotonate the phenolic hydroxyl group, activating it for nucleophilic attack without causing unwanted side reactions.

  • Solvent (DMF): A polar aprotic solvent is ideal for SNAr reactions, as it solvates the cation (K+) but not the nucleophilic anion, thus increasing its reactivity.

  • Fluorine as Leaving Group: In the aryl electrophile, fluorine is an excellent leaving group for nucleophilic aromatic substitution, activated by an electron-withdrawing group (like the ester) in the ortho or para position.

Visualizing the Key Coupling Reaction

Caption: Key etherification reaction step.

Part 3: Downstream Processing to Venetoclax

The diaryl ether intermediate formed in Protocol 2 is a precursor to the "Venetoclax acid." This involves two subsequent, crucial transformations:

  • Nucleophilic Substitution: The fluorine atom at the 4-position of the benzoate ring is displaced by the secondary amine of the piperazine moiety (1-[[2-(4-chlorophenyl)-4,4-dimethyl-cyclohexen-1-yl]methyl]piperazine).[7] This reaction is typically carried out in a high-boiling polar solvent like DMSO in the presence of a base.

  • Saponification: The methyl ester of the resulting compound is hydrolyzed to the corresponding carboxylic acid using a base like sodium hydroxide.[7] This forms the key intermediate, 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoic acid.[8][9]

Finally, this "Venetoclax acid" is coupled with the sulfonamide portion of the molecule (3-nitro-4-((tetrahydro-2H-pyran-4-yl)methylamino)benzene sulfonamide) via an amide bond formation, typically using peptide coupling reagents like EDC.HCl and DMAP, to yield Venetoclax.[7][10]

This modular and convergent approach allows for the efficient and high-purity production of a complex therapeutic agent, with the 1H-pyrrolo[2,3-b]pyridin-5-ol scaffold serving as a foundational element of the entire synthetic strategy.

References

  • Development of a Convergent Large-Scale Synthesis for Venetoclax, a First-in-Class BCL-2 Selective Inhibitor. The Journal of Organic Chemistry.[Link][4][5]

  • Development of a Convergent Large-Scale Synthesis for Venetoclax, a First-in-Class BCL-2 Selective Inhibitor. PubMed.[Link]

  • Advances in the Synthesis of Venetoclax as a New Drug for the Treatment of Chronic Lymphocytic Leukemia. Chemistry.[Link][1]

  • Synthetic Routes for Venetoclax at Different Stages of Development. ACS Publications.[Link][2]

  • A process for the preparation of venetoclax and its polymorphs thereof. Google Patents.[7]

  • PROCESS FOR THE PREPARATION OF VENETOCLAX AND INTERMEDIATES USED THEREIN. European Patent Office.[Link][10]

  • Augmenting the Anti-Leukemic Activity of the BCL-2 Inhibitor Venetoclax... PMC - NIH.[Link][8]

  • Venetoclax | C45H50ClN7O7S. PubChem - NIH.[Link][3]

  • 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoic acid. Veeprho.[Link][9]

Sources

Application Notes & Protocols: Leveraging 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol for the Synthesis of Potent VEGFR-2 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Imperative of VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, plays a pivotal role in tumor growth and metastasis.[1][2] The binding of its ligand, VEGF-A, triggers a signaling cascade that promotes the proliferation and migration of endothelial cells, leading to the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[2] Consequently, the inhibition of VEGFR-2 has emerged as a cornerstone of modern anti-cancer therapy, with numerous small-molecule inhibitors approved for clinical use.[1][3]

The 1H-pyrrolo[2,3-b]pyridine scaffold, a bioisostere of purine, has garnered significant attention in medicinal chemistry due to its ability to interact with the ATP-binding site of various kinases.[4] This application note provides a comprehensive guide for researchers on the utilization of a key intermediate, 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol , in the synthesis of potent and selective VEGFR-2 inhibitors. We will delve into the rationale behind the synthetic strategy, provide a detailed, albeit representative, protocol, and outline methods for biological evaluation.

The Versatility of the this compound Scaffold

The this compound core offers several strategic advantages for the design of VEGFR-2 inhibitors:

  • Privileged Scaffold: The pyrrolopyridine nucleus mimics the purine core of ATP, enabling competitive inhibition at the kinase hinge region.

  • Facile Functionalization: The hydroxyl group at the 5-position serves as a versatile handle for introducing various side chains and linkers, crucial for optimizing binding affinity and pharmacokinetic properties.

  • Structural Rigidity: The fused bicyclic system provides a rigid framework that can be elaborated to achieve specific spatial orientations of substituents, enhancing interactions with the target protein.

VEGFR-2 Signaling Pathway and Mechanism of Inhibition

Understanding the VEGFR-2 signaling pathway is paramount for appreciating the mechanism of action of the synthesized inhibitors.

VEGFR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling VEGF VEGF-A VEGFR2_dimer VEGFR-2 Dimerization & Autophosphorylation VEGF->VEGFR2_dimer Binding PLCg PLCγ VEGFR2_dimer->PLCg PI3K PI3K VEGFR2_dimer->PI3K Ras Ras VEGFR2_dimer->Ras Proliferation Cell Proliferation & Survival PLCg->Proliferation Permeability Vascular Permeability PLCg->Permeability Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration Inhibitor Pyrrolopyridine Inhibitor Inhibitor->VEGFR2_dimer

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

Upon VEGF-A binding, VEGFR-2 dimerizes and undergoes autophosphorylation, activating downstream signaling cascades such as the PLCγ-PKC and PI3K-Akt pathways. These pathways ultimately regulate endothelial cell proliferation, migration, and survival.[2] Small molecule inhibitors synthesized from this compound are designed to bind to the ATP-binding pocket of the VEGFR-2 kinase domain, preventing autophosphorylation and thereby blocking the entire downstream signaling cascade.

Synthetic Strategy and Protocol

The following is a representative synthetic workflow for the preparation of a VEGFR-2 inhibitor from this compound. This generalized protocol is based on established synthetic methodologies for related heterocyclic kinase inhibitors.

Synthesis_Workflow Start This compound Step1 Activation of Hydroxyl Group (e.g., Triflation) Start->Step1 Intermediate1 5-O-Tf Intermediate Step1->Intermediate1 Step2 Suzuki or Buchwald-Hartwig Coupling (Introduction of Aryl Moiety) Intermediate1->Step2 Intermediate2 5-Aryl-pyrrolopyridine Step2->Intermediate2 Step3 Further Functionalization (e.g., Halogenation at C3) Intermediate2->Step3 Intermediate3 3-Halo-5-Aryl-pyrrolopyridine Step3->Intermediate3 Step4 Final Coupling Reaction (e.g., with an Amine or other Nucleophile) Intermediate3->Step4 FinalProduct Final VEGFR-2 Inhibitor Step4->FinalProduct

Sources

1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol reaction with electrophiles

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Electrophilic Substitution Reactions of 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of the 7-Azaindole Scaffold

The this compound molecule, a derivative of 7-azaindole, represents a cornerstone heterocyclic scaffold in modern medicinal chemistry. 7-Azaindoles, as bioisosteres of indoles and purines, are privileged structures known for enhancing pharmacological properties such as solubility and bioavailability.[1] This has led to their incorporation into a number of clinically significant drugs, including treatments for various cancers.[1][2] The functionalization of the 7-azaindole core is paramount for the exploration of new chemical space and the development of novel therapeutics.[3][4] Understanding its reactivity towards electrophiles is fundamental to this endeavor, enabling the strategic introduction of diverse functional groups.

This application note provides a detailed exploration of the electrophilic aromatic substitution (SEAr) reactions of this compound. We will delve into the mechanistic underpinnings of its reactivity, provide field-proven protocols for key transformations, and explain the causality behind experimental design.

PART 1: Reactivity and Regioselectivity Analysis

The reactivity of this compound in electrophilic aromatic substitution is governed by the electronic properties of its bicyclic system. The pyrrolo[2,3-b]pyridine core is inherently electron-rich, making it susceptible to attack by electrophiles.[5][6]

Electronic Influences:

  • Pyrrole vs. Pyridine Ring: The five-membered pyrrole ring is significantly more electron-rich and thus more activated towards electrophilic attack than the six-membered pyridine ring. The lone pair of the pyrrole nitrogen atom participates in the aromatic π-system, increasing the electron density of the ring.

  • Activating Substituents: The molecule possesses two key activating groups:

    • N1-Methyl Group: This alkyl group is a weak electron-donating group through induction, slightly increasing the nucleophilicity of the pyrrole ring.

    • C5-Hydroxyl Group: The -OH group is a potent activating group, donating electron density to the pyridine ring via resonance.

Predicting the Site of Substitution:

Electrophilic substitution on the parent 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold predominantly occurs at the C3 position of the pyrrole ring.[7] This is analogous to the reactivity of indole, where attack at C3 leads to a more stable cationic intermediate (arenium ion) that does not disrupt the aromaticity of the benzene (or in this case, pyridine) ring.[8]

For this compound, the powerful activating effect of the C5-hydroxyl group also directs electrophiles to the ortho (C4, C6) positions on the pyridine ring. Therefore, a competition exists between substitution on the highly nucleophilic pyrrole ring (at C3) and the activated pyridine ring (at C4 and C6). The precise outcome often depends on the nature of the electrophile and the reaction conditions. However, the inherent high reactivity of the C3 position of the pyrrole moiety often makes it the preferred site of reaction.

G Predicted Regioselectivity of Electrophilic Attack cluster_0 cluster_1 mol C3 C3 C4 C4 C6 C6 C3_label Primary Site (Pyrrole Activation) C3->C3_label C4_C6_label Secondary Sites (Pyridine Activation) C4->C4_C6_label C6->C4_C6_label

Caption: Predicted sites of electrophilic attack.

PART 2: Key Electrophilic Reactions & Protocols

This section details protocols for common electrophilic substitution reactions. The choice of reagents and conditions is critical for achieving high yields and regioselectivity.

A. Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a highly effective method for introducing a formyl (-CHO) group onto electron-rich heterocyclic systems.[9] The reaction utilizes a Vilsmeier reagent, a chloroiminium ion, generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and a dehydrating agent (like phosphorus oxychloride, POCl₃).[10][11]

Causality of Experimental Design: The Vilsmeier reagent is a relatively mild electrophile, which helps to control the reaction and often favors substitution at the most nucleophilic position, C3. The reaction is typically run at low temperatures initially to control the exothermic formation of the Vilsmeier reagent, followed by gentle heating to drive the substitution.

G Vilsmeier-Haack Formylation Workflow reagent Prepare Vilsmeier Reagent (POCl₃ in DMF at 0°C) reaction Add Substrate Solution to Vilsmeier Reagent Dropwise at 0°C reagent->reaction substrate Dissolve Substrate (this compound) in DMF substrate->reaction heating Warm to Room Temp, then Heat to 60-70°C (Monitor by TLC) reaction->heating workup Quench with Ice-Water and Neutralize with Base (e.g., aq. NaOH or NaHCO₃) heating->workup product Extract with Organic Solvent (e.g., EtOAc), Dry, and Purify (Column Chromatography) workup->product

Caption: Vilsmeier-Haack Reaction Workflow.

Protocol: Synthesis of 1-Methyl-5-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 5 mL) to 0°C in an ice-salt bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 10°C. Stir the resulting mixture at 0°C for an additional 30 minutes.

  • Substrate Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of DMF and add it dropwise to the freshly prepared Vilsmeier reagent at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization: Basify the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide until the pH is ~7-8. A precipitate should form.

  • Isolation and Purification: Stir the mixture for 30 minutes, then collect the solid product by vacuum filtration. Alternatively, extract the product with a suitable organic solvent like ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

B. Halogenation (Bromination)

Direct halogenation of the activated 7-azaindole core can be readily achieved using N-halosuccinimides. N-Bromosuccinimide (NBS) is a convenient and effective source of electrophilic bromine for electron-rich heterocycles.

Causality of Experimental Design: The reaction is often performed in a polar aprotic solvent like DMF or acetonitrile at room temperature. The use of NBS provides a mild source of electrophilic bromine, minimizing side reactions that can occur with harsher reagents like liquid bromine. The reaction is typically rapid due to the high nucleophilicity of the substrate.

G Electrophilic Bromination Workflow setup Dissolve Substrate in Solvent (e.g., DMF or CH₃CN) under N₂ reagent_add Add N-Bromosuccinimide (NBS) Portion-wise at Room Temp setup->reagent_add reaction Stir at Room Temperature (Monitor by TLC) reagent_add->reaction workup Pour into Water to Precipitate Product or Dilute with Water and Extract reaction->workup product Collect Solid by Filtration or Work up Aqueous Layer, then Purify (Recrystallization or Chromatography) workup->product

Caption: Halogenation Reaction Workflow.

Protocol: Synthesis of 3-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol

  • Setup: Dissolve this compound (1.0 equivalent) in acetonitrile or DMF in a round-bottom flask under a nitrogen atmosphere.

  • Reagent Addition: Add N-bromosuccinimide (NBS, 1.05 equivalents) portion-wise to the solution at room temperature over 10 minutes.

  • Reaction: Stir the mixture at room temperature. The reaction is often complete within 1-3 hours. Monitor its progress by TLC.

  • Work-up: Upon completion, pour the reaction mixture into a beaker of cold water. A precipitate of the product should form.

  • Isolation and Purification: Stir for 20-30 minutes, then collect the solid by vacuum filtration. Wash the filter cake with cold water and dry under vacuum. If no precipitate forms, extract the aqueous mixture with ethyl acetate. The crude product can be further purified by recrystallization or column chromatography.

C. Nitration

Nitration introduces a nitro (-NO₂) group, a versatile functional handle that can be reduced to an amine or used as an electron-withdrawing group. Nitration of highly activated systems requires careful control of conditions to prevent over-reaction or degradation.

Causality of Experimental Design: A common nitrating system is a mixture of concentrated nitric acid and sulfuric acid, which generates the potent nitronium ion (NO₂⁺) electrophile.[12][13] Due to the high reactivity of the 7-azaindole substrate, this reaction must be conducted at low temperatures (e.g., 0°C or below) to control the reaction rate and selectivity. Sulfuric acid acts as both a catalyst and a solvent.

G Electrophilic Nitration Workflow setup Dissolve Substrate in Concentrated H₂SO₄ at 0°C reagent_add Add Nitrating Mixture (HNO₃/H₂SO₄) Dropwise Keeping Temperature < 5°C setup->reagent_add reaction Stir at 0-5°C (Monitor by TLC on Quenched Aliquots) reagent_add->reaction workup Carefully Pour Reaction Mixture onto Crushed Ice reaction->workup neutralize Neutralize with a Strong Base (e.g., aq. NH₄OH or NaOH) to Precipitate Product workup->neutralize product Collect Solid by Filtration, Wash with Water, and Dry neutralize->product

Caption: Nitration Reaction Workflow.

Protocol: Synthesis of 1-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridin-5-ol

  • Setup: In a thick-walled flask, carefully add this compound (1.0 equivalent) in portions to concentrated sulfuric acid, pre-cooled to 0°C. Stir until a clear solution is obtained.

  • Reagent Addition: Add fuming nitric acid (1.1 equivalents) dropwise to the solution, ensuring the internal temperature is maintained below 5°C throughout the addition.

  • Reaction: Stir the mixture at 0-5°C for 1-2 hours. Monitor the reaction by carefully taking an aliquot, quenching it in ice/water, neutralizing, extracting, and analyzing by TLC.

  • Work-up: Once the reaction is complete, pour the acidic solution slowly and carefully onto a large amount of crushed ice with vigorous stirring.

  • Isolation: Neutralize the resulting aqueous solution by the slow addition of concentrated ammonium hydroxide or cold sodium hydroxide solution until a precipitate forms.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

PART 3: Summary of Reactions and Data

Reaction TypeElectrophileReagent(s)Typical ConditionsPrimary Product
Vilsmeier-Haack Chloroiminium ionPOCl₃, DMF0°C then 60-70°C3-Formyl derivative
Bromination Br⁺NBS, DMFRoom Temperature3-Bromo derivative
Chlorination Cl⁺NCS, DMFRoom Temperature3-Chloro derivative
Nitration NO₂⁺HNO₃, H₂SO₄0-5°C3-Nitro derivative

Conclusion

This compound is a highly valuable, activated heterocyclic system for electrophilic substitution. The C3 position of the pyrrole ring is the predominant site of reaction for a range of common electrophiles under controlled conditions. The protocols provided herein offer robust starting points for the synthesis of C3-functionalized 7-azaindole derivatives, which are crucial intermediates for researchers, scientists, and drug development professionals. Careful control of reaction temperature and stoichiometry is essential for achieving optimal outcomes.

References

  • Arrigoni, F., et al. (n.d.). Synthesis of new derivatives starting from 7-azaindole as an electron-rich aromatic compound. ResearchGate. Available at: [Link]

  • Frecentese, F., et al. (n.d.). Synthesis of 7-azaindole derivatives, starting from different cyclic imines. ResearchGate. Available at: [Link]

  • (n.d.). Nucleophilic chlorination of 1H-pyrrolo[2,3-b]pyridine-N-oxides with.... ResearchGate. Available at: [Link]

  • (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Available at: [Link]

  • Liu, S., et al. (n.d.). Electrophilic Aromatic Substitution of a BN Indole. NIH National Library of Medicine. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

  • (n.d.). Synthesis of substituted 4-, 5-, 6- and 7-azaindoles from aminopyridines via a cascade CN cross-coupling. AWS. Available at: [Link]

  • Chen, J., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions. The Royal Society of Chemistry. Available at: [Link]

  • (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available at: [Link]

  • Khan, I., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. NIH National Library of Medicine. Available at: [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Available at: [Link]

  • Pharmaffiliates. (n.d.). 1-(3-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine 1-Oxide. Available at: [Link]

  • Rzepa, H. (2013). Understanding the electrophilic aromatic substitution of indole. Henry Rzepa's Blog. Available at: [Link]

  • Aladdin Scientific. (n.d.). This compound. Available at: [Link]

  • Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • Herbert, R., & Wibberley, D. G. (n.d.). Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. Journal of the Chemical Society C. Available at: [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. NIH National Library of Medicine. Available at: [Link]

  • Wang, Y., et al. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. Available at: [Link]

  • Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Available at: [Link]

  • ResearchGate. (n.d.). Direct nitration of five membered heterocycles. Available at: [Link]

  • MySkinRecipes. (n.d.). Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. Available at: [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available at: [Link]

  • Chemistry LibreTexts. (2022). 1.31: Electrophilic Substitution. Available at: [Link]

  • Rlavie. (n.d.). 5-Nitro-1H-Pyrrolo[2,3-B]Pyridine. Available at: [Link]

  • The Organic Chemistry Tutor. (2021). 18.1 Electrophilic Aromatic Substitution (EAS Reactions) | Organic Chemistry. YouTube. Available at: [Link]

  • Organic Chemistry Tutor. (2022). Electrophilic Aromatic Substitutions You Need To Know!. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Electrophilic substitution in benzo[b]furo[2,3-c]pyridines: nitration, acylation. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the synthesis of 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important scaffold. As a key intermediate in the synthesis of various pharmaceutical agents, including kinase inhibitors, achieving a high-purity synthesis is paramount.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the identification and mitigation of common side products.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis of this compound, providing explanations of the underlying chemistry and actionable solutions.

Question 1: My final product shows a significant amount of an impurity with the same mass as the unmethylated starting material, 1H-pyrrolo[2,3-b]pyridin-5-ol. What is the likely cause and how can I prevent this?

Answer:

The presence of 1H-pyrrolo[2,3-b]pyridin-5-ol in your final product strongly suggests incomplete N-methylation or demethylation of the target compound.

Likely Causes and Mechanisms:

  • Incomplete N-Methylation: The N-methylation of the pyrrolo[2,3-b]pyridine (7-azaindole) core can be challenging. The nitrogen atom in the pyrrole ring is part of an aromatic system, making it less nucleophilic than a typical secondary amine.

    • Insufficient Base: A common method for N-methylation involves deprotonation of the pyrrole nitrogen with a suitable base, followed by reaction with a methylating agent (e.g., methyl iodide, dimethyl sulfate). If the base is not strong enough or is used in a substoichiometric amount, a significant portion of the starting material will remain unreacted.

    • Steric Hindrance: While less of a concern for a methyl group, bulky substituents on the 7-azaindole core could sterically hinder the approach of the methylating agent.

  • Demethylation: Although less common under standard methylation conditions, demethylation can occur, particularly if harsh workup conditions or prolonged heating in the presence of certain reagents are employed.

Troubleshooting and Mitigation Strategies:

  • Optimize Base and Methylating Agent:

    • Choice of Base: Stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are often more effective than weaker bases like potassium carbonate (K2CO3) for deprotonating the pyrrole nitrogen.

    • Stoichiometry: Ensure at least a stoichiometric equivalent of the base is used. An excess (e.g., 1.1-1.5 equivalents) can help drive the deprotonation to completion.

    • Methylating Agent: Methyl iodide is a common and effective methylating agent.[2]

  • Reaction Conditions:

    • Temperature: The reaction may require gentle heating to proceed at a reasonable rate. However, excessive temperatures should be avoided to minimize potential side reactions. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature and reaction time.

    • Solvent: Anhydrous polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are typically used for this type of reaction. Ensure the solvent is completely dry, as water can quench the base.

  • Purification:

    • If incomplete methylation is the issue, the unmethylated starting material can often be separated from the desired product by column chromatography. The polarity difference between the N-H and N-CH3 compounds should allow for good separation.

Question 2: I've isolated a side product with a mass 16 Da higher than my target compound. What could this be and how is it formed?

Answer:

An increase in mass of 16 Da is a strong indicator of oxidation, leading to the formation of an N-oxide.

Likely Cause and Mechanism:

The pyridine nitrogen in the 7-azaindole core is susceptible to oxidation, especially in the presence of oxidizing agents or even atmospheric oxygen under certain conditions. This results in the formation of this compound-7-N-oxide. The formation of N-oxides of the 1H-pyrrolo[2,3-b]pyridine core is a known transformation.[3]

Troubleshooting and Mitigation Strategies:

  • Inert Atmosphere: Conduct the synthesis under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen. This is particularly important if the reaction requires elevated temperatures or involves reagents that can promote oxidation.

  • Avoid Oxidizing Agents: Carefully review all reagents and starting materials to ensure they are free from oxidizing impurities.

  • Degas Solvents: Degassing solvents prior to use can help remove dissolved oxygen.

  • Purification: The N-oxide is generally more polar than the parent compound and can typically be separated by column chromatography.

Question 3: My NMR spectrum shows signals that are inconsistent with the desired product, and I suspect a rearrangement or dimerization has occurred. What are the possibilities?

Answer:

While less common for the this compound core itself, side reactions involving precursors or under specific conditions can lead to unexpected products.

Potential Side Reactions:

  • Dimerization of Precursors: In syntheses starting from substituted picolines, dimerization can be a significant side reaction. For instance, the lithium diisopropylamide (LDA)-mediated condensation of 2-fluoro-3-picoline can lead to dimerization via a 1,4-addition of the incipient benzyllithium to the picoline starting material.[4] While this specific example is for a different derivative, it highlights the potential for such side reactions with highly reactive intermediates.

  • Side Products from Protecting Groups: If protecting groups are used (e.g., on the hydroxyl group), their removal can sometimes lead to side reactions. For example, the deprotection of a trimethylsilylethoxymethyl (SEM) group has been reported to release formaldehyde, which can then react to form a tricyclic eight-membered 7-azaindole side product.[5]

Troubleshooting and Mitigation Strategies:

  • Careful Analysis of Starting Materials and Intermediates: Ensure the purity of all starting materials and intermediates. Side products can sometimes arise from impurities in the initial reactants.

  • Optimize Reaction Conditions: The choice of base and reaction temperature can significantly influence the reaction pathway. For instance, in some syntheses of 7-azaindoles, the counterion of the base (e.g., Li+ vs. K+) can determine the chemoselectivity of the reaction.[6]

  • Alternative Synthetic Routes: If a particular step is prone to rearrangement or dimerization, consider alternative synthetic strategies that avoid the problematic intermediates or reaction conditions.

Frequently Asked Questions (FAQs)

What are the most common classes of side products in the synthesis of this compound?

The most frequently encountered side products can be categorized as follows:

  • Products of Incomplete Reaction: Primarily the unmethylated starting material, 1H-pyrrolo[2,3-b]pyridin-5-ol.

  • Oxidation Products: Formation of the corresponding N-oxide at the pyridine nitrogen.

  • Products from Side Reactions of Precursors: Dimerization or other reactions of starting materials, particularly when using highly reactive organometallic intermediates.

  • Byproducts from Protecting Group Manipulation: Unintended reactions caused by the cleavage of protecting groups.

How can I best characterize the side products in my reaction mixture?

A combination of analytical techniques is recommended for unambiguous characterization:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the molecular weight of the components in your mixture, which is crucial for identifying potential side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Gives detailed structural information. Comparing the NMR spectra of your product mixture with that of the pure starting material and desired product can help identify impurity signals.

  • High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the ions, allowing for the determination of the elemental composition of the side products.

Are there any specific safety precautions I should take during the synthesis?

Yes, standard laboratory safety practices should always be followed. Additionally:

  • Methylating Agents: Reagents like methyl iodide and dimethyl sulfate are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Strong Bases: Bases like sodium hydride are pyrophoric and react violently with water. They should be handled under an inert atmosphere and with extreme care.

  • Solvents: Many organic solvents are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for each chemical before use.

Summary of Potential Side Products

Side ProductMolecular FormulaMolecular Weight ( g/mol )Likely CauseMitigation Strategy
1H-pyrrolo[2,3-b]pyridin-5-olC₇H₆N₂O134.14Incomplete N-methylationOptimize base and reaction conditions
This compound-7-N-oxideC₈H₈N₂O₂164.16OxidationUse inert atmosphere, degas solvents
Dimerized PrecursorsVariesVariesReaction of reactive intermediatesOptimize reaction conditions, consider alternative routes
Protecting Group ArtifactsVariesVariesSide reactions during deprotectionChoose appropriate protecting groups and deprotection methods

Reaction Pathway and Side Reactions

Synthesis_Side_Products cluster_main Main Reaction Pathway cluster_side Side Reactions cluster_incomplete Incomplete Methylation cluster_oxidation Oxidation SM 1H-pyrrolo[2,3-b]pyridin-5-ol DP Deprotonated Intermediate SM->DP + Base P This compound DP->P + Methylating Agent Inc_SM Unreacted Starting Material DP->Inc_SM Insufficient Reagent/Time N_Oxide N-Oxide Side Product P->N_Oxide + [O]

Caption: Synthetic pathway and common side reactions.

References

  • ResearchGate. (2025). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Available at: [Link]

  • Defense Technical Information Center. (1969). THE SYNTHESIS OF 7-AZAINDOLE DERIVATIVES AS ANTIMALARIAL DRUGS. Retrieved from [Link]

  • Aladdin Scientific. (n.d.). This compound. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Retrieved from [Link]

  • Google Patents. (n.d.). WO2013114113A1 - 1h-pyrrolo[2,3-b] pyridine derivatives and their use as kinase inhibitors.
  • ResearchGate. (n.d.). Nucleophilic chlorination of 1H‐pyrrolo[2,3‐b]pyridine‐N‐oxides with MsCl/DMF. Retrieved from [Link]

  • PubChem. (n.d.). N-Methyl-d3-7-azaindole. Retrieved from [Link]

  • Google Patents. (n.d.). EP2931722B1 - SUBSTITUTED 1H-PYRROLO [2,3-B]PYRIDINE AND 1H-PYRAZOLO [3, 4-B]PYRIDINE DERIVATIVES AS SALT INDUCIBLE KINASE 2 (SIK2) INHIBITORS.
  • Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • Royal Society of Chemistry. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20651-20661. Available at: [Link]

  • Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. Organic & Biomolecular Chemistry, 20(11), 2264-2268. Available at: [Link]

  • MySkinRecipes. (n.d.). 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Retrieved from [Link]

  • ACS Publications. (2004). Tin-Free Radical Cyclizations for the Synthesis of 7-Azaoxindoles, 7-Azaindolines, Tetrahydro[7][8]naphthyridines, and Tetrahydro-5H-pyrido[2,3-b]azepin-8-ones. Organic Letters, 6(15), 2495-2498. Available at: [Link]

  • ACS Publications. (2000). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Chemical Reviews, 100(11), 4041-4066. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Retrieved from [Link]

  • ResearchGate. (2025). Predicted Reversal in N-Methylazepine/N-Methyl-7-azanorcaradiene Equilibrium upon Formation of Their N-Oxides. Available at: [Link]

  • PubChem. (n.d.). 2-((1H-Pyrrolo(2,3-b)pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-(1,1'-biphenyl)-2-yl)methyl)piperazin-1-yl)benzoic acid. Retrieved from [Link]

Sources

Technical Support Center: N-Methylation of 7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-methylation of 7-azaindole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this crucial chemical transformation. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, and its precise functionalization is often key to modulating biological activity.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges and achieve your desired N-methylated products with higher yield and purity.

Understanding the Core Challenge: N1 vs. N7 Regioselectivity

The fundamental challenge in the N-methylation of 7-azaindole lies in controlling the regioselectivity of the reaction. The 7-azaindole core possesses two nitrogen atoms available for methylation: the N1-nitrogen of the pyrrole ring and the N7-nitrogen of the pyridine ring. The pyrrole N1 is generally more nucleophilic and readily deprotonated, while the pyridine N7 is less nucleophilic. However, under certain conditions, methylation can occur at the N7 position, leading to the formation of a quaternary ammonium salt, or a mixture of N1 and N7 methylated products. This guide will provide strategies to selectively achieve methylation at either the N1 or N7 position.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction is producing a mixture of N1- and N7-methylated products. How can I improve N1 selectivity?

A1: Achieving high N1 selectivity is a common goal. The key is to employ conditions that favor the deprotonation and subsequent methylation of the more nucleophilic N1 position while minimizing the reactivity of the N7 position.

Underlying Principle: The N1-proton is more acidic than any C-H proton on the ring and is the typical site of deprotonation with a suitable base. The resulting N1-anion is a soft nucleophile and will readily react with a methylating agent.

Troubleshooting Steps & Solutions:

  • Choice of Base and Solvent: The combination of a strong, non-nucleophilic base and a polar aprotic solvent is often effective.

    • Recommended Conditions: Sodium hydride (NaH) in a solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) is a standard choice. The NaH irreversibly deprotonates the N1 position, generating the sodium salt of the 7-azaindole, which then reacts with the methylating agent.

    • Alternative Bases: Potassium hydroxide (KOH) or potassium carbonate (K2CO3) can also be used, often in DMF or dimethyl sulfoxide (DMSO).[3] Weaker bases may require heating to drive the reaction to completion.

  • Milder Methylating Agents: While methyl iodide (MeI) is common, it is highly reactive and can lead to over-methylation. Consider using a less reactive methylating agent.

    • Dimethyl Carbonate (DMC): DMC is an environmentally friendly and less toxic alternative to MeI and dimethyl sulfate.[4][5] Reactions with DMC often require a base like K2CO3 and are typically run at elevated temperatures.[4][6]

  • Reaction Temperature: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) after the initial deprotonation can help to improve selectivity by minimizing side reactions.

Q2: I am observing the formation of a quaternary ammonium salt at the N7 position. How can I avoid this?

A2: The formation of an N7-methylated quaternary salt is a common side reaction, especially with highly reactive methylating agents and forcing conditions.[3]

Underlying Principle: The N7 nitrogen, while less nucleophilic than the deprotonated N1, can still be alkylated, particularly if the N1 position is already methylated or if the reaction conditions are harsh.

Troubleshooting Steps & Solutions:

  • Control Stoichiometry: Use a slight excess (1.05-1.2 equivalents) of the methylating agent. A large excess can drive the reaction towards di-methylation and quaternization.

  • Milder Conditions: As mentioned above, switching to a milder methylating agent like dimethyl carbonate can significantly reduce N7 quaternization.[4]

  • Alternative Methylating Reagents: For particularly sensitive substrates, consider using trimethylanilinium hydroxide. This reagent provides a milder source of methyl groups and can reduce the incidence of N7 alkylation.[3]

  • Phase Transfer Catalysis (PTC): PTC can be an effective method for selective N-alkylation under milder conditions, potentially reducing N7 quaternization.[7][8] This technique involves the use of a phase transfer catalyst (e.g., a quaternary ammonium salt) to shuttle the deprotonated 7-azaindole from an aqueous or solid phase into an organic phase where it reacts with the methylating agent.

Q3: How can I selectively achieve N7-methylation?

A3: While less common, selective N7-methylation can be achieved under specific conditions that favor reaction at the pyridine nitrogen.

Underlying Principle: Direct N7-alkylation is challenging due to the lower nucleophilicity of the pyridine nitrogen. However, certain conditions can promote this pathway. A reported general and mild procedure for the alkylation of 7-azaindazole at the N7 position using alkyl halides in butanone requires no additives like acids or bases.[9]

Strategies for N7-Methylation:

  • Protecting the N1 Position: The most straightforward approach is to first protect the N1 position with a suitable protecting group. Common protecting groups for indoles include tert-butyloxycarbonyl (Boc), benzenesulfonyl (Bs), or [2-(trimethylsilyl)ethoxy]methyl (SEM). Once the N1 position is blocked, methylation will be directed to the N7 position. Subsequent deprotection will yield the N7-methylated product.

  • Reaction Conditions: A study on 7-azaindazoles has shown that N7-alkylation can be achieved using alkyl halides in butanone without the need for a base.[9] This suggests that under neutral, heated conditions, direct alkylation at the N7 position may be possible.

Q4: How can I distinguish between the N1-methyl and N7-methyl isomers?

A4: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between N1- and N7-methylated 7-azaindole isomers.

Key NMR Signatures:

  • ¹H NMR:

    • N1-Methyl: The N-methyl protons will typically appear as a singlet in the range of 3.7-4.0 ppm. The proton on the N1-H of the starting material will be absent. The chemical shifts of the aromatic protons will also be affected.

    • N7-Methyl: The N-methyl protons of the quaternary salt will be significantly downfield shifted compared to the N1-methyl protons, often appearing above 4.0 ppm. The aromatic protons of the pyridine ring will also show a characteristic downfield shift due to the positive charge on the nitrogen.

  • ¹³C NMR:

    • The chemical shift of the N-methyl carbon will be different for the two isomers.

    • The chemical shifts of the carbons in the pyridine and pyrrole rings will be distinct for each isomer, providing a clear fingerprint for identification.[10]

  • 2D NMR (HMBC, NOESY):

    • HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment can show a correlation between the N-methyl protons and the carbons of the azaindole ring. For the N1-methyl isomer, correlations to C2 and C7a would be expected. For the N7-methyl isomer, correlations to C6 and C8 would be observed.[11]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can show through-space correlations between the N-methyl protons and nearby protons on the ring, helping to confirm the site of methylation.

Isomer¹H NMR Chemical Shift (N-CH₃)Key HMBC Correlations (from N-CH₃)
N1-Methyl-7-azaindole ~3.7-4.0 ppmC2, C7a
N7-Methyl-7-azaindole Cation > 4.0 ppmC6, C8

Note: Exact chemical shifts will vary depending on the solvent and the specific substituents on the 7-azaindole derivative.

Experimental Protocols

Protocol 1: General Procedure for N1-Selective Methylation using Sodium Hydride and Methyl Iodide

This protocol is a standard method for achieving high yields of the N1-methylated product.

Materials:

  • 7-Azaindole derivative

  • Sodium hydride (60% dispersion in mineral oil)

  • Methyl iodide (MeI)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF, add a solution of the 7-azaindole derivative (1.0 eq.) in anhydrous DMF dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

  • Extract the mixture with ethyl acetate (3 x).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure N1-methyl-7-azaindole derivative.

Protocol 2: N1-Selective Methylation using Potassium Carbonate and Dimethyl Carbonate

This protocol offers a milder and more environmentally friendly alternative.[4]

Materials:

  • 7-Azaindole derivative

  • Potassium carbonate (K₂CO₃), finely powdered

  • Dimethyl carbonate (DMC)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a mixture of the 7-azaindole derivative (1.0 eq.) and potassium carbonate (2.0 eq.) in anhydrous DMF, add dimethyl carbonate (3.0 eq.).

  • Heat the reaction mixture to 100-120 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Workflow

Logical Workflow for Troubleshooting N-Methylation

troubleshooting_workflow cluster_issues Identify Primary Issue cluster_solutions_conversion Solutions for Low Conversion cluster_solutions_mixture Solutions for N1/N7 Mixture cluster_solutions_quat Solutions for N7 Quaternization start Start: N-Methylation of 7-Azaindole check_outcome Analyze Reaction Outcome (TLC, LC-MS, NMR) start->check_outcome low_conversion Low or No Conversion check_outcome->low_conversion Incomplete Reaction mixture Mixture of N1/N7 Isomers check_outcome->mixture Poor Regioselectivity quaternization N7 Quaternization check_outcome->quaternization Side Product Formation success Desired Product Obtained check_outcome->success Clean Reaction increase_temp Increase Temperature low_conversion->increase_temp stronger_base Use Stronger Base (e.g., NaH) low_conversion->stronger_base more_reactive_me Use More Reactive Methylating Agent (e.g., MeI) low_conversion->more_reactive_me milder_conditions Use Milder Conditions (Lower Temp, Milder Base) mixture->milder_conditions less_reactive_me Use Less Reactive Methylating Agent (e.g., DMC) mixture->less_reactive_me ptc Consider Phase Transfer Catalysis mixture->ptc control_stoich Control Stoichiometry of Methylating Agent quaternization->control_stoich mild_reagent Use Milder Methylating Agent (e.g., DMC) quaternization->mild_reagent protect_n1 Protect N1 Position First quaternization->protect_n1 increase_temp->check_outcome stronger_base->check_outcome more_reactive_me->check_outcome milder_conditions->check_outcome less_reactive_me->check_outcome ptc->check_outcome control_stoich->check_outcome mild_reagent->check_outcome protect_n1->check_outcome

Caption: A decision-making workflow for troubleshooting common issues in the N-methylation of 7-azaindole derivatives.

Regioselectivity in 7-Azaindole N-Methylation

regioselectivity cluster_n1 N1-Selective Pathway cluster_n7 N7-Quaternization Pathway azaindole 7-Azaindole Derivative deprotonation Deprotonation at N1 (e.g., NaH in DMF) azaindole->deprotonation Strong Base harsh_conditions Harsh Conditions (Excess MeI, High Temp) azaindole->harsh_conditions Forcing Conditions n1_anion N1-Anion Intermediate deprotonation->n1_anion methylation_n1 Reaction with Methylating Agent n1_anion->methylation_n1 n1_product N1-Methyl-7-azaindole methylation_n1->n1_product n7_attack Nucleophilic Attack from N7 harsh_conditions->n7_attack n7_product N7-Methyl-7-azaindolium Salt n7_attack->n7_product

Caption: A diagram illustrating the competing pathways for N1-selective methylation versus N7-quaternization of 7-azaindole.

References

  • Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry. Available at: [Link]

  • Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. PMC. Available at: [Link]

  • Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. MDPI. Available at: [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available at: [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles. Organic Letters. Available at: [Link]

  • Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation. PubMed. Available at: [Link]

  • Mild methylation conditions. Reddit. Available at: [Link]

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry. Available at: [Link]

  • Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. Journal of Pharmaceutical Research International. Available at: [Link]

  • General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization. PubMed Central. Available at: [Link]

  • Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. MDPI. Available at: [Link]

  • Asymmetric Phase-Transfer-Catalyzed Intramolecular N-Alkylation of Indoles and Pyrroles: A Combined Experimental and Theoretical Investigation. IRIS. Available at: [Link]

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry. Available at: [Link]

  • Selective N7 Alkylation of 7-Azaindazoles. ResearchGate. Available at: [Link]

  • Methylation of indole compounds using dimethyl carbonate. Google Patents.
  • Site-Selective Intermolecular Oxidative C-3 Alkenylation of 7-Azaindoles at Room Temperature. ACS Publications. Available at: [Link]

  • A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. ResearchGate. Available at: [Link]

  • A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. ResearchGate. Available at: [Link]

  • Understanding the NMR properties and conformational behavior of indole vs. azaindole group in protoberberines: NICS and NCS analysis. ResearchGate. Available at: [Link]

  • Understanding the NMR properties and conformational behavior of indole vs. azaindole group in protoberberines: NICS and NCS analysis. Sci-Hub. Available at: [Link]

  • Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. NIH. Available at: [Link]

  • Preparation method for 4-substituted-7-azaindole. Google Patents.
  • Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles. PMC. Available at: [Link]

  • Regioselective protection at N-2 and derivatization at C-3 of indazoles. PubMed. Available at: [Link]

  • Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. ACS Omega. Available at: [Link]

  • Preparation method of 2-methyl-7-azaindole. Google Patents.
  • Borrowing Hydrogen N-Alkylation of Amines using Alcohols: An Overview. Cardiff University. Available at: [Link]

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. PubMed. Available at: [Link]

  • Selective synthesis of mono- and di-methylated amines using methanol and sodium azide as C1 and N1 sources. Green Chemistry. Available at: [Link]

  • Directing Group Guided Site‐Selective Alkylation of Indoles by Epoxides: Synthesis of β‐Indolylethyl Alcohol Derivatives. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Synthesis of 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and optimize reaction conditions for this valuable heterocyclic compound. As a key intermediate in the development of various therapeutic agents, including kinase inhibitors, a robust and reproducible synthetic route is paramount.[1] This document provides in-depth, experience-driven advice to ensure the successful synthesis of this target molecule.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare the this compound core?

A1: The synthesis of this compound can be approached through a few strategic pathways. The choice often depends on the availability of starting materials and the desired scale of the reaction. Two primary strategies are:

  • Route A: Late-stage N-methylation. This involves the initial synthesis of 1H-pyrrolo[2,3-b]pyridin-5-ol (5-hydroxy-7-azaindole) followed by methylation of the pyrrole nitrogen. The synthesis of the 5-hydroxy-7-azaindole core can be achieved, for example, through the debenzylation of 5-benzyloxy-7-azaindole using a palladium on carbon catalyst with a hydrogen source.[2]

  • Route B: Early-stage N-methylation. This approach involves the methylation of a suitable 7-azaindole precursor prior to the introduction or unmasking of the 5-hydroxy group. For instance, one could start with a protected 5-bromo-7-azaindole, perform the N-methylation, and then proceed with a hydroxylation reaction.[3]

Q2: I am observing a very low yield in my reaction. What are the likely causes?

A2: Low yields in heterocyclic synthesis are a common challenge and can stem from several factors.[4] A systematic approach to troubleshooting is crucial. Key areas to investigate include:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters.[4] Small-scale trial reactions are recommended to identify the optimal conditions.

  • Purity of Reagents and Solvents: Impurities in starting materials or solvents can lead to side reactions or incomplete conversion.[4] Always use reagents of appropriate purity and ensure solvents are anhydrous when necessary.

  • Atmospheric Contamination: Many organic reactions are sensitive to moisture and oxygen.[4] Employing proper inert atmosphere techniques, such as a nitrogen or argon blanket, is essential if your reaction is air-sensitive.

  • Product Instability: The desired product might be unstable under the reaction or workup conditions. Monitoring the reaction progress by TLC or LC-MS can help detect product degradation.[4]

Q3: How can I effectively purify the final product, this compound?

A3: Purification of N-heterocycles can sometimes be challenging.[5] For this compound, a combination of techniques might be necessary:

  • Column Chromatography: This is a standard method for purification. The choice of solvent system is critical; a good starting point is a mixture of hexanes/ethyl acetate or dichloromethane/methanol.[5] The polarity can be fine-tuned based on TLC analysis.

  • Recrystallization: This technique can yield highly pure crystalline material. The key is to find a suitable solvent or solvent mixture in which the compound is soluble when hot but sparingly soluble when cold.[5] Common solvents to screen include ethanol, methanol, and ethyl acetate, potentially with the addition of water or hexanes.[5]

  • Acid-Base Extraction: Given the presence of the basic pyridine nitrogen and the acidic hydroxyl group, an acid-base extraction during the workup can help remove non-ionizable impurities.

Troubleshooting Guide

This section provides a more in-depth look at specific problems you might encounter during the synthesis of this compound and offers actionable solutions.

Problem 1: Incomplete N-Methylation of 1H-pyrrolo[2,3-b]pyridin-5-ol

Symptoms:

  • TLC or LC-MS analysis of the crude reaction mixture shows a significant amount of starting material (1H-pyrrolo[2,3-b]pyridin-5-ol) remaining.

  • The isolated product is a mixture of the starting material and the desired N-methylated product.

Potential Causes & Solutions:

CauseScientific RationaleTroubleshooting Steps
Insufficient Base The pyrrole nitrogen of 7-azaindole is not particularly acidic and requires a sufficiently strong base for deprotonation before the electrophilic methylating agent is added.Use a stronger base such as sodium hydride (NaH) in an aprotic solvent like DMF or THF. Ensure the base is fresh and has been handled under inert conditions to prevent deactivation.
Inactive Methylating Agent The methylating agent (e.g., methyl iodide) may have degraded over time.Use a fresh bottle of the methylating agent. Consider using alternative, more reactive methylating agents like dimethyl sulfate, but be mindful of their higher toxicity.
Reaction Temperature Too Low The deprotonation or the subsequent methylation step may have a significant activation energy barrier.While N-alkylation of similar heterocycles is often performed at room temperature, gently heating the reaction mixture (e.g., to 40-50 °C) might be necessary to drive the reaction to completion. Monitor for potential side reactions at elevated temperatures.
Problem 2: Formation of Multiple Products (Isomeric Impurities)

Symptoms:

  • TLC analysis shows multiple spots with similar Rf values to the desired product.

  • NMR of the purified product reveals unexpected signals, suggesting the presence of isomers.

Potential Causes & Solutions:

CauseScientific RationaleTroubleshooting Steps
N-Methylation vs. O-Methylation The hydroxyl group at the 5-position is also nucleophilic and can compete with the pyrrole nitrogen for the methylating agent, leading to the formation of the O-methylated isomer.Protect the hydroxyl group before N-methylation. Common protecting groups for phenols include benzyl or silyl ethers. The protecting group can then be removed in a subsequent step.
Methylation on the Pyridine Nitrogen Although less likely due to the electronic nature of the pyridine ring, methylation at the pyridine nitrogen can occur under certain conditions, leading to a quaternary salt.Use milder methylating agents and carefully control the stoichiometry. The choice of base can also influence the regioselectivity.
Problem 3: Difficulty in Removing the Protecting Group (if applicable)

Symptoms:

  • The deprotection step (e.g., debenzylation or desilylation) does not go to completion.

  • The desired product is obtained in a low yield after the deprotection step.

Potential Causes & Solutions:

CauseScientific RationaleTroubleshooting Steps
Catalyst Poisoning (for hydrogenolysis) If using a palladium catalyst for debenzylation, certain functional groups or impurities in the substrate can poison the catalyst, reducing its activity.Ensure the substrate is pure before the debenzylation step. Use a higher loading of the catalyst or a more active catalyst.
Steric Hindrance A bulky protecting group might be sterically hindered, making it difficult for the deprotecting reagent to access the reactive site.Choose a protecting group that is known to be readily cleavable under mild conditions. For example, a TBS (tert-butyldimethylsilyl) group is generally easier to remove than a TIPS (triisopropylsilyl) group.
Incomplete Reaction The reaction conditions (time, temperature, reagent stoichiometry) may not be sufficient for complete deprotection.Increase the reaction time, temperature, or the amount of the deprotecting reagent. Monitor the reaction progress closely by TLC or LC-MS.

Experimental Workflows

Workflow 1: General Procedure for N-Methylation

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A 1. Dissolve 1H-pyrrolo[2,3-b]pyridin-5-ol in anhydrous DMF B 2. Add NaH portion-wise at 0 °C under N2 A->B C 3. Stir for 30 min at 0 °C B->C D 4. Add methyl iodide dropwise at 0 °C C->D E 5. Allow to warm to room temperature D->E F 6. Stir until TLC indicates completion E->F G 7. Quench with water F->G H 8. Extract with ethyl acetate G->H I 9. Purify by column chromatography H->I

Caption: General workflow for the N-methylation of 1H-pyrrolo[2,3-b]pyridin-5-ol.

Workflow 2: Troubleshooting Decision Tree for Low Yield

Start Low Yield Observed Check_Purity Check Purity of Starting Materials & Solvents Start->Check_Purity Impure Use Purified Materials Check_Purity->Impure Impure Pure Purity OK Check_Purity->Pure Pure Check_Conditions Optimize Reaction Conditions (Temp, Time) Pure->Check_Conditions Improved Yield Improved Check_Conditions->Improved Yes Not_Improved No Improvement Check_Conditions->Not_Improved No Check_Atmosphere Ensure Inert Atmosphere (N2/Ar) Not_Improved->Check_Atmosphere Yield_Up Yield Increases Check_Atmosphere->Yield_Up Yes No_Change No Change Check_Atmosphere->No_Change No Check_Degradation Monitor for Product Degradation (TLC/LC-MS) No_Change->Check_Degradation Degradation_Observed Modify Workup or Reaction Conditions Check_Degradation->Degradation_Observed Degradation No_Degradation Consult Further Literature Check_Degradation->No_Degradation Stable

Caption: Decision tree for troubleshooting low reaction yields.

References

  • BenchChem. (2025). troubleshooting guide for the synthesis of heterocyclic compounds.
  • BenchChem. (2025). Troubleshooting common issues in the synthesis of N-heterocycles.
  • ChemicalBook. (n.d.). 1H-PYRROLO[2,3-B]PYRIDIN-5-OL synthesis.
  • ChemicalBook. (2025). 1H-PYRROLO[2,3-B]PYRIDIN-5-OL | 98549-88-3.
  • MySkinRecipes. (n.d.). 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine.
  • Google Patents. (n.d.). CN107434807A - A kind of preparation method of the azaindole of 5 hydroxyl 7.
  • BenchChem. (2025). Head-to-head comparison of different synthesis routes for 1-Methyl-1H-pyrrolo[2,3-b]pyridine.
  • Aladdin Scientific. (n.d.). This compound.
  • ACS Publications. (n.d.).

Sources

1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol solubility issues and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound. Our goal is to provide you with practical, scientifically-grounded solutions to ensure the smooth progression of your experiments.

Troubleshooting Guide

This section provides direct answers and step-by-step guidance for common solubility issues encountered with this compound.

Q1: My this compound is not dissolving in my chosen solvent. What are my next steps?

This is a common challenge with heterocyclic compounds. The pyrrolopyridine core, while containing nitrogen atoms that can participate in hydrogen bonding, is also a relatively rigid, planar system that can lead to strong crystal lattice energy. The methyl group adds to the lipophilicity, potentially reducing aqueous solubility.

Causality-Driven Troubleshooting Workflow:

We recommend a systematic approach to troubleshoot solubility. Start with the simplest, least disruptive methods before moving to more complex techniques that might impact downstream experiments.

G A Initial Observation: Compound is insoluble B Step 1: Verify Compound & Solvent - Confirm compound identity & purity. - Use fresh, anhydrous solvent. A->B Start Here C Step 2: Mechanical & Thermal Energy - Vortex/stir vigorously. - Gently warm the solution (e.g., 37-50°C). - Use an ultrasonic bath (sonication). B->C If still insoluble D Step 3: Co-Solvent System - Introduce a small percentage (e.g., 5-10%) of a compatible co-solvent (e.g., DMSO, DMF, Ethanol). C->D If still insoluble G Success: Compound Dissolved C->G Check for dissolution E Step 4: pH Adjustment - Is the compound acidic or basic? - Adjust pH to ionize the molecule. - For this compound, consider slight acidification. D->E If still insoluble D->G Check for dissolution F Step 5: Advanced Methods - If all else fails, consider formulation strategies like solid dispersions or nanoparticle formation. E->F For formulation development E->G Check for dissolution

Caption: Troubleshooting workflow for solubilizing this compound.

Q2: I need to prepare a stock solution. What is a reliable starting protocol?

Expert Insight: For novel or poorly characterized compounds, the goal is to create a concentrated, stable stock solution in a solvent that is compatible with your downstream assays. Dimethyl sulfoxide (DMSO) is often the first choice due to its broad solubilizing power.

Protocol: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (MW: 148.17 g/mol )[1]

  • High-purity, anhydrous DMSO

  • Calibrated analytical balance

  • Microcentrifuge tubes or appropriate vials

  • Pipettors

  • Vortex mixer and/or ultrasonic bath

Methodology:

  • Calculation:

    • To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 148.17 g/mol = 0.0014817 g = 1.48 mg

  • Weighing:

    • Carefully weigh out approximately 1.48 mg of the compound into a clean, tared vial. It is crucial to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE)[2][3][4].

  • Solvent Addition:

    • Add 1 mL of anhydrous DMSO to the vial containing the compound.

  • Solubilization:

    • Cap the vial securely.

    • Vortex the mixture vigorously for 1-2 minutes.

    • If particles are still visible, place the vial in an ultrasonic bath for 5-10 minutes. Sonication uses high-frequency sound waves to agitate the solvent and break down solute aggregates, accelerating dissolution.

    • Gentle warming (up to 50°C) can also be applied, but monitor for any signs of compound degradation (e.g., color change).

  • Verification & Storage:

    • Visually inspect the solution against a light source to ensure all solid material has dissolved.

    • Once fully dissolved, the stock solution should be stored appropriately. For many heterocyclic compounds, storage at -20°C or -80°C in small aliquots is recommended to prevent degradation from repeated freeze-thaw cycles[5].

Q3: My aqueous buffer is causing my compound to precipitate out of solution, even when diluted from a DMSO stock. How can I prevent this?

This is a classic problem of a poorly water-soluble compound crashing out when the organic co-solvent is diluted into an aqueous medium. The key is to maintain the compound's solubility in the final aqueous environment.

Solutions Ranked by Experimental Impact:

  • Decrease the Final Concentration: The simplest solution is often to work at a lower final concentration of the compound.

  • Increase Co-Solvent Percentage: Determine the maximum percentage of DMSO (or other organic solvent) your assay can tolerate without affecting the biological system. Often, up to 1% DMSO is acceptable, but this must be validated.

  • Use Pluronic F-68 or other surfactants: Adding a small amount (e.g., 0.01-0.1%) of a non-ionic surfactant like Pluronic F-68 or Tween 80 to your aqueous buffer can help to create micelles that encapsulate the compound, keeping it in solution[6][7]. This is a common technique in cell culture applications.

G cluster_0 Co-Solvent Mechanism A Poorly Soluble Compound D Solvated Compound (Soluble) A->D Solvation Shell Formation B Water Molecules C Co-Solvent (e.g., DMSO) C->D Disrupts Water's H-bond Network

Caption: Co-solvents enhance solubility by reducing the polarity of the solvent system.

Frequently Asked Questions (FAQs)

Q: What are the known physicochemical properties of this compound?

Direct experimental data for this specific molecule is limited. However, we can compile known and predicted properties.

PropertyValueSource
Molecular Formula C₈H₈N₂O[1]
Molecular Weight 148.17 g/mol [1]
Melting Point 137.5 °C[1]
Appearance Likely a solid (powder/crystal)Inferred from melting point
Predicted pKa ~6.9 (Estimated based on similar structures)[8]

Q: Is this compound soluble in alcohols like ethanol or methanol?

Yes, it is highly likely. A patent for related 1H-pyrrolo[2,3-b]pyridines lists methanol and ethanol as suitable solvents[9]. The parent compound, 1H-Pyrrolo[2,3-b]pyridine, is also soluble in methanol. These less polar organic solvents are generally good choices for compounds with both hydrogen-bonding capabilities (the -OH group) and lipophilic regions (the methylated ring system).

Q: What are some advanced solubility enhancement techniques for drug development?

For compounds with persistent solubility issues that are being considered for in-vivo or clinical development, more advanced formulation strategies are often necessary. These techniques aim to overcome the high lattice energy of the crystal or improve its interaction with water.[10]

  • Solid Dispersions: The compound is dispersed within a hydrophilic polymer matrix (e.g., PVP, PEG) at a molecular level[6]. This prevents the molecule from crystallizing, presenting it in a higher-energy, more soluble amorphous state.

  • Nanotechnology: The drug's particle size is reduced to the nanometer scale[11]. This dramatically increases the surface area-to-volume ratio, leading to a faster dissolution rate as described by the Noyes-Whitney equation[6][11].

  • Complexation: Using molecules like cyclodextrins to form inclusion complexes can shield the hydrophobic parts of the drug from water, thereby increasing its apparent solubility[12][13].

Q: How should I store the solid compound and its solutions?

  • Solid Compound: Store in a tightly sealed container in a cool, dry, dark place[14]. A desiccator or an inert gas environment can be beneficial for long-term stability[5].

  • Solutions: As previously mentioned, store stock solutions in DMSO or other organic solvents at -20°C or -80°C in single-use aliquots to prevent degradation. Aqueous solutions are likely to be less stable and should ideally be prepared fresh for each experiment.

References

  • WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents. Google Patents.
  • 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine - MySkinRecipes . MySkinRecipes. Available at: [Link]

  • 5 Novel Techniques for Solubility Enhancement . Ascendia Pharmaceutical Solutions. (2021-07-26). Available at: [Link]

  • This compound . Aladdin Scientific. Available at: [Link]

  • 2-((1H-Pyrrolo(2,3-b)pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-(1,1'-biphenyl)-2-yl)methyl)piperazin-1-yl)benzoic . PubChem. Available at: [Link]

  • Solubilization techniques used for poorly water-soluble drugs . PubMed Central. Available at: [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility . Longdom Publishing. Available at: [Link]

  • CHAPTER 2: Tactics to Improve Solubility Available . Royal Society of Chemistry. (2021-08-27). Available at: [Link]

  • Improving solubility via structural modification . ResearchGate. (2025-08-10). Available at: [Link]

  • Solubilization techniques used for poorly water-soluble drugs . PubMed. Available at: [Link]

  • Techniques for Improving Solubility . International Journal of Medical Science and Dental Research. Available at: [Link]

  • MSDS of 1H-Pyrrolo[2,3-b]pyridine, 5-(4-chlorophenyl)- . Capot Chemical. (2026-01-13). Available at: [Link]

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review . Indian Journal of Pharmaceutical and Biological Research. (2019-06-30). Available at: [Link]

  • Techniques for solubility enhancement of poorly soluble drugs: an overview . Journal of Medical and Pharmaceutical and Allied Sciences. (2012-12-12). Available at: [Link]

  • (1H-Pyrrolo[2,3-b]pyridin-5-yl)methanol . PubChem. Available at: [Link]

  • CAS No : 1235865-76-5 | Product Name : Methyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy) . Autech Industry Co.,Limited. Available at: [Link]

Sources

Technical Support Center: Purification of 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable 7-azaindole derivative, a key intermediate in the synthesis of pharmaceutical agents like kinase inhibitors[1]. The unique physicochemical properties of the 7-azaindole scaffold, particularly the presence of a polar hydroxyl group and multiple nitrogen heteroatoms, present distinct purification challenges. This guide provides in-depth, field-proven troubleshooting advice and detailed protocols to help you navigate these complexities and achieve high purity.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the purification of this compound and its analogs.

Q1: My post-reaction crude product shows multiple persistent impurities by LC-MS, even after a standard aqueous work-up. What are the likely culprits?

A1: The impurity profile of this compound is highly dependent on the synthetic route. However, based on the known reactivity of pyridine and pyrrole precursors, impurities typically fall into several classes:

  • Incompletely Reacted Starting Materials: The most straightforward impurities to identify. Ensure your reaction is monitored to completion using an appropriate technique like TLC or LC-MS[2].

  • Process-Related Impurities: This includes residual catalysts (e.g., palladium from coupling reactions)[3] or reagents.

  • Side-Reaction Products: The 7-azaindole core synthesis can be complex, leading to structurally similar byproducts that are difficult to separate. Common side reactions include:

    • Dimerization: Precursors like substituted picolines can undergo dimerization under the strong basic conditions (e.g., LDA) often used in synthesis[4].

    • Isomer Formation: Depending on the cyclization strategy, regioisomers can form, leading to challenging separations.

    • Degradation Products: The 7-azaindole ring can be sensitive to harsh acidic or basic conditions and high temperatures, which may be used during synthesis or work-up, leading to degradation[2]. The phenolic hydroxyl group is also susceptible to oxidation, which can introduce color to the final product.

A decision workflow for identifying and mitigating these impurities is crucial for process optimization.

start Crude Product Analysis (LC-MS, NMR) mw_match Molecular Weight Matches Starting Material? start->mw_match side_reaction Unknown MW or Isomeric Mass? start->side_reaction incomplete Incomplete Reaction mw_match->incomplete Yes degradation Is impurity a known degradant? side_reaction->degradation Check Literature struct_elucid Structure Elucidation: - Isolate via Prep-HPLC - 2D NMR, HRMS side_reaction->struct_elucid No Match optimize_cond Optimize Reaction: - Time - Temperature - Stoichiometry incomplete->optimize_cond milder_cond Use Milder Conditions: - Lower Temp - pH Control degradation->milder_cond

Caption: Workflow for impurity source identification.

Q2: I'm experiencing significant peak tailing and poor separation during silica gel chromatography. How can I optimize my method?

A2: This is a classic problem when purifying compounds containing basic nitrogen atoms, like the pyridine ring in the 7-azaindole core, and a polar hydroxyl group. The free silanol groups on the silica surface are acidic and can strongly interact with the basic nitrogens, causing tailing and sometimes irreversible adsorption.

Causality: The lone pair of electrons on the pyridine nitrogen acts as a Lewis base, forming strong hydrogen bonds with surface silanols (Si-OH). This leads to a slow desorption rate and results in broad, tailing peaks.

Troubleshooting & Optimization:

  • Solvent System Modification: The polarity of your eluent must be finely tuned. Start with a non-polar solvent (like heptane or toluene) and gradually increase the polar component (like ethyl acetate or acetone). For highly polar compounds, a dichloromethane/methanol system is common[3].

  • Use of Additives (Key to Success): To mitigate the acidic nature of silica, add a small amount of a basic modifier to your eluent.

    • Triethylamine (TEA) or Ammonia: Adding 0.1-1% TEA or using a solvent system containing ammonium hydroxide (e.g., in the methanol portion) will neutralize the acidic sites on the silica gel, dramatically improving peak shape.

    • Acetic Acid (for acidic compounds): While your compound is basic, if you were purifying an acidic analog, adding a small amount of acetic acid would serve a similar purpose by protonating the compound and reducing its interaction with silica.

ProblemProbable CauseRecommended Solution
Peak Tailing Strong interaction of basic nitrogen with acidic silica.Add 0.1-1% triethylamine (TEA) to the eluent system.
Poor Resolution Inappropriate solvent polarity.Optimize the eluent system using a gradient. Test DCM/MeOH or EtOAc/Heptane systems.
Compound Stuck on Column Compound is too polar for the chosen eluent.Switch to a more polar system (e.g., high % of MeOH in DCM). Consider reverse-phase chromatography.
Multiple Unresolved Spots on TLC Co-eluting impurities of similar polarity.Try a different solvent system (e.g., Acetone/Toluene instead of EtOAc/Heptane). If unresolved, preparative HPLC is the next step[2].
Q3: My compound has very poor solubility in standard organic solvents, making both chromatography and recrystallization difficult. What are my options?

A3: Poor solubility is a known challenge for some heterocyclic compounds, particularly those capable of strong intermolecular hydrogen bonding, like 7-azaindoles with a free hydroxyl group[5]. Some derivatives are soluble only in high-boiling point aprotic solvents like DMF or DMSO, which are unsuitable for routine purification[6].

Alternative Purification Strategies:

  • Trituration: If the impurities are significantly more soluble than your target compound, trituration is an effective method. Suspend the crude solid in a solvent where the product is sparingly soluble but the impurities are soluble (e.g., diethyl ether, ethyl acetate, or methanol). Stir vigorously, then filter to collect the purified, solid product.

  • pH-Mediated Precipitation: This is a powerful technique for compounds with acidic or basic handles.

    • Step 1: Dissolve the crude material in an aqueous acidic solution (e.g., 1M HCl). The basic nitrogen will be protonated, forming a soluble salt.

    • Step 2: Filter the solution to remove any insoluble, non-basic impurities.

    • Step 3: Slowly add a base (e.g., 1M NaOH or NaHCO₃) to the filtrate to increase the pH. The neutral product will precipitate out of the solution once its pKa is reached.

    • Step 4: Collect the solid by filtration, wash with water to remove salts, and dry thoroughly. This method is described in synthetic procedures for the parent compound, 1H-pyrrolo[2,3-b]pyridin-5-ol[7][8].

  • Crystallization by Solvent Diffusion: For compounds that are only soluble in solvents like DMF or DMSO, this is an excellent method to obtain high-purity crystals.

    • Dissolve your compound in a minimal amount of a high-boiling point solvent in which it is soluble (e.g., DMF).

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed chamber (like a beaker covered with parafilm) containing a miscible "anti-solvent" in which your compound is insoluble (e.g., dichloromethane, diethyl ether, or ethyl acetate)[6].

    • Over time, the vapor of the anti-solvent will slowly diffuse into the DMF solution, reducing the compound's solubility and promoting the slow growth of high-quality crystals[6].

Detailed Troubleshooting Protocols

Protocol 1: Optimized Flash Column Chromatography with a Basic Modifier

This protocol is designed to overcome peak tailing for basic compounds like this compound.

  • Eluent Preparation: Prepare two mobile phases.

    • Mobile Phase A: Heptane or Dichloromethane (DCM).

    • Mobile Phase B: Ethyl Acetate or Methanol, containing 1% Triethylamine (e.g., 10 mL of TEA in 990 mL of solvent).

  • TLC Analysis: Develop a TLC plate using a pre-mixed eluent (e.g., 95:5 DCM:MeOH with 1% TEA) to determine the approximate polarity needed for elution. The target Rf should be between 0.2 and 0.4.

  • Column Packing: Pack the silica gel column using the weak eluent (Mobile Phase A).

  • Sample Loading: Adsorb the crude material onto a small amount of silica gel (dry loading). Evaporate the solvent completely and carefully place the dried powder on top of the packed column bed.

  • Elution: Start the elution with 100% Mobile Phase A. Gradually increase the percentage of Mobile Phase B according to a linear gradient. The gradient steepness depends on the separation required.

  • Fraction Collection: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing the final traces of TEA may require co-evaporation with a solvent like toluene.

Caption: Workflow for optimized flash chromatography.

References

  • Guillaumet, G., & M. S. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link]

  • Aladdin Scientific. (n.d.). This compound. Retrieved from [Link]

  • Mohamed, M. F., et al. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]

  • Google Patents. (2013). SUBSTITUTED 1H-PYRROLO [2,3-B]PYRIDINE AND 1H-PYRAZOLO [3, 4-B]PYRIDINE DERIVATIVES AS SALT INDUCIBLE KINASE 2 (SIK2) INHIBITORS.
  • Kim, H. J., et al. (2022). Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole. Semantic Scholar. [Link]

  • Nielsen, S. F., et al. (2017). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central. [Link]

  • Nielsen, S. F., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3- d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. ACS Publications. [Link]

  • Liao, C., et al. (2019). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. PubMed Central. [Link]

  • Singh, K., et al. (2009). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. National Institutes of Health. [Link]

  • Herbert, R., & Wibberley, D. G. (1969). Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. Journal of the Chemical Society C: Organic. [Link]

  • Aladdin. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. ResearchGate. [Link]

  • Negrie, M., et al. (2001). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. ACS Publications. [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]

  • Wang, X., et al. (2012). 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine. PubMed Central. [Link]

  • MySkinRecipes. (n.d.). 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine. Retrieved from [Link]

Sources

Minimizing dimer formation in pyrrolopyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing Dimer Formation

Introduction

Pyrrolopyridines, also known as azaindoles, are a critical class of nitrogen-containing heterocyclic compounds frequently utilized as core scaffolds in medicinal chemistry for the development of novel therapeutics.[1][2] Their synthesis, however, can be accompanied by the formation of undesired dimeric byproducts, which can significantly reduce the yield of the target molecule and complicate purification processes. This guide provides in-depth technical assistance to troubleshoot and minimize dimer formation during pyrrolopyridine synthesis, ensuring higher yields and purity of your desired compounds.

Troubleshooting Guide: Dimer Formation

This section addresses specific issues related to dimer formation in a question-and-answer format, providing explanations and actionable solutions based on established chemical principles.

Question 1: I am observing significant amounts of a dimeric byproduct in my pyrrolopyridine synthesis. What are the likely causes?

Answer: Dimerization in pyrrolopyridine synthesis is often a result of self-condensation or other intermolecular reactions involving highly reactive intermediates. The primary causes can be categorized as follows:

  • High Concentration of Reactive Intermediates: Many synthetic routes to pyrrolopyridines proceed through intermediates that are susceptible to self-reaction. For instance, in syntheses involving strong bases like lithium diisopropylamide (LDA), the generation of a high concentration of a lithiated intermediate can lead to self-condensation before it can react with the desired electrophile.[3]

  • Sub-optimal Reaction Conditions: Factors such as elevated temperatures, prolonged reaction times, and incorrect order of reagent addition can favor the kinetics of dimerization over the desired intramolecular cyclization or intermolecular reaction.

  • Inappropriate Stoichiometry: An excess of a key reactant or reagent, particularly a strong base or a highly reactive coupling partner, can lead to uncontrolled side reactions, including dimerization.[3]

  • Presence of Unprotected Reactive Functional Groups: Functional groups on the starting materials, such as primary amines or activated methylene groups, can participate in intermolecular reactions leading to dimer formation if not appropriately protected.[4]

Question 2: How can I control the concentration of reactive intermediates to minimize dimerization?

Answer: Controlling the concentration of reactive intermediates is a crucial strategy to suppress dimer formation. Here are several effective approaches:

  • Slow Addition of Reagents: Adding a key reagent, such as a strong base or an electrophile, dropwise over an extended period can maintain a low steady-state concentration of the reactive intermediate. This minimizes the chance of two intermediates reacting with each other.

  • "Reverse Addition" Protocol: In some cases, reversing the order of addition can be beneficial. For example, instead of adding a strong base to a solution of the starting material, the starting material can be added slowly to the base solution. This ensures that the generated reactive intermediate is immediately in the presence of a large excess of the subsequent reactant, favoring the desired reaction pathway. A study on the synthesis of 2-phenyl-7-azaindole demonstrated that adding the nitrile to the LDA solution before the picoline improved yields by minimizing self-condensation of the lithiated picoline.[3]

  • High Dilution Conditions: Performing the reaction in a larger volume of solvent can decrease the concentration of all species, thereby reducing the probability of bimolecular side reactions like dimerization.

Question 3: What is the role of temperature and reaction time in dimer formation, and how can I optimize them?

Answer: Temperature and reaction time are critical parameters that directly influence the rates of both the desired reaction and the undesired dimerization.

  • Temperature Optimization:

    • Lowering the Temperature: Dimerization reactions, like many side reactions, often have a higher activation energy than the desired reaction. Therefore, running the reaction at a lower temperature can significantly reduce the rate of dimer formation while still allowing the desired reaction to proceed, albeit at a slower rate. It is often beneficial to start at a low temperature (e.g., -78 °C for reactions involving strong bases) and slowly warm the reaction to the optimal temperature.

    • Careful Heating: For reactions that require heating, it is essential to apply heat uniformly and to avoid localized overheating, which can promote side reactions. Using a well-stirred oil bath is recommended.

  • Reaction Time Optimization:

    • Monitoring Reaction Progress: Closely monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial. The reaction should be quenched as soon as the starting material is consumed to a satisfactory extent, as prolonged reaction times can lead to the accumulation of byproducts, including dimers.

Question 4: Can the choice of solvent and catalyst influence dimer formation?

Answer: Yes, the solvent and catalyst play a pivotal role in directing the reaction towards the desired product and minimizing side reactions.

  • Solvent Effects:

    • Polarity and Coordinating Ability: The choice of solvent can influence the solubility of reactants and the stability of intermediates. For instance, in a study on the synthesis of pyrrolo[3,4-b]pyridine derivatives, ethanol was found to be a superior solvent compared to methanol, acetonitrile, and toluene, leading to higher product yields.[5] In some cases, coordinating solvents like tetrahydrofuran (THF) can stabilize reactive intermediates and prevent their aggregation, which can precede dimerization.

    • Aqueous Media: Interestingly, for certain reactions like the amination of chloropyrrolopyrimidines, water has been shown to be an effective solvent, promoting the desired reaction under acidic conditions.[6]

  • Catalyst Selection:

    • Ligand Effects in Cross-Coupling Reactions: In transition metal-catalyzed reactions, such as Suzuki or Buchwald-Hartwig couplings, the choice of ligand can significantly impact selectivity and minimize side reactions. For instance, in the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, different palladium catalysts and ligands were screened to optimize the chemoselectivity of the amination and arylation steps, thereby avoiding the formation of undesired products.[1]

    • Lewis and Brønsted Acids: In reactions like the Aza-Diels-Alder reaction for the synthesis of pyrrolo[3,4-b]pyridin-5-ones, a Lewis acid catalyst such as scandium(III) triflate can promote the desired cycloaddition and prevent side reactions.[7] Similarly, the choice of acid is crucial in intramolecular condensation reactions to form pyrrolopyridinones, with a mixture of acetic acid and hydrochloric acid providing the best yields in one reported case.[8]

Frequently Asked Questions (FAQs)

Q1: What are some common synthetic strategies for preparing pyrrolopyridines, and which are more prone to dimer formation?

A1: Several synthetic routes are available for pyrrolopyridine synthesis, each with its own advantages and potential for side reactions.

  • Fischer Indole Synthesis: A classic method for synthesizing 7-azaindoles, but can suffer from low yields and the formation of complex mixtures if not optimized.[3]

  • Aza-Diels-Alder Reactions: A powerful method for constructing the pyridine ring, often providing good yields and control over regioselectivity.[9][10][11][12] The use of sealed tubes or microwave irradiation can improve yields and reduce side reactions.[7][9]

  • Multicomponent Reactions (MCRs): These reactions, such as the Ugi-3CR/aza-Diels-Alder cascade, offer an efficient way to build complex pyrrolopyridine scaffolds in a single step, often with high atom economy.[7][13]

  • Transition Metal-Catalyzed Cross-Coupling Reactions: Methods like Suzuki and Buchwald-Hartwig couplings are widely used to introduce substituents onto the pyrrolopyridine core.[1][14] Careful selection of catalysts and reaction conditions is crucial to avoid side reactions like reductive dehalogenation and dimerization.[1]

Syntheses involving highly reactive organometallic intermediates or strong bases are generally more susceptible to dimer formation if not carefully controlled.

Q2: How can I use protecting groups to prevent dimerization?

A2: Protecting groups are essential tools to temporarily block reactive functional groups and prevent them from participating in unwanted side reactions.

  • Protecting the Pyrrole Nitrogen (N-1): The N-H of the pyrrole ring is acidic and nucleophilic and can participate in side reactions. Common protecting groups for the pyrrole nitrogen include Boc (tert-butyloxycarbonyl), which is acid-labile, and SEM (2-(trimethylsilyl)ethoxymethyl), which can be removed under specific conditions.[4][15]

  • Protecting Other Reactive Groups: If your starting materials contain other reactive functional groups, such as hydroxyl or amino groups, they should also be protected to prevent them from interfering with the main reaction. The use of orthogonal protecting groups allows for the selective deprotection of one group without affecting the others, which is particularly useful in multi-step syntheses.[4]

Q3: Are there any analytical techniques that are particularly useful for detecting and characterizing dimeric byproducts?

A3: Yes, several analytical techniques are indispensable for identifying and quantifying dimer formation:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for detecting byproducts. The mass spectrometer will show a peak corresponding to the molecular weight of the dimer (twice the molecular weight of the monomer minus the mass of any atoms lost during dimerization).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide structural information about the dimer, helping to elucidate its structure. The increased complexity of the spectrum and the integration values of the peaks can indicate the presence of a dimeric species.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the amount of dimer present in the reaction mixture and to assess the purity of the final product.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Dimerization in a Base-Mediated Cyclization

This protocol provides a general workflow for a reaction known to be prone to dimerization due to the formation of a reactive anionic intermediate.

  • Reaction Setup:

    • Dry all glassware thoroughly in an oven and assemble under an inert atmosphere (e.g., nitrogen or argon).

    • Use anhydrous solvents.

  • Reagent Preparation:

    • Prepare a solution of the starting material in the chosen anhydrous solvent.

    • In a separate flask, prepare a solution of the strong base (e.g., LDA, NaH) in the same solvent.

  • Slow Addition at Low Temperature:

    • Cool the flask containing the starting material solution to a low temperature (e.g., -78 °C using a dry ice/acetone bath).

    • Add the base solution dropwise to the stirred starting material solution over a period of 30-60 minutes using a syringe pump.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction to stir at the low temperature for a specified time.

    • Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS.

  • Quenching:

    • Once the reaction is complete, quench it by slowly adding a suitable quenching agent (e.g., saturated aqueous ammonium chloride solution) at the low temperature.

  • Work-up and Purification:

    • Allow the reaction mixture to warm to room temperature and perform a standard aqueous work-up.

    • Purify the crude product using column chromatography to separate the desired product from any remaining dimer.

Data Summary

ParameterRecommendation for Minimizing Dimer FormationRationaleReference
Reagent Addition Slow, dropwise addition of the limiting reagent. Consider reverse addition.Maintains a low concentration of reactive intermediates, reducing the likelihood of self-reaction.[3]
Concentration Use high dilution conditions.Decreases the probability of bimolecular collisions that lead to dimerization.General Principle
Temperature Start at a low temperature and slowly warm if necessary.Favors the kinetics of the desired reaction over side reactions which often have higher activation energies.General Principle
Solvent Choose a solvent that solubilizes reactants and stabilizes intermediates. Screen different solvents for optimal results.Solvent can significantly influence reaction rates and selectivity.[5][6]
Catalyst/Ligand Screen a variety of catalysts and ligands for optimal selectivity in cross-coupling reactions.The electronic and steric properties of the catalyst system can direct the reaction pathway and suppress byproduct formation.[1]
Protecting Groups Protect reactive functional groups (e.g., N-H, O-H, NH2) that are not involved in the desired transformation.Prevents participation of these groups in unwanted side reactions.[4]

Visualizations

Logical Relationship Diagram: Factors Influencing Dimer Formation

Dimer_Formation_Factors cluster_conditions Reaction Conditions cluster_substrate Substrate Properties High Concentration High Concentration Dimer Formation Dimer Formation High Concentration->Dimer Formation High Temperature High Temperature High Temperature->Dimer Formation Incorrect Stoichiometry Incorrect Stoichiometry Incorrect Stoichiometry->Dimer Formation Prolonged Reaction Time Prolonged Reaction Time Prolonged Reaction Time->Dimer Formation Reactive Intermediates Reactive Intermediates Reactive Intermediates->Dimer Formation Unprotected Functional Groups Unprotected Functional Groups Unprotected Functional Groups->Dimer Formation

Caption: Key factors contributing to dimer formation.

Troubleshooting Workflow for Dimer Formation

Troubleshooting_Workflow start Dimer Formation Observed q1 Are you using a strong base or generating a highly reactive intermediate? start->q1 a1_yes Implement slow addition, reverse addition, or high dilution. q1->a1_yes Yes q2 Have you optimized the reaction temperature? q1->q2 No a1_yes->q2 a2_yes Run the reaction at a lower temperature. q2->a2_yes No q3 Are there unprotected functional groups on your substrate? q2->q3 Yes a2_yes->q3 a3_yes Introduce appropriate protecting groups. q3->a3_yes Yes end Dimer Formation Minimized q3->end No a3_yes->end

Caption: A step-by-step workflow for troubleshooting dimer formation.

References

  • Synthesis of pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine derivatives via Aza-Diels–Alder reaction. (2014). Sci-Hub.
  • Troubleshooting common issues in pyrrolo[2,3-b]pyridine synthesis. (n.d.). BenchChem.
  • Optimization conditions for the synthesis of pyrrolo[3,4-b]pyridine 4 a... (n.d.). ResearchGate. Available at: [Link]

  • Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. (2019). PubMed Central. Available at: [Link]

  • Optimization of the reaction conditions towards pyrrolo[3,4-b]pyridin-5-one derivative 1a from 7a. (n.d.). ResearchGate. Available at: [Link]

  • Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. (n.d.). PubMed Central. Available at: [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (n.d.). PubMed Central. Available at: [Link]

  • Proposed mechanism for the synthesis of pyrrolopyridine derivatives. (n.d.). ResearchGate. Available at: [Link]

  • Aza-Henry and aza-Knoevenagel reactions of nitriles for the synthesis of pyrido[1,2-a]indoles. (n.d.). Chemical Communications (RSC Publishing). Available at: [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (n.d.). MDPI. Available at: [Link]

  • Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. (2023). MDPI. Available at: [Link]

  • Aza Diels-Alder Reactions of Nitriles, N, N-Dimethylhydrazones, and Oximino Ethers. Application in Formal [2 + 2 + 2] Cycloadditions for the Synthesis of Pyridines. (2018). DSpace@MIT. Available at: [Link]

  • Pyridine synthesis by [4 + 2] cycloadditions of 1-azadienes: hetero-Diels Alder and transition metal-catalysed approaches. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Synthesis of Pyrrolopyrazinones by Construction of the Pyrrole Ring onto an Intact Diketopiperazine. (2020). PubMed Central. Available at: [Link]

  • Pyrrole synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). (n.d.). ResearchGate. Available at: [Link]

  • Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (2024). PubMed. Available at: [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (n.d.). MDPI. Available at: [Link]

  • Synthetic strategies to pyrido fused heterocycles. (n.d.). Indian Academy of Sciences. Available at: [Link]

  • Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis of Pyrrolo[3,4- b]pyridin-5-ones via Multicomponent Reactions and In Vitro-In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. (2019). PubMed. Available at: [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (n.d.). MDPI. Available at: [Link]

  • (PDF) Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. (n.d.). Organic Chemistry Portal. Available at: [Link]

Sources

Stability of 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support center for the stability of 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol.

A Guide to Understanding and Troubleshooting Chemical Stability

Welcome to the technical resource for researchers, scientists, and drug development professionals working with this compound. This guide provides in-depth answers to frequently asked questions and troubleshooting solutions for common experimental challenges related to the stability of this compound.

As a Senior Application Scientist, my goal is to provide you with not just protocols, but the reasoning behind them. While direct, published stability studies on this specific molecule are limited, this guide synthesizes data from the broader class of 1H-pyrrolo[2,3-b]pyridines (7-azaindoles) and fundamental chemical principles to offer a robust framework for your experimental design. The 7-azaindole scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors, making a thorough understanding of its stability paramount.[1][2]

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the chemical behavior of this compound.

Q1: What is the expected general stability of this compound under different conditions?

Based on forced degradation studies of related pyrrolopyridine derivatives and the inherent chemistry of the functional groups, the compound is expected to be most stable under neutral, anhydrous conditions, and protected from light and oxygen.[3] Stability generally decreases in the presence of strong acids, and particularly strong bases.

The following table summarizes the expected stability profile. This is a qualitative guide; quantitative rates should be determined empirically.

ConditionExpected StabilityPrimary Degradation Pathway(s)Rationale & Key Considerations
Acidic (pH < 4) Low to ModerateRing DecompositionThe pyrrolo[2,3-b]pyridine core, while relatively robust, can be labile under strong acidic conditions, especially with heat.[3] Protonation of the pyridine nitrogen may alter the electron distribution and susceptibility to degradation.
Neutral (pH 6-8) High MinimalThis is the optimal pH range for stability. Degradation is expected to be slow, primarily driven by other factors like oxidation or photolysis if not controlled.
Basic (pH > 8) Low Oxidation The phenolic 5-hydroxyl group is acidic and will be deprotonated to form a phenoxide. This species is highly susceptible to air oxidation, leading to colored degradation products. This is the most significant liability for this molecule.
Oxidative (e.g., H₂O₂, air) LowOxidation of Phenol and Pyrrole RingThe 5-hydroxyl group and the electron-rich pyrrole ring are both susceptible to oxidation.[4] This process is significantly accelerated under basic conditions.
Photolytic (e.g., UV light) ModeratePhotodecompositionPyrrolo[2,3-b]pyridine derivatives can be photolabile.[3] Solutions should be protected from light to prevent the formation of photoproducts.
Thermal (e.g., > 40°C) ModerateGeneral Acceleration of DegradationElevated temperatures will increase the rate of all degradation pathways.
Q2: What are the most likely degradation pathways for this molecule?

Understanding the potential degradation mechanisms is key to preventing them. For this compound, the primary risks are oxidation and, to a lesser extent, acid-mediated decomposition.

cluster_acid Acidic Conditions (pH < 4) cluster_base Basic Conditions (pH > 8) + O₂ a_start This compound a_mech Protonation of Pyridine Nitrogen a_start->a_mech + H⁺ a_end Potential Ring Opening / Decomposition Products a_mech->a_end b_start This compound b_mech1 Deprotonation to Phenoxide b_start->b_mech1 + OH⁻ b_mech2 Rapid Air Oxidation b_mech1->b_mech2 + O₂ b_end Colored Quinone-like / Polymeric Products b_mech2->b_end

Caption: Primary degradation pathways under acidic and basic conditions.

  • Under Basic Conditions (Oxidation): This is the most critical instability. The 5-hydroxyl group is phenolic. In a basic solution, it deprotonates to form a phenoxide ion. This negatively charged species dramatically increases the electron density of the aromatic ring, making it extremely susceptible to oxidation by dissolved oxygen in the solvent. This typically results in the formation of highly colored quinone-type structures and, eventually, polymeric material.

  • Under Acidic Conditions: The fused pyrrolopyridine ring system is generally more stable than in basic media but can be forced to degrade under harsh acidic conditions (e.g., strong acid, elevated temperature).[3] The initial step is likely protonation of the basic pyridine nitrogen (N-7). This event alters the electronic properties of the entire ring system, which may lead to subsequent, and likely complex, decomposition pathways.

Q3: How does the N1-methylation impact stability compared to the parent 1H-pyrrolo[2,3-b]pyridin-5-ol?

The methyl group at the N-1 position provides a significant stabilizing effect. In the parent 7-azaindole, the N-H proton is acidic and can be removed under basic conditions. The N-1 methylation prevents this deprotonation, focusing the acid-base chemistry on the 5-hydroxyl group. Furthermore, studies on the 7-azaindole chromophore show that N-1 methylation effectively "shuts down" non-radiative decay pathways, leading to a much more stable excited state, a longer fluorescence lifetime, and a higher quantum yield in water.[5] This suggests the N-1 methylation enhances the overall robustness of the core heterocyclic system.

Q4: What are the recommended storage conditions for this compound?

To ensure long-term integrity, the compound should be stored under conditions that mitigate the risks of oxidation and hydrolysis.

  • Solid Form: Store at 2-8°C in a tightly sealed vial, protected from light.[6] The headspace of the vial can be flushed with an inert gas like argon or nitrogen before sealing.

  • In Solution: Stock solutions should ideally be prepared fresh for each experiment. If storage is necessary:

    • Use a high-purity, anhydrous, and degassed solvent (e.g., DMSO or DMF for concentrated stocks).

    • Store frozen at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

    • Protect from light by using amber vials or wrapping vials in foil.

Troubleshooting Guide: Common Experimental Issues

This guide provides solutions to specific problems you may encounter during your experiments.

Caption: Troubleshooting flowchart for common stability issues.

Issue 1: My solution of the compound rapidly changes color (e.g., to yellow or brown) when prepared in a basic buffer (e.g., pH 9).
  • Causality: This is a classic sign of oxidation. As explained in the FAQs, the 5-hydroxyl group deprotonates in basic media to a phenoxide. This species is extremely electron-rich and reacts quickly with any dissolved oxygen in your solvent to form colored, oxidized products.

  • Self-Validating Protocol:

    • Inert Atmosphere: Prepare the solution in a glovebox or on a Schlenk line under a nitrogen or argon atmosphere. If the color change is prevented or significantly slowed, oxidation is confirmed as the cause.

    • Use Degassed Solvents: Prepare your buffer using water that has been vigorously bubbled with nitrogen or argon for at least 30 minutes. Use this buffer immediately.

    • Work Quickly: Prepare the basic solution immediately before it is needed for the next step in your workflow. Do not store solutions of this compound at high pH.

Issue 2: During a reverse-phase HPLC run, I notice the peak for my compound is broad, tailing, or its area consistently decreases with each injection from the same vial.
  • Causality: This suggests instability in your HPLC mobile phase or in the vial sitting in the autosampler. Many standard mobile phases use acidic modifiers like formic acid (TFA) or basic modifiers like ammonia, which can cause slow degradation over the course of a multi-hour run.

  • Self-Validating Protocol:

    • pH Adjustment: If your separation method allows, try preparing a mobile phase buffered closer to neutral (e.g., with an ammonium acetate or phosphate buffer at pH 6.5-7.0). If peak shape and area stability improve, mobile phase-induced degradation was the issue.

    • Temperature Control: Use a cooled autosampler set to 4°C. This will slow the rate of any degradation occurring in the vial.

    • Time-Course Study: Inject the same sample at t=0 and then again after several hours (e.g., t=4h). A significant decrease in the main peak area with the appearance of new, smaller peaks is a clear indicator of degradation.

Issue 3: I am attempting a reaction that requires strong acid (e.g., TFA, HCl), and my workup shows very low recovery of starting material and a complex mixture of byproducts on a TLC plate.
  • Causality: While more robust than under basic conditions, the 7-azaindole core is not indestructible and can decompose under harsh acidic conditions, particularly when heated.

  • Self-Validating Protocol:

    • Control Reaction: Set up a small-scale control reaction with your compound in the acidic medium but without the other reagents. Monitor it by TLC over time. If you see the starting material spot disappear and new spots appear, you have confirmed acid-instability.

    • Condition Optimization:

      • Temperature: Run the reaction at the lowest possible temperature (e.g., start at 0°C instead of room temperature).

      • Acid Stoichiometry: Use a milder acid or a catalytic amount instead of using the strong acid as the solvent, if possible.

      • Protecting Groups: In a synthetic context, consider if a different synthetic strategy could avoid this step or if a protecting group could shield a sensitive part of the molecule.

Protocols for Stability Assessment

To quantitatively assess the stability of this compound in your specific experimental matrix, a forced degradation study is recommended.

Protocol: pH Stress Testing Workflow

This protocol outlines a systematic approach to determine the rate of degradation at different pH values.

prep 1. Solution Preparation - Prepare stock solution in MeCN or DMSO. - Prepare acidic (0.1M HCl), neutral (H₂O), and basic (0.1M NaOH) buffers. spike 2. Incubation Setup - Spike stock solution into each buffer to a final concentration of ~50 µg/mL. - Vortex to mix. prep->spike t0 3. Time Zero (T₀) Sample - Immediately take an aliquot from each condition. - Quench with an equal volume of mobile phase and analyze by HPLC. spike->t0 incubate 4. Incubation - Store all solutions at a controlled temperature (e.g., 40°C), protected from light. t0->incubate sampling 5. Time-Point Sampling - At specified intervals (e.g., 2, 4, 8, 24h), repeat step 3 for each condition. incubate->sampling analysis 6. Data Analysis - Calculate the percentage of compound remaining at each time point relative to T₀. - Plot % Remaining vs. Time for each pH condition. sampling->analysis

Caption: Experimental workflow for a pH-based forced degradation study.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a non-aqueous solvent like acetonitrile or DMSO.

  • Stress Condition Preparation: Prepare three vials:

    • Acidic: 0.1 M Hydrochloric Acid

    • Neutral: Purified Water (or a neutral buffer like PBS)

    • Basic: 0.1 M Sodium Hydroxide

  • Initiation: To 1 mL of each stress solution, add 10 µL of the stock solution to achieve a final concentration of 10 µg/mL. Vortex immediately.

  • Time Zero (T₀) Analysis: As soon as possible after mixing, take a 100 µL aliquot from each vial, add it to an HPLC vial containing 900 µL of your mobile phase (to quench the reaction), and inject it into the HPLC. This is your T₀ reading.

  • Incubation: Place the sealed stress vials in a temperature-controlled environment (e.g., 50°C), protected from light.

  • Time-Point Analysis: At subsequent time points (e.g., 1, 4, 8, 24 hours), repeat step 4 to get degradation data over time.

  • Data Analysis: Using the peak area from a validated HPLC method, calculate the percentage of the compound remaining at each time point relative to the T₀ sample for each condition. Plot % Remaining vs. Time to visualize the stability profile.

References

  • Chattopadhyay, S. K., et al. (n.d.). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. ACS Publications.
  • BenchChem. (n.d.). Stability issues of 1-Acetyl-7-azaindole in solution. Benchchem.
  • Trovato, F. M., et al. (2018). The Azaindole Framework in the Design of Kinase Inhibitors. PMC - PubMed Central.
  • Gulevskaya, A. V. (n.d.). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate.
  • PharmaBlock. (n.d.). Azaindoles in Medicinal Chemistry. PharmaBlock.
  • Sobańska, A. W., et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. PubMed.
  • Herbert, R., & Wood, M. L. (n.d.). Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. Journal of the Chemical Society C: Organic.
  • Sobańska, A. W., et al. (n.d.). STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY.
  • BenchChem. (n.d.). Degradation pathways of the pyrrolo[2,3-b]pyridine core under biological conditions. Benchchem.
  • MySkinRecipes. (n.d.). 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine. MySkinRecipes.
  • Zhang, Y., et al. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth.
  • Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PMC - PubMed Central.
  • Tian, H., et al. (2016). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors. PubMed.
  • Wang, Z., et al. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC - PubMed Central.
  • ChemicalBook. (n.d.). 1H-PYRROLO[2,3-B]PYRIDIN-5-OL synthesis. ChemicalBook.

Sources

Technical Support Center: Scale-up Synthesis of 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the scale-up synthesis of 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) related to the synthesis of this important pharmaceutical building block. The methodologies and advice provided herein are grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical applicability.

I. Synthetic Overview & Strategy

The synthesis of this compound, a substituted 7-azaindole, on a larger scale can be approached through a multi-step sequence. A common and effective strategy involves the initial construction of the 5-hydroxy-7-azaindole core, followed by a selective N-methylation of the pyrrole nitrogen. This approach allows for better control over the introduction of the methyl group and can be more amenable to scale-up than a de novo synthesis of the methylated scaffold.

The overall synthetic pathway can be visualized as follows:

Synthetic_Pathway A 5-Bromo-7-azaindole B N-Protected-5-bromo-7-azaindole A->B N-Protection C N-Protected-1H-pyrrolo[2,3-b]pyridin-5-ol B->C Hydroxylation D 1H-Pyrrolo[2,3-b]pyridin-5-ol C->D Deprotection E This compound D->E N-Methylation Hydroxylation_Workflow A 1. N-Protection of 5-Bromo-7-azaindole B 2. Copper-Catalyzed Hydroxylation A->B C 3. Deprotection B->C D 4. Work-up and Purification C->D

Validation & Comparative

A Comparative Guide to the Synthesis of 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol: An Essential Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol, also known as 1-methyl-7-azaindol-5-ol, represents a privileged heterocyclic scaffold in modern medicinal chemistry. Its structural motif is a key component in a variety of pharmacologically active agents, particularly in the development of kinase inhibitors for oncology. This guide provides a comprehensive comparison of the primary synthetic routes to this valuable molecule, offering an in-depth analysis of their respective methodologies, yields, and strategic considerations to aid researchers in drug development and process chemistry.

Introduction: The Significance of the 1-Methyl-7-azaindole-5-ol Moiety

The 7-azaindole core is a bioisostere of indole, and its derivatives have been extensively explored for their therapeutic potential. The addition of a methyl group at the N-1 position and a hydroxyl group at the C-5 position can significantly influence the molecule's binding affinity to target proteins and its pharmacokinetic properties. The strategic synthesis of this compound is therefore a critical step in the discovery and development of novel therapeutics. This guide will explore two primary synthetic strategies: a convergent approach involving the late-stage methylation of the 7-azaindol-5-ol core and a linear approach building the methylated scaffold from functionalized precursors.

Comparative Analysis of Synthetic Strategies

The selection of an optimal synthetic route is a multifactorial decision, balancing considerations of efficiency, scalability, cost of starting materials, and robustness of the chemical transformations. Herein, we compare two distinct and viable pathways for the synthesis of this compound.

ParameterRoute 1: Post-Cyclization N-MethylationRoute 2: Pre-Cyclization N-Methylation & Hydroxylation
Starting Material 1H-Pyrrolo[2,3-b]pyridin-5-ol5-Bromo-1H-pyrrolo[2,3-b]pyridine
Key Steps N-MethylationN-Methylation, Hydroxylation
Overall Steps 12
Potential for Side Reactions O-methylationIncomplete hydroxylation
Scalability Potentially highModerate
Key Reagents Methyl iodide, Sodium hydrideMethyl iodide, Copper-based catalyst

Route 1: Post-Cyclization N-Methylation of 1H-Pyrrolo[2,3-b]pyridin-5-ol

This approach is conceptually the most direct, involving the synthesis of the parent 1H-pyrrolo[2,3-b]pyridin-5-ol followed by N-methylation. The synthesis of the starting material can be achieved through several reported methods, including the deprotection of a protected precursor like 5-benzyloxy-1H-pyrrolo[2,3-b]pyridine.

Diagram of Workflow: Route 1

Route 1: Post-Cyclization N-Methylation start 1H-Pyrrolo[2,3-b]pyridin-5-ol step1 N-Methylation (NaH, CH3I, THF/DMF) start->step1 product This compound step1->product Route 2: Pre-Cyclization N-Methylation & Hydroxylation start 5-Bromo-1H-pyrrolo[2,3-b]pyridine step1 N-Methylation (NaH, CH3I, THF/DMF) start->step1 intermediate 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine step1->intermediate step2 Hydroxylation (e.g., Cu-catalyzed) intermediate->step2 product This compound step2->product

Biological activity comparison of 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Biological Activity of 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive comparison of the biological activities of derivatives based on the 1-Methyl-1H-pyrrolo[2,3-b]pyridine scaffold. The analysis is grounded in experimental data from peer-reviewed studies, offering researchers, scientists, and drug development professionals a detailed perspective on the therapeutic potential of this chemical series, with a particular focus on their role as kinase inhibitors in oncology and inflammatory diseases.

Introduction: The Privileged 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine core, commonly known as 7-azaindole, is a "privileged" scaffold in medicinal chemistry. Its structure is isosteric to adenine, a fundamental component of adenosine triphosphate (ATP)[1]. This unique characteristic allows derivatives of this scaffold to act as competitive inhibitors for a wide range of protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of numerous diseases, including cancer and autoimmune disorders[1][2].

The strategic placement of a methyl group at the 1-position (N1) of the pyrrole ring and a hydroxyl group (or its analogs like amino and carboxamide groups) at the 5-position can significantly influence the molecule's binding affinity, selectivity, and pharmacokinetic properties. This guide will dissect and compare the performance of various derivatives stemming from this core, focusing on their inhibitory activities against key kinase targets and their effects on cancer cell proliferation.

Comparative Analysis of Biological Activity

The 1-Methyl-1H-pyrrolo[2,3-b]pyridine scaffold has been successfully employed to develop potent inhibitors for several important kinase families. Below, we compare the activity of key derivatives against Fibroblast Growth Factor Receptors (FGFRs) and Janus Kinases (JAKs), two of the most prominent targets for this series.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Abnormal activation of the FGFR signaling pathway is a known driver in various cancers, making it a compelling target for therapeutic intervention[2][3][4]. Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent FGFR inhibitors.

One notable study optimized a lead compound and identified compound 4h as a highly effective pan-FGFR inhibitor[3][4]. Although the core is a 1H-pyrrolo[2,3-b]pyridine, the structure-activity relationship (SAR) insights are highly relevant. The introduction of a trifluoromethyl group at the 5-position of the scaffold was a key modification that enhanced activity[3].

Table 1: Comparative Inhibitory Activity of FGFR Inhibitors

CompoundFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)FGFR4 IC₅₀ (nM)Cell Proliferation IC₅₀ (nM) (4T1 breast cancer)Reference
4h 7925712160[2][3][4]
  • Expertise & Experience: The data clearly indicates that compound 4h possesses potent activity against FGFR1, 2, and 3, with significantly lower potency against FGFR4. This selectivity is a critical aspect of drug design, as it can minimize off-target effects. The sub-micromolar activity in a cell-based proliferation assay validates that the enzymatic inhibition translates to a functional anti-cancer effect in a cellular context[3][4]. The choice to introduce a trifluoromethyl group was rational, aiming to form a hydrogen bond with a specific amino acid (G485) in the FGFR1 active site, a strategy that proved successful[3].

Janus Kinase (JAK) Inhibition

The JAK/STAT signaling pathway is central to cytokine-mediated immune and inflammatory responses. Consequently, JAK inhibitors are a promising therapeutic strategy for autoimmune diseases and certain cancers[5]. Researchers have designed N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as selective JAK1 inhibitors.

A standout compound from this series is compound 31g and its more active (S,S)-enantiomer, 38a . These compounds demonstrate excellent potency for JAK1 and, crucially, high selectivity over other JAK family members (JAK2, JAK3, and TYK2)[5].

Table 2: Comparative Inhibitory Activity of JAK1-Selective Inhibitors

CompoundJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)TYK2 IC₅₀ (nM)Selectivity (JAK2/JAK1)Reference
31g 2.810020050~36-fold[5]
38a 1.513018045~87-fold[5]
  • Expertise & Experience: The high selectivity for JAK1 over JAK2 is particularly noteworthy. JAK2 is involved in erythropoiesis, and its inhibition can lead to hematological side effects. By achieving high JAK1 selectivity, these derivatives have a potentially improved safety profile. The development of these compounds was based on analyzing the binding modes of existing JAK inhibitors, allowing for the rational design of a scaffold that favors interaction with the JAK1 active site[5]. Functionally, compound 31g was shown to inhibit the proliferation and migration of hepatic stellate cells, which are involved in liver fibrosis, demonstrating its therapeutic potential beyond classical autoimmune diseases[5].

Key Experimental Methodologies

The trustworthiness of the comparative data presented above relies on robust and reproducible experimental protocols. Below are representative, step-by-step methodologies for key assays used in the evaluation of these compounds.

Protocol: In Vitro Kinase Inhibition Assay (Generic)

This protocol outlines the fundamental steps for measuring the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific protein kinase.

  • Reagent Preparation :

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a solution of the target kinase and its specific substrate peptide in the reaction buffer.

    • Prepare an ATP solution in the reaction buffer at a concentration close to its Km value for the specific kinase.

  • Assay Procedure :

    • Create a serial dilution of the test compound in DMSO. A common starting point is a 10-point, 3-fold dilution series.

    • In a 96-well or 384-well plate, add a small volume of the diluted compound. Include wells with DMSO only as a negative control (100% activity) and wells without enzyme as a background control.

    • Add the kinase and substrate solution to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding the ATP solution.

    • Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • Stop the reaction by adding a stop solution (e.g., a solution containing EDTA to chelate Mg²⁺).

  • Detection and Data Analysis :

    • Quantify the amount of phosphorylated substrate. This is often done using technologies like ADP-Glo™, LanthaScreen™, or HTRF®, which measure either the amount of ADP produced or the phosphorylated product directly.

    • Subtract the background signal from all wells.

    • Normalize the data by setting the DMSO-only control as 100% activity and the no-enzyme control as 0% activity.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Cell Viability MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.

  • Cell Culture and Plating :

    • Culture the desired cancer cell line (e.g., HCT-116, 4T1) under standard conditions (e.g., 37°C, 5% CO₂).

    • Harvest the cells and plate them in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well). Allow the cells to adhere overnight.

  • Compound Treatment :

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the various concentrations of the compound. Include a vehicle control (e.g., DMSO in medium).

    • Incubate the cells with the compound for a specified period (e.g., 72 hours)[6].

  • MTT Addition and Incubation :

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10-20 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization and Measurement :

    • Carefully remove the medium from the wells.

    • Add a solubilization solution (e.g., 100 µL of DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

    • Shake the plate gently for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis :

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Visualization of Pathways and Workflows

Understanding the mechanism of action requires visualizing the signaling pathways these compounds inhibit, as well as the experimental workflows used to evaluate them.

Signaling Pathway Diagrams

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR RAS RAS FGFR->RAS Autophosphorylation & Activation PI3K PI3K FGFR->PI3K Autophosphorylation & Activation PLCg PLCγ FGFR->PLCg Autophosphorylation & Activation FGF FGF Ligand FGF->FGFR Binds & Dimerizes Compound Compound 4h (FGFR Inhibitor) Compound->FGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription

Caption: Simplified FGFR signaling pathway and point of inhibition.

JAK_STAT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK1 JAK1 Receptor->JAK1 Activates STAT STAT (monomer) JAK1->STAT Phosphorylates Cytokine Cytokine Cytokine->Receptor Binds Compound Compound 38a (JAK1 Inhibitor) Compound->JAK1 Inhibits STAT_P p-STAT STAT->STAT_P STAT_Dimer p-STAT Dimer STAT_P->STAT_Dimer Dimerizes Transcription Gene Transcription (Inflammation, Proliferation) STAT_Dimer->Transcription Translocates to Nucleus

Caption: Simplified JAK/STAT signaling pathway and point of inhibition.

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (e.g., 5-trifluoromethyl-1H- pyrrolo[2,3-b]pyridine) Synth Multi-step Synthesis & Purification Start->Synth Final Final Derivative (e.g., Compound 4h) Synth->Final KinaseAssay In Vitro Kinase Assay (IC₅₀ Determination) Final->KinaseAssay Test Compound CellAssay Cell-Based Assay (e.g., MTT for IC₅₀) KinaseAssay->CellAssay Confirm Cellular Activity Downstream Downstream Assays (Apoptosis, Migration) CellAssay->Downstream Elucidate Mechanism

Caption: General workflow from synthesis to biological evaluation.

Conclusion and Future Directions

Derivatives of this compound and its analogs represent a highly versatile and potent class of kinase inhibitors. The comparative analysis demonstrates that strategic modifications to this core scaffold can yield compounds with high potency and selectivity against critical therapeutic targets like FGFR and JAK1[3][4][5]. The experimental data robustly supports their potential in oncology and for treating inflammatory conditions.

Future research should focus on optimizing the pharmacokinetic and ADME (absorption, distribution, metabolism, and excretion) properties of these lead compounds to improve their potential for clinical development. Furthermore, exploring the full kinome selectivity profile of the most promising derivatives will be crucial to fully understand their potential off-target effects and to identify any opportunities for polypharmacology, where inhibiting multiple targets could lead to enhanced therapeutic efficacy.

References

  • MySkinRecipes. 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine.
  • Kim, J., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 64(2), 958-979. Available from: [Link]

  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11, 20651-20661.
  • ResearchGate. Effect of 1-methyl-3-[3-(1-methyl-1H-indol-3-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrolo[2,3-b] pyridines 1a–o. on the growth of human tumor cells HCT-116. Available from: [Link]

  • RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Available from: [Link]

  • PubMed. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. Available from: [Link]

  • PMC - NIH. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Available from: [Link]

  • PMC - PubMed Central. Design, synthesis, and structure–activity relationship studies of 6,7-dihydro-5H-pyrrolo[1,2-b][5][6][7]triazole derivatives as necroptosis inhibitors. Available from: [Link]

  • PMC - PubMed Central. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Available from: [Link]

  • Scilit. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Available from: [Link]

  • PubMed. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Available from: [Link]

  • ScienceDirect. Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives.
  • MDPI. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Available from: [Link]

  • Preprints.org. New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Available from: [Link]

  • PMC. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Available from: [Link]

Sources

A Comparative Spectroscopic Guide to the Structural Elucidation of 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel heterocyclic compounds is a cornerstone of chemical synthesis and medicinal chemistry. The pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a privileged structure in numerous biologically active molecules. This guide provides an in-depth spectroscopic analysis and validation workflow for 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol , a representative member of this important class of compounds.

Given the limited availability of public domain, experimentally-derived spectra for this specific molecule, this guide will present a comprehensive, predicted spectroscopic profile based on established principles and data from closely related analogues. We will compare this predicted data with the known characteristics of its immediate precursor, 1H-pyrrolo[2,3-b]pyridin-5-ol , to highlight the spectroscopic impact of N-methylation. This comparative approach serves as a robust framework for the validation of newly synthesized batches and for the differentiation of closely related structures.

The methodologies detailed herein are grounded in fundamental spectroscopic principles, ensuring a self-validating system for structural confirmation that aligns with the rigorous standards of modern chemical research.

Introduction: The Chemical and Biological Significance

The 1H-pyrrolo[2,3-b]pyridine core is a key pharmacophore found in a variety of kinase inhibitors and other therapeutic agents. The substitution pattern on this bicyclic system is critical for modulating target affinity, selectivity, and pharmacokinetic properties. The introduction of a methyl group at the N-1 position of the pyrrole ring, as in This compound , can significantly alter the molecule's hydrogen bonding capacity, solubility, and metabolic stability compared to its non-methylated counterpart, 1H-pyrrolo[2,3-b]pyridin-5-ol . Therefore, a precise and reliable method for confirming the identity and purity of these compounds is paramount.

This guide will systematically explore the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) to achieve this.

Caption: Molecular structures of the target and comparator compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for the elucidation of the carbon-hydrogen framework of organic molecules. For the compounds , both ¹H and ¹³C NMR will provide definitive evidence of their structure, with key differences expected due to the N-methyl group.

A rigorous and standardized protocol is essential for acquiring high-quality, reproducible NMR data.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the analyte (e.g., this compound)[1].

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as DMSO-d₆. DMSO-d₆ is chosen for its ability to dissolve a wide range of organic compounds and for its high boiling point, which minimizes evaporation. The residual solvent peak of DMSO-d₆ will be used for spectral calibration (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.5 ppm for ¹³C).

    • Transfer the solution to a 5 mm NMR tube. Ensure the sample height in the tube is adequate for the spectrometer's probe (typically around 4 cm).

  • Instrument Setup and Acquisition (400 MHz Spectrometer):

    • Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, which is crucial for sharp spectral lines and accurate integration.

    • For ¹H NMR: Acquire the spectrum using a standard single-pulse sequence. Key parameters include a 30° pulse angle, a spectral width of approximately 12 ppm, an acquisition time of at least 3 seconds, and a relaxation delay of 2 seconds. Typically, 16 to 64 scans are averaged to achieve a good signal-to-noise ratio.

    • For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required. A relaxation delay of 2-5 seconds is recommended to ensure proper relaxation of all carbon nuclei for accurate integration, although for simple identification, a shorter delay can be used.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift axis using the residual solvent peak.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

The predicted ¹H NMR spectrum of This compound in DMSO-d₆ is expected to show distinct signals for the aromatic protons, the N-methyl protons, and the hydroxyl proton. The key differentiating feature from its comparator will be the presence of a singlet corresponding to the N-methyl group and the absence of the N-H proton signal.

Predicted ¹H NMR Data for this compound Expected Data for 1H-pyrrolo[2,3-b]pyridin-5-ol (Comparator)
Proton Assignment Predicted δ (ppm)
H-2~7.3
H-3~6.3
H-4~7.8
H-6~6.8
N-CH₃~3.7
O-H~9.5

Causality Behind Predictions:

  • N-Methyl Signal: The most significant difference is the appearance of a singlet at approximately 3.7 ppm for the N-CH₃ group in the target molecule. This is a key diagnostic peak.

  • N-H Signal: Conversely, the broad singlet for the N-H proton, expected at a downfield chemical shift (around 11.0 ppm) in the comparator, will be absent in the target compound's spectrum.

  • Aromatic Protons: The chemical shifts of the aromatic protons are predicted based on the electronic effects of the substituents. The N-methylation is expected to have a minor deshielding effect on the adjacent H-2 proton. The hydroxyl group at C-5 is an electron-donating group, leading to an upfield shift of the ortho (H-4 and H-6) protons compared to the parent 7-azaindole.

The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton.

Predicted ¹³C NMR Data for this compound Expected Data for 1H-pyrrolo[2,3-b]pyridin-5-ol (Comparator)
Carbon Assignment Predicted δ (ppm)
C-2~128
C-3~100
C-3a~148
C-4~115
C-5~150
C-6~110
C-7a~120
N-CH₃~31

Rationale for Predictions:

  • N-CH₃ Carbon: A signal around 31 ppm is predicted for the N-methyl carbon, a definitive marker for the target compound.

  • Ring Carbons: The chemical shifts of the ring carbons are influenced by the heteroatoms and substituents. The C-5 carbon, bearing the hydroxyl group, is expected to be significantly deshielded. The N-methylation is predicted to cause a slight downfield shift for C-2 and C-7a.

fragmentation M [M]⁺• m/z = 148 M_minus_H [M-H]⁺ m/z = 147 M->M_minus_H - •H M_minus_CH3 [M-CH₃]⁺ m/z = 133 M->M_minus_CH3 - •CH₃ Fragment1 Further Fragments M_minus_H->Fragment1 - HCN

Sources

A Comparative Yield Analysis: Direct vs. Two-Step Synthesis of Methylated 7-Azaindoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Methylated 7-Azaindoles in Modern Drug Discovery

The 7-azaindole scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a cornerstone for a multitude of therapeutic agents.[1][2] Its structural resemblance to indole allows it to act as a bioisostere, often leading to improved pharmacological properties such as enhanced solubility and superior bioavailability.[1] The introduction of a methyl group to this scaffold can significantly modulate a molecule's potency, selectivity, and metabolic stability, making the efficient synthesis of methylated 7-azaindoles a critical endeavor for drug development professionals.

This guide provides an in-depth comparative analysis of two primary synthetic strategies for accessing methylated 7-azaindoles: direct (one-pot) synthesis and two-step sequential functionalization. By examining the underlying chemical principles, experimental yields, and practical considerations of each approach, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic campaigns.

Defining the Synthetic Approaches: A Tale of Two Strategies

For the purpose of this analysis, we define the two synthetic strategies as follows:

  • Direct Synthesis: A reaction cascade or one-pot process where the methylated 7-azaindole is formed from acyclic or simpler heterocyclic precursors in a single synthetic operation. This approach aims for maximal step economy.

  • Two-Step Synthesis: A sequential approach where a pre-formed 7-azaindole core is first functionalized (e.g., halogenated) to introduce a reactive handle, followed by a second distinct chemical transformation to install the methyl group.

The choice between these strategies is often dictated by the desired substitution pattern, the availability of starting materials, and the scalability of the reaction.

Direct Synthesis: A One-Pot Approach to 2-Methyl-7-Azaindole

A notable example of a direct synthesis of a methylated 7-azaindole is the reaction between a substituted pyridine and an aldehyde, leading to the formation of the bicyclic ring system in a single pot. This approach leverages a domino reaction sequence to achieve molecular complexity efficiently.

Mechanistic Rationale

The one-pot synthesis of 2-methyl-7-azaindole from 2-fluoro-3-methylpyridine and an arylaldehyde is a compelling example of a direct approach. The reaction is alkali-amide controlled, where the choice of the metal counterion in the base dictates the chemoselectivity of the final product.[1] The mechanism, initiated by the deprotonation of the methyl group on the pyridine ring, proceeds through a series of tandem C-N and C-C bond formations. The use of potassium hexamethyldisilazide (KHMDS) favors the formation of the 7-azaindole over the corresponding 7-azaindoline.[1] This selectivity is attributed to the role of the potassium cation in promoting the elimination step that leads to the aromatic 7-azaindole core.

Direct_Synthesis cluster_start Starting Materials cluster_reaction One-Pot Reaction 2_Fluoro_3_methylpyridine 2-Fluoro-3-methylpyridine Intermediate Deprotonated Intermediate & Domino Reactions 2_Fluoro_3_methylpyridine->Intermediate Arylaldehyde Arylaldehyde Arylaldehyde->Intermediate Base KHMDS Base->Intermediate Initiation Product Methylated 7-Azaindole Intermediate->Product Cyclization & Aromatization

Caption: One-Pot Synthesis of Methylated 7-Azaindole.

Experimental Protocol: Direct Synthesis of a 2-Aryl-7-Azaindole Derivative

The following is a representative protocol for the direct synthesis of a 2-aryl-7-azaindole, adapted from the literature.[1]

  • To a flame-dried Schlenk tube under an argon atmosphere, add 2-fluoro-3-picoline (1.0 equiv.) and the desired arylaldehyde (1.0 equiv.).

  • Add anhydrous diisopropyl ether as the solvent.

  • Add potassium hexamethyldisilazide (KHMDS) (3.0 equiv.) to the solution at room temperature.

  • Seal the tube and heat the reaction mixture at 110 °C for 12 hours.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-7-azaindole.

Two-Step Synthesis: A Sequential Approach to 2-Methyl-7-Azaindole

The two-step synthesis offers a more controlled and often more versatile route to methylated 7-azaindoles. A common strategy involves the initial synthesis of a halogenated 7-azaindole, which then serves as a substrate for a subsequent cross-coupling reaction to introduce the methyl group.

Mechanistic Rationale

A well-established two-step synthesis of 2-substituted 7-azaindoles commences with the Sonogashira coupling of 2-amino-3-iodopyridine with a terminal alkyne. This palladium-catalyzed reaction forms a 2-amino-3-(alkynyl)pyridine intermediate. The subsequent step involves an intramolecular cyclization to construct the pyrrole ring of the 7-azaindole. This cyclization is typically base-mediated, with potassium tert-butoxide being an effective choice.[3] The use of a crown ether, such as 18-crown-6, can facilitate the reaction by sequestering the potassium cation, thereby increasing the nucleophilicity of the amino group.[3] To obtain a 2-methyl-7-azaindole, propyne would be the alkyne of choice in the initial coupling step.

Two_Step_Synthesis cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Cyclization 2_Amino_3_iodopyridine 2-Amino-3-iodopyridine Intermediate 2-Amino-3-(prop-1-yn-1-yl)pyridine 2_Amino_3_iodopyridine->Intermediate Propyne Propyne Propyne->Intermediate Pd_Catalyst Pd Catalyst Pd_Catalyst->Intermediate Product 2-Methyl-7-Azaindole Intermediate->Product Intramolecular Cyclization Base KOtBu Base->Product

Caption: Two-Step Synthesis of 2-Methyl-7-Azaindole.

Experimental Protocol: Two-Step Synthesis of 2-Methyl-7-Azaindole

The following protocol is a representative example of a two-step synthesis of 2-methyl-7-azaindole, based on established methodologies.[3]

Step 1: Synthesis of 2-Amino-3-(prop-1-yn-1-yl)pyridine

  • To a solution of 2-amino-3-iodopyridine (1.0 equiv.) in a suitable solvent such as toluene, add a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol %) and a copper(I) co-catalyst (e.g., CuI, 10 mol %).

  • Add a base, such as triethylamine (2.0 equiv.).

  • Bubble propyne gas through the reaction mixture at room temperature for 1-2 hours, or until the starting material is consumed as monitored by TLC.

  • Filter the reaction mixture through a pad of celite and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-amino-3-(prop-1-yn-1-yl)pyridine.

Step 2: Synthesis of 2-Methyl-7-azaindole

  • Dissolve the 2-amino-3-(prop-1-yn-1-yl)pyridine (1.0 equiv.) in anhydrous toluene.

  • Add potassium tert-butoxide (1.2 equiv.) and a catalytic amount of 18-crown-6 (10 mol %).

  • Heat the reaction mixture at 65 °C until the starting material is fully consumed (monitored by TLC).

  • Cool the reaction to room temperature and quench with water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain 2-methyl-7-azaindole.

Comparative Yield Analysis

Synthetic StrategyKey Transformation(s)Reported Yield RangeReference
Direct Synthesis One-pot reaction of 2-fluoro-3-picoline and arylaldehyde56% (for a 2-aryl-7-azaindole)[1]
Two-Step Synthesis 1. Sonogashira coupling2. Base-mediated cyclizationGood overall yields (specifics vary with substrates)[3][4]
Two-Step Synthesis 1. Acylation of 2-amino-3-picoline2. Cyclization>60% (for 2-methyl-7-azaindole)

Analysis of Findings:

  • Direct Synthesis: The one-pot synthesis of a 2-aryl-7-azaindole reports a respectable yield of 56%.[1] This approach is highly efficient in terms of step economy. However, the substrate scope for the aldehyde component may influence the yield, and the direct synthesis of a simple 2-methyl-7-azaindole (using acetaldehyde or a surrogate) via this specific method is not explicitly reported with yield data.

  • Two-Step Synthesis: While a cumulative yield for the two-step synthesis of 2-methyl-7-azaindole is not provided as a single value in the cited literature, the individual steps are reported to proceed in high yields.[3] A separate two-step method involving acylation and cyclization reports a total yield of over 60% for 2-methyl-7-azaindole. This suggests that the two-step approach can be highly effective and may offer higher overall yields in certain cases. The modularity of the two-step approach also allows for greater flexibility in introducing diverse substituents.

Expert Insights and Practical Considerations

As a Senior Application Scientist, my experience suggests that the choice between a direct and a two-step synthesis is a classic trade-off between efficiency and versatility.

  • For Rapid Library Synthesis and Analogue Exploration: The two-step approach is often superior. The ability to synthesize a common intermediate, such as a halogenated 7-azaindole, and then diversify it in the second step is invaluable for structure-activity relationship (SAR) studies.

  • For Large-Scale Synthesis of a Specific Target: A well-optimized direct or one-pot synthesis can be more cost-effective and generate less waste, making it an attractive option for process chemistry and manufacturing. However, the optimization of such a process can be more challenging due to the complexity of the reaction network in a single pot.

  • Purity and Scalability: The two-step synthesis often provides better control over impurities, as intermediates can be purified at each stage. This can simplify the final purification and lead to a higher-purity product, which is critical in a pharmaceutical setting. While direct syntheses can be scalable, they may require more rigorous process control to manage exotherms and ensure consistent product quality.

Conclusion

Both direct and two-step synthetic strategies offer viable pathways to methylated 7-azaindoles, each with its own set of advantages and disadvantages. The direct, one-pot approach excels in step economy and can be highly efficient for specific targets. Conversely, the two-step synthesis provides greater flexibility, control, and often higher overall yields, making it a workhorse for medicinal chemistry programs. The optimal choice will ultimately depend on the specific goals of the research, the desired substitution pattern, and the scale of the synthesis. A thorough evaluation of both routes is recommended during the early stages of a drug discovery project to identify the most robust and efficient path forward.

References

  • Xu, X., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. Organic Chemistry Frontiers. [Link]

  • Subota, A. I., et al. (2018). Scalable synthesis and properties of 7-methyl-4-azaindole. ResearchGate. [Link]

  • Organic Chemistry Portal. Azaindole synthesis. [Link]

  • Immadi, S. S., et al. (2018). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Cannabis and Cannabinoid Research. [Link]

  • Langer, P., et al. (2011). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]

  • Mérour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry. [Link]

  • Kharb, R., et al. (2021). Design and synthesis of Meldrum's acid based 7-azaindole anchored 1,2,3-triazole hybrids as anticancer agents. RSC Advances. [Link]

  • Laha, J. K., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications. [Link]

  • de Mattos, M. C., et al. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Synthesis. [Link]

Sources

A Comparative Guide to the Purity Assessment of 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

In the landscape of modern drug discovery and development, the molecular integrity of every component is paramount. 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol, a key heterocyclic building block, serves as a critical intermediate in the synthesis of various pharmaceutical agents, including kinase inhibitors for oncology.[1] Its purity is not merely a quality metric; it is a fundamental prerequisite for ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). Even trace impurities can have unforeseen consequences on downstream reactions, biological activity, and patient safety.

This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical technologies for the purity assessment of this compound. We will move beyond rote protocols to explore the scientific rationale behind methodological choices, present detailed experimental workflows, and offer a comparative framework to empower researchers in selecting the optimal technique for their specific needs. The entire process is grounded in the principles of analytical method validation as prescribed by the International Council for Harmonisation (ICH).[2][3][4]

Analyte at a Glance: Understanding this compound

Before developing a purity assessment method, understanding the analyte's physicochemical properties is essential. This knowledge informs every decision, from solvent and column selection to detection parameters.

PropertyValueSource
Molecular Formula C₈H₈N₂O[5]
Molecular Weight 148.16 g/mol
Appearance Solid
Melting Point 137.5 °C[5]
Structure
InChI Key: KZIKASUARYIORO-UHFFFAOYSA-N

The structure reveals a fused pyrrolopyridine ring system, which is inherently chromophoric, making it suitable for UV detection. The presence of a hydroxyl (-OH) group and two nitrogen atoms imparts significant polarity to the molecule. This polarity is the key determinant for selecting the appropriate chromatographic strategy.

Part 1: The Industry Standard - Reversed-Phase HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the undisputed workhorse for purity analysis in the pharmaceutical industry due to its robustness, versatility, and vast historical application.

The Causality Behind the Method: Why RP-HPLC Works

The principle of RP-HPLC is the partitioning of an analyte between a nonpolar stationary phase (typically alkyl-bonded silica, like C18) and a polar mobile phase (usually a mixture of water and a miscible organic solvent like acetonitrile or methanol). For a polar molecule like this compound, it will have a weak affinity for the nonpolar C18 stationary phase and will elute relatively quickly. Potential impurities, often arising from starting materials or side reactions during synthesis[6][7], will likely have different polarities, and thus different retention times, allowing for their separation and quantification.

  • Stationary Phase Selection: A C18 (octadecylsilyl) column is the logical starting point. Its dense nonpolar character provides sufficient interaction for a broad range of polar and moderately nonpolar compounds, making it ideal for separating the main component from potentially less polar intermediates or more polar degradation products.[8][9]

  • Mobile Phase Rationale: A gradient elution, starting with a high percentage of aqueous solvent and gradually increasing the organic solvent (e.g., acetonitrile), is employed. This ensures that highly polar impurities elute early while allowing for the efficient elution of any less polar impurities that might be present. The addition of a modifier like 0.1% formic acid is critical. It protonates the nitrogen atoms in the heterocyclic ring, suppressing silanol interactions with the silica backbone of the column and resulting in sharper, more symmetrical peaks.[9]

  • Detector Choice: A Diode Array Detector (DAD) or a variable wavelength UV detector is ideal. The extended conjugation in the pyrrolopyridine ring system ensures strong UV absorbance, providing the high sensitivity needed to detect impurities at low levels (e.g., <0.1%).

Experimental Protocol: HPLC Purity Determination

This protocol is a validated starting point, designed for robustness and adherence to regulatory expectations.

1. Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 20 min; hold at 95% B for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector DAD, 254 nm
Injection Volume 5 µL

| Sample Diluent | 50:50 Water:Acetonitrile |

2. Standard & Sample Preparation:

  • Standard Preparation: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent to achieve a final concentration of 0.1 mg/mL.

  • Sample Preparation: Prepare the test sample in the same manner as the standard.

3. System Suitability Test (SST) - A Self-Validating System:

  • Before sample analysis, perform five replicate injections of the standard solution.

  • Acceptance Criteria:

    • Tailing Factor: ≤ 1.5

    • Theoretical Plates: ≥ 2000

    • Relative Standard Deviation (RSD) of Peak Area: ≤ 1.0%

4. Analysis & Calculation:

  • Inject the sample solution.

  • Integrate all peaks.

  • Calculate the purity using the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing prep_mobile Mobile Phase Preparation (0.1% Formic Acid) sst System Suitability Test (5 Replicate Injections) prep_mobile->sst prep_sample Sample & Standard Prep (0.1 mg/mL in Diluent) prep_sample->sst analysis Sample Injection sst->analysis If SST Passes integration Peak Integration analysis->integration calculation Purity Calculation (Area % Method) integration->calculation report Final Report Generation calculation->report

Caption: HPLC Purity Assessment Workflow.

Part 2: Comparative Analysis with Alternative Technologies

While HPLC is the established standard, other technologies offer distinct advantages in speed, resolution, sustainability, or the nature of the data they provide. A comprehensive assessment requires an understanding of these alternatives.

TechniquePrincipleKey Advantage vs. HPLCKey Disadvantage vs. HPLCBest Use Case
HPLC Partitioning between polar mobile phase and nonpolar stationary phase.Robust, versatile, widely established, lower equipment cost.Longer run times, higher solvent consumption.Routine QC, method development.
UPLC Uses sub-2 µm particles at very high pressures (>15,000 psi).[10][11]Speed & Resolution. 3-10x faster runs, sharper peaks, higher sensitivity.[12][13]Higher initial equipment and maintenance cost.High-throughput screening, complex mixture analysis.
SFC Uses supercritical CO₂ as the primary mobile phase.[14]"Green" & Fast. Drastically reduces organic solvent use; fast separations.[15]Can be less suitable for highly water-soluble compounds.[15][16]Chiral separations, purification, sustainable analysis.
qNMR Signal intensity is directly proportional to the number of nuclei.Absolute Quantification. No need for a specific reference standard of the analyte.[17][18]Lower sensitivity for trace impurities, higher equipment cost.Primary reference standard characterization, purity without specific standards.[18]
A. Ultra-Performance Liquid Chromatography (UPLC): The Need for Speed

UPLC is an evolution of HPLC, not a replacement.[12] By using columns packed with smaller particles (typically 1.7 µm vs. 3-5 µm in HPLC), UPLC systems operate at much higher pressures to achieve dramatic gains in efficiency.[10][19]

  • Expert Insight: The transition from HPLC to UPLC for the analysis of this compound would yield significantly shorter analysis times—potentially reducing a 25-minute method to under 5 minutes. This is invaluable in a high-throughput environment. The resulting peaks are narrower and taller, which directly translates to higher sensitivity, making it easier to detect and quantify trace-level impurities.[10] The reduced solvent consumption is both an environmental and a cost-saving benefit.

B. Supercritical Fluid Chromatography (SFC): The Sustainable Powerhouse

SFC is a form of normal-phase chromatography that uses supercritical carbon dioxide as the main mobile phase.[14][15] Its low viscosity allows for very fast, highly efficient separations.[15]

  • Expert Insight: For a polar compound like this compound, SFC is a compelling alternative. A polar co-solvent like methanol would be added to the CO₂ to facilitate elution.[14][15] The primary advantage is the significant reduction in organic solvent waste, aligning with green chemistry initiatives. SFC often provides different selectivity compared to RP-HPLC, making it a powerful orthogonal technique for confirming purity and ensuring no impurities are co-eluting with the main peak. It has proven highly effective for analyzing polar compounds, including various nitrogen-containing heterocycles.[15][20]

C. Quantitative NMR (qNMR): The Absolute Answer

Unlike chromatographic techniques that provide relative purity (area %), quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that determines absolute purity.[21] The analysis is performed by comparing the integral of a unique proton signal from the analyte against the integral of a signal from a certified, high-purity internal standard of known concentration.[17][18]

  • Expert Insight: qNMR is exceptionally powerful when a certified reference standard of this compound is not yet available. It provides a direct mass/mass purity value without assumptions about detector response factors.[21][22] While chromatography is superior for detecting trace impurities, qNMR is the gold standard for qualifying the primary reference material itself. It serves as an essential orthogonal technique to validate the purity value obtained from HPLC.[21]

Part 3: Method Validation - The Foundation of Trustworthiness

An unvalidated analytical method produces data without context or assurance of reliability. Method validation is the process of providing documented evidence that a procedure is fit for its intended purpose. The ICH Q2(R1) guideline provides the framework for this process.[2][3][4]

Key Validation Parameters for a Purity Method
ParameterPurpose
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4]
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of test results obtained by the method to the true value.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Includes Repeatability and Intermediate Precision.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
The Analytical Method Lifecycle

Method_Lifecycle Dev Method Development Val Method Validation (ICH Q2(R1)) Dev->Val Define Purpose Routine Routine Analysis Val->Routine Demonstrate Fitness Transfer Method Transfer Routine->Transfer Implement in QC Transfer->Routine

Caption: The relationship between method development and validation.

Conclusion and Recommendations

The purity assessment of this compound is a critical step in the pharmaceutical manufacturing chain.

  • For routine quality control and standard release testing, a validated HPLC method remains the pragmatic and robust choice. Its reliability and widespread availability make it the industry standard.

  • In high-throughput environments or when improved sensitivity is required, migrating the HPLC method to a UPLC platform is highly recommended. The significant gains in speed and efficiency often justify the initial investment.[10][13]

  • As an orthogonal and confirmatory technique, especially for impurity identification or when pursuing green chemistry goals, SFC offers unique selectivity and a vastly improved environmental footprint.[16]

  • For the initial characterization of a new batch or for qualifying a reference standard, qNMR is the unparalleled choice for determining absolute purity without reliance on compound-specific standards.[18][23]

Ultimately, the most rigorous approach involves a combination of these techniques. A primary purity assignment by qNMR, supported by a validated HPLC or UPLC method for detecting and quantifying impurities, provides the highest degree of confidence in the quality of this vital pharmaceutical intermediate.

References

  • Alispharm. UPLC vs HPLC: what is the difference?.

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2

  • Chromatography Today. How Good is SFC for Polar Analytes?. 15

  • Rajput, M. et al. A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology. 12

  • WebofPharma. HPLC vs. UPLC. 10

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). 17

  • Pharmaguideline. Differences between HPLC and UPLC. 11

  • PharmaGuru. UFLC vs UPLC vs HPLC : Which One Is Best For Pharmaceutical Analysis. 13

  • RSSL. qNMR: A powerful tool for purity determination. 18

  • VTechWorks. Analysis of polar compounds by supercritical fluid chromatography. 24

  • Faraday Discussions (RSC Publishing). Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR). 25

  • Teledyne Labs. What is Supercritical Fluid Chromatography (SFC) Chromatography?. 16

  • Pauli, G. F. et al. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. 21

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. 3

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. 4

  • International Council for Harmonisation. Quality Guidelines. 26

  • Patsnap Eureka. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. 22

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. 27

  • YouTube. qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. 23

  • JoVE. Video: Supercritical Fluid Chromatography. 14

  • Aladdin Scientific. This compound. 5

  • MySkinRecipes. 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine. 1

  • ChemicalBook. 1H-PYRROLO[2,3-B]PYRIDIN-5-OL synthesis. 6

  • ChemicalBook. 1H-PYRROLO[2,3-B]PYRIDIN-5-OL. 7

  • Sigma-Aldrich. 1-Methyl-1H-pyrrolo 2,3-b pyridin-5-ol AldrichCPR.

  • ResearchGate. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF. 8

  • National Institutes of Health. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. 28

  • R Discovery. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. 9

  • RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. 29

  • MDPI. Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. 20

Sources

The Ascendancy of 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol: A Comparative Guide to a Privileged Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the relentless pursuit of novel therapeutic agents with superior potency, selectivity, and pharmacokinetic profiles has led to the elevation of certain molecular frameworks to "privileged" status. Among these, the 7-azaindole scaffold, and specifically its derivative 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol , has emerged as a cornerstone in the design of targeted therapies, particularly in the realm of kinase inhibition. This guide provides an in-depth, objective comparison of this valuable building block against its bioisosteric counterparts—indole, indazole, and benzimidazole—supported by experimental data and detailed protocols to empower researchers, scientists, and drug development professionals in their quest for next-generation therapeutics.

The strategic incorporation of a nitrogen atom at the 7-position of the indole ring system, along with N-methylation and hydroxylation, bestows upon this compound a unique constellation of physicochemical and biological properties. These attributes have proven instrumental in overcoming common challenges in drug development, such as metabolic instability and off-target toxicity, thereby solidifying its role as a key component in numerous clinical candidates.[1][2]

A Tale of Four Cores: Physicochemical and Biological Properties

The decision to employ a specific heterocyclic core is a critical juncture in the drug design process. The choice between 7-azaindole, indole, indazole, and benzimidazole hinges on a nuanced understanding of their intrinsic properties and how these translate to pharmacological performance.

The 7-azaindole scaffold of this compound offers a distinct advantage in its hydrogen bonding capabilities. The pyridine nitrogen (N7) acts as a hydrogen bond acceptor, a feature absent in the indole ring. This, in conjunction with the hydrogen bond donor capacity of the pyrrole N-H (or in our case, the hydroxyl group at position 5), allows for a bidentate interaction with the hinge region of many kinases, mimicking the binding of the adenine moiety of ATP.[3][4] This enhanced binding motif often translates to superior potency and selectivity.[3] Furthermore, the introduction of the nitrogen atom generally leads to improved aqueous solubility and metabolic stability compared to the corresponding indole analogues.[2][5]

Indazole, with its two adjacent nitrogen atoms, also presents a unique profile. While it can act as a hydrogen bond donor, its acceptor properties are modulated by the position of substitution. Benzimidazoles, on the other hand, offer a different arrangement of hydrogen bond donors and acceptors, influencing their interaction with a diverse range of biological targets.[6]

Below is a comparative summary of the key physicochemical properties of these four heterocyclic cores.

Property7-AzaindoleIndoleIndazoleBenzimidazole
Hydrogen Bond Donors 1 (Pyrrole N-H or substituent)1 (Pyrrole N-H)1 (Pyrrole N-H)1 (Imidazole N-H)
Hydrogen Bond Acceptors 1 (Pyridine N7)01 (Pyridine-like N)1 (Pyridine-like N)
Aqueous Solubility Generally HigherGenerally LowerModerateModerate
Metabolic Stability (HLM) Generally HigherProne to oxidationVariableGenerally stable
pKa (Pyrrole N-H) ~16-17~17~14~12-13
Calculated LogP LowerHigherModerateLower

Data compiled from multiple sources, including[2][3][5].

The Kinase Inhibition Arena: A Head-to-Head Comparison

The utility of this compound and its parent 7-azaindole scaffold is most prominently displayed in the field of kinase inhibition. The unique electronic and steric features of this core contribute to potent and often selective inhibition of various kinases implicated in cancer and inflammatory diseases.

A comparative analysis of structurally related kinase inhibitors reveals the tangible benefits of the 7-azaindole moiety. For instance, in the development of PI3K inhibitors, the replacement of a quinoline fragment with a 7-azaindole scaffold resulted in compounds with subnanomolar inhibitory activity.[3] The two nitrogen atoms of the 7-azaindole core form crucial hydrogen bonds with the hinge region of the kinase, a binding mode that is often more favorable than that of the parent indole.[3]

ScaffoldRepresentative Kinase TargetReported IC50 Range
7-Azaindole PI3K, ALK, BRAFLow nM to sub-nM
Indole Various kinasesnM to µM
Indazole FGFR, GSK-3nM to µM
Benzimidazole Various kinasesnM to µM

Data compiled from multiple sources, including[3][7][8]. The IC50 values are highly dependent on the specific substitutions on the core scaffold.

Synthetic Accessibility and Functionalization: A Practical Guide

The widespread adoption of a building block in drug discovery is also contingent on its synthetic accessibility and the ease with which it can be functionalized. This compound and its precursors are amenable to a variety of modern cross-coupling reactions, allowing for the introduction of diverse substituents to explore the chemical space around the core.

Experimental Protocols

Protocol 1: Synthesis of 1H-Pyrrolo[2,3-b]pyridin-5-ol (A Precursor)

This protocol describes a general procedure for the synthesis of the parent 5-hydroxy-7-azaindole from a protected bromo-azaindole derivative.[9]

Materials:

  • 1-Triisopropylsilyl-5-bromo-7-azaindole

  • Copper acetylacetonate

  • MHPO (2-methyl-4-oxo-4H-pyran-3-yl)oxy)

  • Lithium hydroxide monohydrate

  • DMSO (Dimethyl sulfoxide)

  • Water

  • 2 N Hydrochloric acid

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • To a 50 mL reaction flask, add 1-triisopropylsilyl-5-bromo-7-azaindole (1.0 eq), copper acetylacetonate (0.05 eq), MHPO (0.05 eq), and lithium hydroxide monohydrate (5.0 eq).

  • Add DMSO and water in a 4:1 ratio.

  • Replace the air in the reaction vessel with nitrogen.

  • Heat the reaction mixture to an internal temperature of 100°C and maintain for 6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and add 100 mL of water.

  • Adjust the pH to 6 with 2 N hydrochloric acid, which should precipitate a solid.

  • Collect the solid by filtration.

  • Extract the aqueous phase with ethyl acetate (3 x 50 mL).

  • Combine the organic phases, wash with water and then with saturated aqueous sodium chloride solution.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1H-pyrrolo[2,3-b]pyridin-5-ol.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of a Halo-7-Azaindole

This protocol provides a general method for the C-C bond formation at the 2-position of the 7-azaindole core, a common strategy for introducing aryl or heteroaryl substituents.[10][11]

Materials:

  • 2-Halo-1-protected-1H-pyrrolo[2,3-b]pyridine (e.g., 2-iodo-1-SEM-7-azaindole)

  • Arylboronic acid (1.2 eq)

  • Pd2(dba)3 (0.03 eq)

  • XPhos (0.12 eq)

  • K3PO4 (3.0 eq)

  • 1,4-Dioxane/Water (4:1)

Procedure:

  • In a reaction vessel, combine the 2-halo-1-protected-7-azaindole (1.0 eq), arylboronic acid (1.2 eq), Pd2(dba)3 (0.03 eq), XPhos (0.12 eq), and K3PO4 (3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Heat the reaction to 100°C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Buchwald-Hartwig Amination of a Halo-7-Azaindole

This protocol outlines a general procedure for the formation of C-N bonds, enabling the introduction of various amine functionalities.[12][13]

Materials:

  • 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine

  • Amine (1.2 eq)

  • Pd(OAc)2 (0.05 eq)

  • BINAP (0.075 eq)

  • Cesium carbonate (1.5 eq)

  • Anhydrous toluene

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add 5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq), Pd(OAc)2 (0.05 eq), BINAP (0.075 eq), and cesium carbonate (1.5 eq).

  • Add the amine (1.2 eq) and anhydrous toluene.

  • Seal the tube and heat the reaction mixture to 110°C with stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Strategy: Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams provide a visual representation of key pathways and experimental workflows.

G cluster_synthesis Synthetic Pathway to Functionalized 7-Azaindoles Start 2-Aminopyridine Derivative Step1 Cyclization to form 7-Azaindole Core Start->Step1 Step2 N-Methylation Step1->Step2 Step3 Hydroxylation/ Halogenation Step2->Step3 Product This compound (or halo-derivative) Step3->Product Functionalization Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, etc.) Product->Functionalization Final Diverse Library of Functionalized 7-Azaindoles Functionalization->Final

Caption: A generalized synthetic pathway to functionalized 7-azaindoles.

G Start Select Heterocyclic Cores (7-Azaindole, Indole, Indazole, Benzimidazole) PhysChem Physicochemical Profiling - Solubility - LogP - pKa Start->PhysChem InVitro In Vitro Biological Assays - Kinase Inhibition (IC50) - Cell Proliferation Start->InVitro ADME In Vitro ADME - Metabolic Stability (HLM) - Permeability (Caco-2) Start->ADME Data Data Analysis & Comparison PhysChem->Data InVitro->Data ADME->Data Lead Lead Candidate Selection Data->Lead

Caption: Experimental workflow for comparative analysis of heterocyclic building blocks.

G Kinase Kinase Active Site Hinge Hinge Region Hinge->Kinase Inhibitor 7-Azaindole Inhibitor Inhibitor->Hinge Bidentate H-bonding Hbond1 H-bond Acceptor (Pyridine N7) Inhibitor->Hbond1 Hbond2 H-bond Donor (Pyrrole N-H/OH) Inhibitor->Hbond2

Caption: Schematic of 7-azaindole binding to the kinase hinge region.

Conclusion: A Privileged Scaffold for Future Discoveries

The comparative analysis presented in this guide underscores the significant advantages of this compound and the broader 7-azaindole scaffold in modern drug discovery. Its unique combination of enhanced hydrogen bonding capacity, improved physicochemical properties, and versatile synthetic handles makes it a superior choice over traditional indole and other heterocyclic building blocks in many therapeutic contexts, particularly for kinase inhibition. While the ultimate selection of a heterocyclic core remains target- and project-specific, the compelling body of evidence supporting the 7-azaindole framework positions it as a go-to building block for the development of potent, selective, and bioavailable drug candidates. The continued exploration and innovative functionalization of this privileged scaffold promise to unlock a new generation of impactful medicines.

References

  • BenchChem. (2025). A Comparative Guide to the Bioavailability of 7-Azaindole vs. Indole-Containing Drugs.
  • PharmaBlock. (n.d.). Azaindoles in Medicinal Chemistry.
  • S. M. A. H. Siddiqui, et al. (n.d.). Azaindole Therapeutic Agents. PMC.
  • A. K. Ghosh, et al. (2017). Discovery and characterization of novel indole and 7-azaindole derivatives as inhibitors of β-amyloid-42 aggregation for the treatment of Alzheimer's disease. PubMed. [Link]

  • Molecules. (2025). Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. MDPI. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • J-STAGE. (n.d.). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. [Link]

  • M. S. Christodoulou, et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. PMC. [Link]

  • T. P. T. Cushman, et al. (n.d.). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. PubMed Central. [Link]

  • P. K. Sharma, et al. (2020). 7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed. [Link]

  • A. K. Tiwari, et al. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC. [Link]

  • Molecules. (2025). Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. PubMed. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Angewandte Chemie. (2025). Rational Design of 7-Azaindole-Based Robust Microporous Hydrogen-Bonded Organic Framework for Gas Sorption. PubMed. [Link]

  • ACS Medicinal Chemistry Letters. (n.d.). Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. PMC. [Link]

  • ResearchGate. (2025). Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies | Request PDF. [Link]

  • J-STAGE. (n.d.). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. [Link]

  • ResearchGate. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. [Link]

  • SciSpace. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. [Link]

  • PubMed. (n.d.). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. [Link]

  • MDPI. (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. [Link]

  • Semantic Scholar. (2022). Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole. [Link]

  • MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • PMC. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. [Link]

  • ResearchGate. (n.d.). Metabolic stability of selected compounds in human liver microsomes.... [Link]

  • PubMed. (2020). Comparison of in vitro and in vivo models for the elucidation of metabolic patterns of 7-azaindole-derived synthetic cannabinoids exemplified using cumyl-5F-P7AICA. [Link]

  • PMC. (n.d.). Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads. [Link]

  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link]

  • ResearchGate. (2013). Discovery of 7-azaindole based anaplastic lymphoma kinase (ALK) inhibitors: Wild type and mutant (L1196M) active compounds with unique binding mode. [Link]

  • Admeshop. (n.d.). Metabolic stability. [Link]

  • ResearchGate. (2025). Liver microsome stability of N-methylated cyclic hexapeptides is decreased by the presence of cis-amide bonds | Request PDF. [Link]

  • NIH. (2023). Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. [Link]

  • ResearchGate. (2018). Cross-Coupling Reaction of 2-halo1-methyl-1H-imidazo[4,5-b]pyridine Offers a New Synthetic Route to Mutagenic Heterocyclic Amine-PHIP and DMIP. [Link]

Sources

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to the Proper Disposal of 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol, a nitrogen heterocyclic compound. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of our health and environment.

The disposal of any chemical waste is governed by a framework of regulations designed to mitigate potential hazards. In the United States, the primary federal law is the Resource Conservation and Recovery Act (RCRA), which gives the Environmental Protection Agency (EPA) the authority to regulate hazardous waste from "cradle-to-grave".[1] The Occupational Safety and Health Administration (OSHA) also sets standards for workplace safety, including the handling of hazardous materials.[2][3][4][5]

Understanding the Hazard Profile

  • Acute toxicity, oral (Category 4) : Harmful if swallowed.

  • Skin corrosion/irritation (Category 2) : Causes skin irritation.

  • Serious eye damage/eye irritation (Category 2A) : Causes serious eye irritation.

  • Specific target organ toxicity, single exposure (Category 3) : May cause respiratory irritation.[6]

Given these potential hazards, this compound must be treated as a hazardous chemical. Nitrogen heterocyclic compounds, as a class, can present toxic and carcinogenic properties, making their controlled release into the environment a significant concern.[7]

Quantitative Hazard Summary

For a clear understanding of the hazard classifications, the following table summarizes the GHS classifications for a structurally analogous compound, which should be considered as a proxy for this compound in the absence of specific data.

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity, Single ExposureCategory 3H335: May cause respiratory irritation

Data inferred from the Safety Data Sheet for 3-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine.[6]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Waste Preparation cluster_container Containerization & Labeling cluster_disposal Final Disposal A Identify Waste: This compound (Solid or in solution) B Segregate Waste: Keep separate from incompatible materials A->B Isolate C Select Appropriate Container: - Chemically resistant - Sealable lid B->C Contain D Label Container Clearly: - 'Hazardous Waste' - Full chemical name - Hazard pictograms C->D Identify E Store in Designated Area: - Secure, well-ventilated - Away from ignition sources D->E Secure F Arrange for Licensed Disposal: Contact Environmental Health & Safety (EHS) E->F Dispose

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocol

This protocol provides a detailed methodology for the safe disposal of this compound.

1. Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE. This includes:

  • Safety goggles with side-shields or a face shield.
  • Chemically resistant gloves (e.g., nitrile).
  • A lab coat.
  • Closed-toe shoes.

2. Waste Segregation:

  • Do not mix waste containing this compound with other waste streams, especially incompatible materials such as strong oxidizing agents.
  • Keep solid waste separate from liquid waste.

3. Containerization:

  • Solid Waste: Place solid this compound or contaminated materials (e.g., weighing paper, gloves) in a clearly labeled, sealable, and chemically resistant container.
  • Liquid Waste: For solutions containing this compound, use a sealable, leak-proof, and chemically compatible container. Do not overfill the container; leave at least 10% headspace to allow for expansion.

4. Labeling:

  • All waste containers must be clearly labeled as "Hazardous Waste."
  • The label must include:
  • The full chemical name: "this compound".
  • The approximate concentration and quantity of the waste.
  • The date the waste was first added to the container.
  • Appropriate hazard pictograms (e.g., exclamation mark for irritant and harmful, health hazard).

5. Storage:

  • Store the sealed and labeled waste container in a designated hazardous waste accumulation area.
  • This area should be secure, well-ventilated, and away from sources of ignition.
  • Ensure secondary containment is in place to capture any potential leaks.

6. Final Disposal:

  • The disposal of hazardous waste must be handled by a licensed hazardous waste disposal contractor.
  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste.
  • Do not attempt to dispose of this chemical down the drain or in regular trash.

Spill and Decontamination Procedures

In the event of a spill, follow these procedures:

1. Evacuate and Secure the Area:

  • Alert others in the vicinity and restrict access to the spill area.
  • Ensure adequate ventilation.

2. Absorb the Spill:

  • For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
  • For solid spills, carefully sweep or scoop the material, avoiding dust generation.

3. Collect and Containerize:

  • Place the absorbed material or swept solids into a designated hazardous waste container.
  • Label the container as described in the disposal protocol.

4. Decontaminate the Area:

  • Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.
  • Collect all decontamination materials (e.g., paper towels, wipes) and place them in the hazardous waste container.

5. Seek Medical Attention if Necessary:

  • If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.
  • If inhaled, move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
  • If ingested, rinse the mouth with water (do not induce vomiting) and seek immediate medical attention.[6]

By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.

References

  • Resource Conservation and Recovery Act (RCRA) Regulations. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). Vertex AI Search.
  • Padoley, K. V., Mudliar, S. N., & Pandey, R. A. (2008). Heterocyclic nitrogenous pollutants in the environment and their treatment options--an overview. Bioresource technology, 99(10), 4029–4043. Retrieved from [Link]

  • Safety Data Sheet: 3-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine. (2021, May 1). Angene Chemical. Retrieved from [Link]

  • Safety Data Sheet. (2021, May 1). Angene Chemical.
  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024, October 30). CDMS. Retrieved from [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management. Retrieved from [Link]

  • Safety Data Sheet. (n.d.). ChemScene.
  • Hazardous Waste - Overview. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Complying with OSHA's Hazardous Waste Standards. (2008, October 1). Facilities Management Insights. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Handling 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and handling protocols for 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol. As a Senior Application Scientist, my objective is to synthesize established safety principles with practical, field-proven insights. The protocols outlined here are designed to create a self-validating system of safety, ensuring that every step, from preparation to disposal, minimizes risk to personnel and the environment. This document is grounded in authoritative data for structurally similar compounds, providing a robust framework for safe laboratory operations.

Hazard Analysis: Understanding the Risk Profile

While comprehensive toxicological data for this compound is not extensively documented, a thorough hazard assessment can be constructed by analyzing its parent compound, 1H-Pyrrolo[2,3-b]pyridin-5-ol (CAS 98549-88-3), and other related heterocyclic and pyrrolopyridine derivatives.[1][2] The primary risks are associated with irritation, acute toxicity, and potential respiratory effects.

Based on safety data sheets (SDS) for analogous compounds, the anticipated hazards include:

  • Acute Oral Toxicity : Harmful if swallowed.[3][4]

  • Skin Irritation : Causes skin irritation upon contact.[3][5]

  • Serious Eye Irritation : Poses a significant risk of causing serious eye irritation.[3][5]

  • Respiratory Irritation : May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[3][5]

Given these potential hazards, a multi-layered approach to personal protective equipment (PPE) is mandatory to prevent exposure through all primary routes: dermal contact, ocular contact, and inhalation.[6]

Mandatory Personal Protective Equipment (PPE) Protocol

The selection of PPE is not merely a checklist; it is a critical control measure dictated by the chemical's hazard profile. The following equipment is mandatory for all personnel handling this compound.

Protection Area Required PPE Rationale & Specifications
Eye & Face Chemical Splash Goggles & Face ShieldThe compound is classified as a serious eye irritant.[3][5] Goggles must provide a complete seal around the eyes. A face shield, worn over goggles, is required when handling larger quantities (>5g) or when there is a significant splash risk.[7][8]
Skin & Body Chemical-Resistant Laboratory CoatA fully buttoned lab coat made of a chemically resistant material (e.g., Nomex® or treated cotton) is required to protect against incidental skin contact.[7] Ensure clothing fully covers the legs and ankles.[8]
Hands Double-Gloving: Nitrile or NeopreneDue to the risk of skin irritation, chemically resistant gloves are essential.[9] Double-gloving provides an additional layer of protection. Inspect gloves for any signs of degradation or puncture before and during use.[10][11]
Respiratory NIOSH-Approved RespiratorAll handling of the solid compound or its solutions should occur within a certified chemical fume hood to control airborne exposure.[11] If procedures have the potential to generate dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an organic vapor/particulate cartridge is necessary.[6][7]
Feet Closed-Toe ShoesShoes must be made of a non-porous material and cover the entire foot to protect from spills.[7][12]

Operational and Disposal Plans

A systematic workflow is critical for safe handling. This extends from initial preparation through to the final disposal of contaminated waste.

Step-by-Step Handling Protocol
  • Preparation : Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of all non-essential items.[10]

  • PPE Donning : Don PPE in the correct order to ensure complete protection. A standard sequence is lab coat, inner gloves, respirator (if required), eye/face protection, and finally, outer gloves.

  • Weighing & Transfer : Conduct all weighing and transfers of the solid compound within the fume hood.[6] Use anti-static and spark-proof equipment where applicable.[5]

  • Solution Preparation : When dissolving the compound, add the solid slowly to the solvent to avoid splashing.

  • Post-Handling : After completing the work, decontaminate all surfaces.

  • PPE Doffing : Remove PPE in a manner that avoids self-contamination. The typical sequence is: outer gloves, face shield, lab coat, goggles, inner gloves, and finally, respirator. Wash hands thoroughly with soap and water after removing all PPE.[10]

PPE_Workflow cluster_donning PPE Donning Sequence cluster_doffing PPE Doffing Sequence (to prevent contamination) Don1 1. Lab Coat Don2 2. Inner Gloves Don1->Don2 Don3 3. Eye Protection (Goggles) Don2->Don3 Don4 4. Face Shield (If required) Don3->Don4 Don5 5. Outer Gloves Don4->Don5 Doff1 1. Outer Gloves Doff2 2. Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Goggles Doff3->Doff4 Doff5 5. Inner Gloves Doff4->Doff5 Doff6 6. Wash Hands Doff5->Doff6 Spill_Response Start Spill Occurs Alert Alert Personnel & Secure Area Start->Alert Assess Assess Spill (Size & Hazard) Alert->Assess Decision Is it safe to handle internally? Assess->Decision Evacuate Evacuate Area Call EHS Decision->Evacuate No DonPPE Don Appropriate PPE (Respirator, Double Gloves, Goggles) Decision->DonPPE Yes Contain Contain Spill with Inert Absorbent DonPPE->Contain Clean Clean & Decontaminate Spill Area Contain->Clean Dispose Package & Label Waste Clean->Dispose End Spill Managed Dispose->End

Fig 2. Logical Workflow for Chemical Spill Response.
Waste Disposal Plan

Proper segregation and labeling of waste are legally required and essential for safety.

  • Segregation : All solid and liquid waste contaminated with this compound must be collected in a dedicated, sealed hazardous waste container. Do not mix with other waste streams. [11]* Labeling : The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Irritant"). [11]* Storage : Store the sealed waste container in a designated, well-ventilated secondary containment area, away from incompatible materials, until it can be collected by your institution's environmental health and safety (EHS) department. [11]* Disposal : Never dispose of this chemical down the drain or in regular trash. [11]All disposal must be handled through a licensed hazardous waste management service.

By adhering to these stringent protocols, researchers can effectively mitigate the risks associated with handling this compound, ensuring a safe and compliant laboratory environment.

References

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management.
  • Sigma-Aldrich. (2025). Safety Data Sheet for 1-Methyl-2-pyrrolidinone.
  • ChemScene. (2025). Safety Data Sheet for Methyl 4-fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate.
  • Fisher Scientific. (2025). Safety Data Sheet for N-Methylpyrrole.
  • Henan Kanbei Chemical Co., Ltd. (n.d.). 1H-PYRROLO[2,3-B]PYRIDIN-5-OL.
  • Sigma-Aldrich. (n.d.). 1H-Pyrrolo[2,3-b]pyridin-5-ol AldrichCPR.
  • Santa Cruz Biotechnology. (n.d.). 1H-Pyrrolo[2,3-b]pyridin-5-ol.
  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • Sigma-Aldrich. (2025). Safety Data Sheet for Pyridine.
  • Fisher Scientific. (2025). Safety Data Sheet for 1-Methylpyrrole.
  • BLDpharm. (n.d.). 1H-Pyrrolo[2,3-b]pyridin-5-ol.
  • University of Colorado Boulder. (n.d.). Chemical Safety PPE. Environmental Health & Safety.
  • Alchem Pharmtech. (n.d.). CAS 98549-88-3 | 1H-Pyrrolo[2,3-b]pyridin-5-ol.
  • Fluorochem. (2024). Safety Data Sheet for 1H-Pyrrolo[2,3-b]pyridine, 1-acetyl- (9CI).
  • University of California, Los Angeles. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory.
  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.
  • Angene Chemical. (2024). Safety Data Sheet for 1H-Pyrrolo[2,3-d]pyrimidin-2(7H)-one.
  • Sigma-Aldrich. (n.d.). Safety Information for 1H-Pyrrolo[2,3-b]pyridin-5-ol.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
  • Benchchem. (n.d.). Navigating the Safe Handling of 3-Chloro-1H-pyrrole: A Guide for Laboratory Professionals.
  • Charles University, Second Faculty of Medicine. (n.d.). Laboratory Safety Rules.
  • Central Washington University. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.